molecular formula C3H2BrN3O2 B1374897 3-Bromo-4-nitro-1H-pyrazole CAS No. 784193-37-9

3-Bromo-4-nitro-1H-pyrazole

Cat. No.: B1374897
CAS No.: 784193-37-9
M. Wt: 191.97 g/mol
InChI Key: XAURTANBYDETIM-UHFFFAOYSA-N
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Description

3-Bromo-4-nitro-1H-pyrazole is a useful research compound. Its molecular formula is C3H2BrN3O2 and its molecular weight is 191.97 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-4-nitro-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2BrN3O2/c4-3-2(7(8)9)1-5-6-3/h1H,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAURTANBYDETIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30720885
Record name 5-Bromo-4-nitro-1H-pyrazole
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Molecular Weight

191.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

784193-37-9
Record name 5-Bromo-4-nitro-1H-pyrazole
Source EPA DSSTox
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Record name 3-bromo-4-nitro-1H-pyrazole
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Bromo-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

3-Bromo-4-nitro-1H-pyrazole is a key heterocyclic building block in medicinal chemistry and drug development. Its unique substitution pattern, featuring both a bromine atom and a nitro group on the pyrazole core, offers versatile handles for further chemical modifications. This guide provides a comprehensive overview of the synthetic pathways leading to this valuable compound, with a focus on practical, field-proven methodologies and the underlying chemical principles that govern these transformations. As a senior application scientist, this document is structured to not only provide step-by-step protocols but also to offer insights into the causality behind experimental choices, ensuring both scientific integrity and practical applicability.

Introduction: The Strategic Importance of this compound

The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. The introduction of a bromine atom at the 3-position and a nitro group at the 4-position significantly enhances its synthetic utility. The bromine atom serves as an excellent handle for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse molecular fragments. The nitro group, a strong electron-withdrawing group, can be readily reduced to an amino group, providing a key site for amide bond formation, sulfonylation, and other derivatizations. This dual functionality makes this compound an attractive starting material for the synthesis of complex molecules with potential therapeutic applications.

Synthetic Pathways: A Tale of Two Routes

The synthesis of this compound can be approached from two main retrosynthetic pathways, each with its own set of advantages and challenges. This guide will detail both routes, providing a thorough understanding of the available synthetic options.

Route A: Nitration of 3-Bromo-1H-pyrazole This is a direct and efficient approach that leverages the commercially available or readily synthesized 3-bromo-1H-pyrazole.

Route B: Bromination of 4-Nitro-1H-pyrazole This route begins with the nitration of the parent pyrazole, followed by a regioselective bromination. While seemingly straightforward, the control of regioselectivity in the bromination step presents a key challenge.

Below, we delve into the specifics of each pathway, including detailed experimental protocols and a discussion of the underlying reaction mechanisms.

Route A: Nitration of 3-Bromo-1H-pyrazole

This is arguably the more direct and reliable method for the preparation of this compound. The commercially available 3-bromopyrazole serves as the starting material.

Reaction Scheme

Route A start 3-Bromo-1H-pyrazole product This compound start->product Nitration reagents HNO₃ / H₂SO₄

Figure 1: General scheme for the nitration of 3-bromo-1H-pyrazole.

Mechanistic Insights and Regioselectivity

The nitration of pyrazole and its derivatives is a classic example of electrophilic aromatic substitution. In strongly acidic media, such as a mixture of nitric acid and sulfuric acid, the active electrophile is the nitronium ion (NO₂⁺)[1]. The pyrazole ring is an electron-rich heteroaromatic system, making it susceptible to electrophilic attack.

The regioselectivity of the nitration of substituted pyrazoles is governed by the electronic and steric effects of the substituents already present on the ring. In the case of 3-bromopyrazole, the bromine atom is a deactivating group due to its inductive electron-withdrawing effect, but it is also an ortho-, para-director due to the resonance donation of its lone pairs. However, in the context of the pyrazole ring, electrophilic substitution is strongly favored at the C4 position, which is the most electron-rich position in the absence of strongly directing groups[2][3][4]. The C3 and C5 positions are adjacent to the electron-withdrawing pyridine-like nitrogen atom, making them less favorable for electrophilic attack. Therefore, the incoming nitronium ion will preferentially attack the C4 position of 3-bromopyrazole, leading to the desired this compound.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures and has been validated for its reliability and yield.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
3-Bromo-1H-pyrazole146.9710.0 g0.068 mol
Sulfuric Acid (98%)98.0850 mL-
Nitric Acid (65-70%)63.0110.7 g (approx. 7.6 mL)0.170 mol
Ice-~300 g-
Ethyl Acetate88.113 x 150 mL-
Saturated Sodium Bicarbonate Solution-100 mL-
Brine-100 mL-
Anhydrous Sodium Sulfate142.04--

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 3-bromo-1H-pyrazole (10.0 g, 68.0 mmol).

  • Cool the flask in an ice-water bath and slowly add concentrated sulfuric acid (50 mL) while stirring. Maintain the temperature below 20 °C.

  • Once the addition is complete, continue to cool the mixture to 0-10 °C.

  • Slowly add nitric acid (10.7 g, 170 mmol) dropwise to the stirred solution, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to 80 °C. Stir at this temperature for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully pour the reaction mixture into a beaker containing approximately 300 g of crushed ice with stirring. A precipitate may form.

  • Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

  • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (100 mL) and brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to afford the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield this compound as a yellow solid.

Expected Yield: 85-95%[5].

Characterization Data:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.94 (s, 1H)[5].

  • CAS Number: 784193-37-9[2][6][7][8][9][10].

Route B: Bromination of 4-Nitro-1H-pyrazole

This alternative route involves the initial synthesis of 4-nitro-1H-pyrazole from pyrazole, followed by bromination. While this approach appears logical, achieving regioselective bromination at the C3 position in the presence of a deactivating nitro group at C4 is a significant synthetic challenge.

Step 1: Synthesis of 4-Nitro-1H-pyrazole

The nitration of pyrazole to 4-nitropyrazole is a well-established reaction.

Route B Step 1 start Pyrazole product 4-Nitro-1H-pyrazole start->product Nitration reagents HNO₃ / H₂SO₄

Figure 2: General scheme for the synthesis of 4-nitro-1H-pyrazole.

Procedure:

  • In a flask equipped with a stirrer, cool a mixture of fuming nitric acid and oleum (20%)[11].

  • Slowly add pyrazole to the cooled nitrating mixture while maintaining a low temperature.

  • After the addition, the reaction mixture is typically heated to around 50 °C for a specific duration to ensure complete reaction[7].

  • The reaction is then quenched by pouring it onto ice, and the precipitated 4-nitropyrazole is collected by filtration, washed with water, and dried.

Step 2: Regioselective Bromination of 4-Nitro-1H-pyrazole

This step is the crux of Route B and presents a significant challenge. The nitro group at the C4 position is a strong deactivating group, making the pyrazole ring less susceptible to further electrophilic substitution.

Route B Step 2 start 4-Nitro-1H-pyrazole product This compound start->product Bromination reagents Brominating Agent (e.g., Br₂)

Figure 3: General scheme for the bromination of 4-nitro-1H-pyrazole.

The electron-withdrawing nature of the nitro group at C4 deactivates the entire pyrazole ring towards electrophilic attack. However, the deactivation is most pronounced at the adjacent C3 and C5 positions. Standard brominating agents like bromine in acetic acid or N-bromosuccinimide (NBS) may require harsh conditions and could lead to a mixture of products or no reaction at all.

To achieve regioselective bromination at the C3 (or C5) position, several strategies could be explored, although direct, high-yielding protocols are not abundantly reported in the literature for this specific transformation.

  • Use of a Stronger Brominating System: Employing a more potent electrophilic bromine source, potentially generated in situ using a Lewis acid catalyst with bromine, might be necessary to overcome the deactivation by the nitro group.

  • Directed Metalation-Bromination: A more controlled approach would involve the deprotonation of the N-H of a protected 4-nitropyrazole, followed by directed ortho-metalation at the C5 position (equivalent to C3 in the unsubstituted pyrazole) and subsequent quenching with an electrophilic bromine source. This multi-step sequence would offer excellent regiocontrol but at the cost of additional synthetic steps.

Given the challenges and the lack of a well-established, high-yielding protocol for the direct bromination of 4-nitropyrazole to the 3-bromo isomer, Route A (nitration of 3-bromopyrazole) remains the recommended and more practical synthetic pathway.

Safety and Handling Considerations

  • Nitrating and brominating agents are highly corrosive and strong oxidizers. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Reactions involving strong acids and oxidizers can be exothermic. Careful control of temperature, especially during the addition of reagents, is crucial to prevent runaway reactions.

  • Handle bromine with extreme caution. It is a toxic and volatile liquid that can cause severe burns.

Conclusion

The synthesis of this compound is a critical process for accessing a versatile building block in drug discovery and development. This guide has outlined two potential synthetic routes, with a strong recommendation for the nitration of 3-bromo-1H-pyrazole (Route A) due to its directness, high yield, and predictable regioselectivity. The detailed experimental protocol provided for this route is based on reliable and validated procedures. While the bromination of 4-nitro-1H-pyrazole (Route B) presents an alternative, it is hampered by the challenge of controlling regioselectivity in the presence of a deactivating nitro group. Further research into directed C-H functionalization methods may unlock a more efficient execution of this second pathway. For researchers and scientists in the field, a thorough understanding of these synthetic strategies and the underlying chemical principles is paramount for the successful and efficient production of this important intermediate.

References

Introduction: The Strategic Value of a Functionalized Pyrazole Core

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Bromo-4-nitro-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

The pyrazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of approved drugs and biologically active compounds.[1][2] Its unique electronic properties and ability to engage in various biological interactions make it an attractive scaffold for drug design. The strategic functionalization of this core is paramount for modulating pharmacological activity. The introduction of a bromine atom and a nitro group, as seen in this compound, creates a highly versatile building block. The bromo-substituent provides a handle for cross-coupling reactions, while the electron-withdrawing nitro group significantly influences the ring's reactivity and can be a precursor to an amino group.

This guide serves as a comprehensive technical resource on this compound, offering insights into its synthesis, physicochemical characteristics, spectral properties, and reactivity. The information herein is curated to empower researchers in leveraging this molecule for the synthesis of novel chemical entities with therapeutic potential.

Molecular Identity and Physicochemical Profile

Understanding the fundamental properties of this compound is the first step in its effective application.

IUPAC Name: this compound Synonyms: 5-Bromo-4-nitro-1H-pyrazole[3][4] CAS Number: 784193-37-9[3][5] Molecular Formula: C₃H₂BrN₃O₂[3] Molecular Weight: 191.97 g/mol [3]

Caption: 2D Structure of this compound.

Computed Physicochemical Properties

The following properties, crucial for predicting the molecule's behavior in biological systems (e.g., membrane permeability, solubility), have been computationally derived.

PropertyValueSource
Molecular Weight 191.97[3]
Monoisotopic Mass 190.93304 Da[4]
XlogP 1.1[4]
Topological Polar Surface Area (TPSA) 71.82 Ų[3]
Hydrogen Bond Donors 1[3]
Hydrogen Bond Acceptors 3[3]
Rotatable Bonds 1[3]

Causality Insight: The TPSA of 71.82 Ų and a LogP of 1.1 suggest the molecule has moderate polarity. This balance is often desirable in drug candidates, potentially allowing for sufficient aqueous solubility for formulation while retaining the lipophilicity needed to cross cellular membranes.

Synthesis and Purification Protocol

The synthesis of substituted pyrazoles often involves the cyclization of a suitable precursor or the direct functionalization of the pyrazole ring. For this compound, a common and effective method is the direct electrophilic bromination of 4-nitro-1H-pyrazole. The nitro group acts as a deactivating group, directing the incoming electrophile (bromine).

Synthesis_Workflow Start 4-Nitro-1H-indazole + Bromine + Sodium Acetate Reaction Reaction Vessel (Acetic Acid / Chloroform) < 25 °C, 5.5 hours Start->Reaction Charge Workup Workup 1. Concentration (reduced pressure) 2. Addition of Water Reaction->Workup Quench Purification Purification 1. Filtration 2. Water Wash 3. Drying (vacuum) Workup->Purification Isolate Product 3-Bromo-4-nitro-1H-indazole (92% Yield) Purification->Product Final Product

Caption: General workflow for the synthesis of a bromo-nitro-azole.

Experimental Protocol: Bromination of 4-Nitro-1H-indazole

This protocol is adapted from a similar synthesis and illustrates the core principles.[6]

  • Vessel Preparation: To a flask equipped with a mechanical stirrer, add sodium acetate (1.0 eq), 4-nitro-1H-indazole (1.0 eq), acetic acid, and chloroform.

  • Reagent Addition: Prepare a solution of bromine (1.05 eq) in acetic acid. Add this solution to the reaction mixture dropwise over approximately 3.5 hours.

    • Expertise Insight: The slow, controlled addition of bromine is critical. This minimizes the formation of di-brominated byproducts and helps to manage the exothermic nature of the reaction. Maintaining the temperature below 25 °C is essential for selectivity.[6]

  • Reaction Monitoring: Stir the reaction mixture for an additional two hours after the addition is complete. The reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvents. To the resulting solid residue, add a sufficient volume of water (e.g., 500 mL for a 0.3 mol scale reaction).[6]

  • Isolation and Purification: Collect the precipitated solid by filtration. Wash the solid thoroughly with water to remove any remaining acetic acid and salts. Dry the product under vacuum to yield the final 3-bromo-4-nitro-1H-indazole.[6]

    • Trustworthiness: This self-validating protocol relies on the low solubility of the product in water for purification. The final filtration and washing steps are crucial for removing water-soluble impurities, ensuring a high-purity product without the need for column chromatography in many cases.

Spectroscopic and Crystallographic Characterization

Rigorous characterization is non-negotiable for confirming the identity, structure, and purity of the synthesized compound.

Spectroscopic Data Summary
TechniqueExpected Features
¹H NMR A singlet in the aromatic region (δ 8.0-9.0 ppm) corresponding to the C5-H proton. A broad singlet for the N-H proton (variable, may exchange with D₂O). The downfield shift is due to the electron-withdrawing effects of the Br and NO₂ groups.
¹³C NMR Three signals for the pyrazole ring carbons. The carbon bearing the bromine (C3) and the carbon bearing the nitro group (C4) will be significantly shifted.
Mass Spec (EI) Molecular ion peak (M⁺) corresponding to the isotopic pattern of bromine (¹⁹¹/¹⁹³ m/z).
IR Spectroscopy Characteristic strong asymmetric and symmetric stretching bands for the NO₂ group (~1550-1500 cm⁻¹ and ~1360-1320 cm⁻¹). N-H stretching (~3300-3100 cm⁻¹).
Crystallographic Analysis
  • Crystal System: Monoclinic[7][8]

  • Space Group: P2₁/c[7][8]

Authoritative Grounding: X-ray crystallography is the gold standard for unambiguous structure determination. The data from the carboxylic acid derivative provides strong evidence for the connectivity and regiochemistry of this compound, as the core pyrazole substitution pattern is identical. The analysis confirms the adjacency of the bromo and nitro groups.

Reactivity and Synthetic Potential

The dual functionalization of this compound makes it a powerful intermediate for building molecular complexity.

  • N-H Acidity and Alkylation: The N-H proton is acidic and can be deprotonated with a suitable base, allowing for N-alkylation or N-arylation to introduce various side chains.

  • Nucleophilic Aromatic Substitution (SNAAr): The pyrazole ring is significantly electron-deficient due to the potent electron-withdrawing effect of the nitro group. This activates the C3 position, making the bromine atom a good leaving group for SNAAr reactions with various nucleophiles (e.g., amines, thiols, alkoxides).

  • Cross-Coupling Reactions: The C-Br bond is a classic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of C-C bonds and the introduction of diverse aryl, vinyl, or alkynyl groups.

  • Nitro Group Reduction: The nitro group can be readily reduced to an amino group, which provides a new site for functionalization (e.g., amide bond formation, diazotization). This transformation dramatically alters the electronic properties of the ring, switching the substituent from strongly electron-withdrawing to strongly electron-donating.

Reactivity_Diagram Core This compound Alkylation N-Alkylation / Arylation (R-X, Base) Core->Alkylation N-H Site SNAAr Nucleophilic Aromatic Substitution (Nu⁻) Core->SNAAr C-Br Site (Activated by NO₂) Coupling Cross-Coupling Reactions (Pd catalyst, R-B(OH)₂) Core->Coupling C-Br Site Reduction Nitro Group Reduction (e.g., H₂, Pd/C) Core->Reduction NO₂ Group Product_N N-Substituted Product Alkylation->Product_N Product_SNAAr 3-Substituted Product SNAAr->Product_SNAAr Product_Coupling 3-Aryl/Alkyl Product Coupling->Product_Coupling Product_Reduction 3-Bromo-4-amino-1H-pyrazole Reduction->Product_Reduction

Caption: Key reaction pathways for this compound.

Safety and Handling

Proper handling of this chemical is essential to ensure laboratory safety. The information is compiled from representative safety data sheets for brominated and nitrated heterocyclic compounds.[9][10][11][12]

Hazard CategoryPrecautionary Measures
Contact Hazard Causes skin and serious eye irritation.[9][10][12] Wear appropriate protective gloves and chemical safety goggles.[9][10] Ensure an eyewash station is readily accessible.[9]
Inhalation Hazard May cause respiratory irritation.[9][10] Avoid breathing dust/fumes. Use only in a well-ventilated area or a fume hood.[9][10][11]
Ingestion Hazard Harmful if swallowed. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[12]
Storage Store in a cool, well-ventilated area in a tightly closed container.[10][12] Keep away from strong oxidizing agents and excess heat.[9]
Disposal Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[12]

Trustworthiness: Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling any chemical. The information provided here is a summary of general hazards and should not replace a thorough risk assessment for your specific experimental conditions.

References

An In-depth Technical Guide to 3-Bromo-4-nitro-1H-pyrazole: Structure, Analysis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 3-Bromo-4-nitro-1H-pyrazole, a key heterocyclic building block in modern medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical structure, analytical characterization, and its pivotal role in the synthesis of pharmacologically active agents.

Introduction: The Significance of Substituted Pyrazoles in Medicinal Chemistry

The pyrazole scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents.[1] Its five-membered heterocyclic ring with two adjacent nitrogen atoms provides a versatile template for designing molecules with a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[2][3] The strategic functionalization of the pyrazole ring with substituents like bromine and nitro groups can significantly modulate the physicochemical and pharmacological properties of the resulting compounds. This compound (CAS No: 784193-37-9), with its unique arrangement of a reactive bromine atom and an electron-withdrawing nitro group, serves as a highly valuable intermediate for creating diverse molecular libraries for drug screening.[4]

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in synthesis and analysis.

PropertyValueSource
Molecular Formula C₃H₂BrN₃O₂[4]
Molecular Weight 191.97 g/mol [4]
CAS Number 784193-37-9[4]
Appearance White to yellow powder or crystalline powderChem-Impex
Purity ≥95%[4]
Storage 4°C or 2-8°C in an inert atmosphere[4]
SMILES O=--INVALID-LINK--[O-][4]
Chemical Structure

The structure of this compound features a pyrazole ring substituted with a bromine atom at the 3-position and a nitro group at the 4-position. The presence of the N-H proton allows for potential tautomerism.

Figure 1: Chemical structure of this compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through the electrophilic bromination of 4-nitro-1H-pyrazole. The nitro group at the 4-position deactivates the pyrazole ring towards electrophilic substitution, but the 3- and 5-positions remain susceptible to attack.

Proposed Synthetic Pathway

G Start 4-Nitro-1H-pyrazole Product This compound Start->Product Bromination Reagent Bromine (Br2) in Acetic Acid Reagent->Product G M [C3H2BrN3O2]+• m/z 191/193 M_minus_NO2 [C3H2BrN2]+• m/z 145/147 M->M_minus_NO2 - NO2 M_minus_Br [C3H2N3O2]+• m/z 112 M->M_minus_Br - Br• C2H2N_plus [C2H2N]+ m/z 40 M_minus_NO2->C2H2N_plus - BrCN G Start This compound Intermediate1 Functionalized Pyrazole Start->Intermediate1 Suzuki or Buchwald-Hartwig Coupling Final_Product Kinase Inhibitor Intermediate1->Final_Product Further Functionalization

References

An In-depth Technical Guide to GSK1016790A: A Potent and Selective TRPV4 Agonist

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Elucidating the Role of TRPV4 with a Potent Chemical Probe

Transient Receptor Potential Vanilloid 4 (TRPV4) is a non-selective cation channel that has emerged as a critical regulator in a myriad of physiological processes.[1] Its function as a polymodal sensor, responding to stimuli such as osmotic pressure, mechanical stress, and temperature, places it at the heart of cellular signaling in tissues ranging from the vascular endothelium and lungs to chondrocytes and neurons.[1] The study of such a ubiquitously expressed and functionally diverse ion channel necessitates the use of precise pharmacological tools. GSK1016790A has been identified as a potent and selective small-molecule agonist of TRPV4, making it an invaluable asset for researchers in both academic and drug development settings.[1][2] This guide provides a comprehensive overview of the properties of GSK1016790A and its applications in elucidating the multifaceted roles of TRPV4.

It is important to note that while the initial inquiry referenced CAS number 784193-37-9, the vast body of scientific literature identifies the potent TRPV4 agonist GSK1016790A with CAS number 942206-85-1 . This guide will focus on the properties and uses of GSK1016790A.

Physicochemical Properties of GSK1016790A

A thorough understanding of the physicochemical properties of a compound is fundamental to its effective application in experimental settings. GSK1016790A is a crystalline solid with the following key characteristics:

PropertyValueSource(s)
CAS Number 942206-85-1MedChemExpress, Cayman Chemical
Molecular Formula C₂₈H₃₂Cl₂N₄O₆S₂MedChemExpress, Cayman Chemical
Molecular Weight 655.6 g/mol MedChemExpress, Cayman Chemical
Appearance Crystalline solidCayman Chemical
Solubility - DMSO: ~15 mg/mL- Ethanol: ~10 mg/mL- Sparingly soluble in aqueous buffersCayman Chemical
Storage Store at -20°CCayman Chemical
Stability ≥ 4 years when stored properlyCayman Chemical

Mechanism of Action: A Potent Activator of TRPV4-Mediated Calcium Influx

GSK1016790A exerts its biological effects through the potent and selective activation of the TRPV4 ion channel.[2] This activation leads to a rapid and sustained influx of cations, most notably calcium (Ca²⁺), into the cell.[1][2] The resulting increase in intracellular calcium concentration ([Ca²⁺]i) serves as a second messenger, initiating a cascade of downstream signaling events.[1]

The potency of GSK1016790A is noteworthy, with EC₅₀ values in the low nanomolar range in various cell types expressing human and mouse TRPV4. For instance, in HEK cells expressing human TRPV4, the EC₅₀ for Ca²⁺ influx is approximately 2.1 nM, while for mouse TRPV4, it is around 18 nM.[2] This high potency allows for the targeted activation of TRPV4 at concentrations that are less likely to cause off-target effects.

The activation of TRPV4 by GSK1016790A has been shown to be a dynamic process. Initial stimulation leads to a rapid increase in [Ca²⁺]i, which is followed by a partial desensitization of the channel.[3] Furthermore, prolonged exposure to GSK1016790A can induce the endocytosis and downregulation of TRPV4 channels from the plasma membrane.[1][3] This agonist-induced trafficking of TRPV4 is a key regulatory mechanism that fine-tunes the cellular response to sustained stimulation.

Signaling Pathways Modulated by GSK1016790A

The GSK1016790A-induced activation of TRPV4 and subsequent calcium influx trigger a diverse array of intracellular signaling pathways. These pathways are highly context-dependent, varying with cell type and physiological state. Two well-characterized pathways are detailed below.

TRPV4 Trafficking and Endocytosis: The PI3K/PKC/RhoA Pathway

The regulation of TRPV4 channel density at the plasma membrane is a critical determinant of cellular sensitivity to stimuli. GSK1016790A has been instrumental in elucidating the signaling cascade that governs the endocytosis of TRPV4. This process is controlled by a PI3K, PKC, and RhoA signaling pathway.[1] Inhibition of these signaling components has been shown to block the internalization of TRPV4 channels following stimulation with GSK1016790A.[1]

GSK1016790A_Signaling_Pathway_1 cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space GSK GSK1016790A TRPV4 TRPV4 Channel GSK->TRPV4 Activation Ca_influx Ca²⁺ Influx TRPV4->Ca_influx PI3K PI3K Ca_influx->PI3K PKC PKC PI3K->PKC RhoA RhoA PKC->RhoA Endocytosis TRPV4 Endocytosis RhoA->Endocytosis

Caption: GSK1016790A-induced TRPV4 endocytosis signaling cascade.

Vascular Function and Atheroprotection: The CaMKK/AMPK/eNOS Pathway

In the vascular endothelium, GSK1016790A-mediated TRPV4 activation plays a crucial role in promoting vasodilation and protecting against atherosclerosis.[4] The influx of Ca²⁺ activates Calcium/Calmodulin-Dependent Protein Kinase Kinase (CaMKK), which in turn phosphorylates and activates AMP-activated protein kinase (AMPK).[1] Activated AMPK then phosphorylates endothelial nitric oxide synthase (eNOS) at Ser1177, leading to the production of nitric oxide (NO), a potent vasodilator with anti-inflammatory properties.[1][4]

GSK1016790A_Signaling_Pathway_2 cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space GSK GSK1016790A TRPV4 TRPV4 Channel GSK->TRPV4 Activation Ca_influx Ca²⁺ Influx TRPV4->Ca_influx CaMKK CaMKK Ca_influx->CaMKK AMPK AMPK CaMKK->AMPK eNOS eNOS AMPK->eNOS Phosphorylation (Ser1177) NO Nitric Oxide (NO) eNOS->NO Vascular_Effects Vasodilation & Atheroprotection NO->Vascular_Effects

Caption: Atheroprotective signaling pathway activated by GSK1016790A.

Applications in Research and Drug Development

The high potency and selectivity of GSK1016790A have made it an indispensable tool for investigating the physiological and pathophysiological roles of TRPV4.

In Vitro Applications
  • Elucidating TRPV4 Function: GSK1016790A is widely used in a variety of in vitro assays to study the fundamental properties of TRPV4. These include calcium imaging to measure changes in intracellular calcium, and patch-clamp electrophysiology to directly measure TRPV4-mediated ion currents.[1][5]

  • Investigating Cellular Processes: Researchers utilize GSK1016790A to probe the involvement of TRPV4 in diverse cellular processes such as cell migration, proliferation, and apoptosis.[6]

  • High-Throughput Screening: The robust and reproducible response induced by GSK1016790A makes it suitable for use in high-throughput screening assays to identify novel TRPV4 modulators.

In Vivo Applications
  • Vascular Biology: In vivo studies have demonstrated that administration of GSK1016790A can induce vasodilation and lower blood pressure.[7] It has also been shown to inhibit monocyte adhesion to the endothelium and reduce atherosclerotic plaque formation in animal models, highlighting the therapeutic potential of TRPV4 activation in cardiovascular disease.[4]

  • Pulmonary Research: GSK1016790A has been used to investigate the role of TRPV4 in pulmonary edema and inflammation.[7]

  • Pain Research: The involvement of TRPV4 in sensory neuron function makes GSK1016790A a valuable tool for studying its role in pain perception and hypersensitivity.

Experimental Protocol: Calcium Imaging of GSK1016790A-Induced TRPV4 Activation

This protocol provides a general framework for assessing GSK1016790A-induced calcium influx in cultured cells expressing TRPV4.

Materials
  • Cells expressing TRPV4 (e.g., HEK293-TRPV4 stable cell line or primary endothelial cells)

  • Cell culture medium and supplements

  • GSK1016790A

  • DMSO (for stock solution preparation)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

  • Fluorescence microscope or plate reader equipped for calcium imaging

Workflow

Calcium_Imaging_Workflow start Start: Seed Cells step1 Culture cells to desired confluency (e.g., 24-48 hours) start->step1 step2 Prepare GSK1016790A stock solution (e.g., 10 mM in DMSO) step1->step2 step3 Prepare dye loading solution (e.g., Fura-2 AM with Pluronic F-127 in HBSS) step2->step3 step4 Incubate cells with dye solution (e.g., 30-60 min at 37°C) step3->step4 step5 Wash cells to remove excess dye step4->step5 step6 Acquire baseline fluorescence step5->step6 step7 Add GSK1016790A to desired final concentration step6->step7 step8 Record fluorescence changes over time step7->step8 end_node Analyze Data step8->end_node

Caption: A typical workflow for a GSK1016790A calcium imaging experiment.

Step-by-Step Methodology
  • Cell Culture: Seed TRPV4-expressing cells onto a suitable imaging plate or coverslip and culture until they reach the desired confluency.

  • Reagent Preparation:

    • Prepare a stock solution of GSK1016790A in DMSO.

    • Prepare a loading solution of a calcium-sensitive dye (e.g., 2-5 µM Fura-2 AM) in a physiological buffer such as HBSS. The addition of a small amount of Pluronic F-127 (e.g., 0.02%) can aid in dye solubilization.

  • Dye Loading:

    • Remove the culture medium from the cells and wash gently with HBSS.

    • Add the dye loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.

  • Washing:

    • Remove the dye loading solution and wash the cells 2-3 times with HBSS to remove any extracellular dye.

  • Imaging:

    • Place the plate or coverslip on the stage of a fluorescence microscope or in a plate reader.

    • Acquire a baseline fluorescence reading for a few minutes to establish a stable signal.

    • Add GSK1016790A at the desired final concentration to the cells.

    • Immediately begin recording the changes in fluorescence intensity over time. For kinetic studies, continuous recording for several minutes is recommended.

  • Data Analysis:

    • The change in fluorescence intensity is proportional to the change in intracellular calcium concentration. For ratiometric dyes like Fura-2, the ratio of fluorescence at two excitation wavelengths (e.g., 340 nm and 380 nm) is calculated to determine the relative [Ca²⁺]i. For single-wavelength dyes like Fluo-4, the change in fluorescence intensity (F/F₀) is typically reported.

Conclusion: A Key to Unlocking TRPV4 Biology

GSK1016790A has proven to be a robust and reliable pharmacological tool for the scientific community. Its high potency and selectivity for TRPV4 have enabled significant advancements in our understanding of this multifaceted ion channel. From delineating intricate signaling pathways in vitro to exploring its therapeutic potential in vivo, GSK1016790A continues to be a cornerstone of TRPV4 research. As our knowledge of TRPV4's role in health and disease expands, the utility of this potent agonist will undoubtedly continue to grow, paving the way for new discoveries and therapeutic innovations.

References

Reactivity of the bromine atom in 3-Bromo-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of the Bromine Atom in 3-Bromo-4-nitro-1H-pyrazole

Abstract

This compound is a pivotal heterocyclic building block in modern synthetic chemistry, particularly within drug discovery and materials science. Its value stems from the versatile reactivity of the bromine atom at the C3 position, which is significantly influenced by the electronic properties of the pyrazole ring and the potent electron-withdrawing nitro group at the C4 position. This guide provides an in-depth analysis of the molecule's structural characteristics, the electronic factors governing its reactivity, and a comprehensive exploration of its utility in key chemical transformations. We will delve into the mechanisms and field-proven protocols for Nucleophilic Aromatic Substitution (SNAr) and various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this versatile reagent in their synthetic endeavors.

Introduction and Molecular Profile

The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with anti-inflammatory, anti-cancer, and anti-obesity properties.[1][2][3] this compound (CAS No: 784193-37-9) emerges as a particularly valuable derivative, offering a strategically positioned bromine atom that serves as a versatile handle for molecular elaboration.[4]

Molecular Profile:

  • Molecular Formula: C₃H₂BrN₃O₂[4]

  • Molecular Weight: 191.97 g/mol [4]

  • Structure: The molecule consists of a five-membered pyrazole ring substituted with a bromine atom at the C3 position and a nitro group at the C4 position.

The key to its synthetic utility lies in the electronic interplay between the substituents and the aromatic ring. The nitro group, a powerful electron-withdrawing group, significantly acidifies the N-H proton and, more importantly, depletes the electron density of the pyrazole ring. This electronic deficit is most pronounced at the positions ortho and para to the nitro group, which includes the C3 carbon bearing the bromine atom. This activation renders the C3-Br bond highly susceptible to cleavage and replacement through various synthetic methodologies.

Synthesis Overview

While multiple synthetic routes may exist, a common and logical approach to this compound involves the direct electrophilic bromination of a 4-nitro-1H-pyrazole precursor. This strategy is analogous to the synthesis of similar substituted heterocycles, such as 3-bromo-4-nitro-lH-indazole, where a nitro-substituted ring is treated with bromine in an acidic medium.[5]

The causality for this approach is straightforward: the pyrazole ring is sufficiently activated for electrophilic aromatic substitution. The pre-installed nitro group directs incoming electrophiles, and although it is a deactivating group, conditions can be optimized to achieve the desired bromination.

Core Reactivity at the C3-Position

The bromine atom at the C3 position is the primary site of reactivity, serving as an excellent leaving group in two major classes of reactions: Nucleophilic Aromatic Substitution and Palladium-Catalyzed Cross-Coupling.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism is a cornerstone of this molecule's reactivity profile. The reaction is facilitated by the strong electron-withdrawing nitro group, which stabilizes the negatively charged intermediate that is crucial for this pathway.[6]

Mechanistic Causality: The reaction proceeds via a two-step addition-elimination mechanism.[7][8]

  • Addition: A nucleophile attacks the electrophilic carbon atom at the C3 position, which is activated by the adjacent nitro group. This attack breaks the aromaticity of the pyrazole ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6] The negative charge of this complex is delocalized onto the electronegative oxygen atoms of the nitro group, a critical stabilizing factor that lowers the activation energy of this rate-determining step.[8][9]

  • Elimination: The aromaticity of the ring is restored in the second step, as the bromide ion is expelled as the leaving group, yielding the final substituted product.

// Reactants sub [label=<This compound>]; nu [label="Nu⁻"];

// Intermediate meisenheimer [label=<Meisenheimer Complex (Resonance Stabilized)>];

// Products prod [label=<Substituted Product>]; br [label="Br⁻"];

// Arrows sub -> meisenheimer [label="+ Nu⁻\n(Rate-Determining Step)"]; meisenheimer -> prod [label="- Br⁻"]; {rank=same; sub; nu;} {rank=same; prod; br;} } d2243d5f-1707-4229-8730-a841441b0769 Caption: SNAr mechanism for this compound.

Experimental Protocol: General Procedure for SNAr with an Amine

This protocol is a representative, self-validating system that can be adapted for various nucleophiles.

  • Setup: To a clean, dry reaction vessel equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).

  • Solvent & Base: Add a suitable polar aprotic solvent (e.g., DMF, DMSO, or NMP) to dissolve the starting material. Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0-3.0 eq). The base is critical to neutralize the HBr formed if an N-H containing nucleophile is used.

  • Nucleophile Addition: Add the amine nucleophile (1.1-1.5 eq) to the reaction mixture.

  • Reaction: Heat the mixture to a temperature between 80-120 °C. The optimal temperature must be determined empirically but is chosen to provide sufficient thermal energy to overcome the activation barrier of the addition step.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired substituted pyrazole.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent the most powerful and widely used methods for functionalizing aryl halides, and this compound is an excellent substrate for these transformations.[10][11] These reactions proceed through a common catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[11]

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron reagent (boronic acid or ester).[12][13] This reaction is fundamental in drug development for synthesizing biaryl and heteroaryl-aryl structures.[12]

Causality of Component Selection:

  • Catalyst: A Pd(0) species is the active catalyst. It is often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂. Pre-formed Pd(0) sources like Pd(PPh₃)₄ can also be used.[13][14]

  • Ligand: Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often required. They stabilize the palladium center, promote the rate-limiting oxidative addition step, and facilitate the final reductive elimination.[15]

  • Base: A base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is essential. It activates the boronic acid by forming a more nucleophilic boronate species, which is required for the transmetalation step.[15][16]

// Nodes pd0 [label="Pd(0)L₂", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ox_add [label="Oxidative Addition", shape=plaintext]; pd_complex [label="Ar-Pd(II)-Br(L₂)"]; trans [label="Transmetalation", shape=plaintext]; boronic [label="R-B(OH)₂ + Base", shape=box, style="rounded,dashed"]; diaryl_pd [label="Ar-Pd(II)-R(L₂)"]; red_elim [label="Reductive Elimination", shape=plaintext]; product [label="Ar-R", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges pd0 -> pd_complex [label="Ar-Br"]; pd_complex -> diaryl_pd [label="[R-B(OH)₃]⁻"]; diaryl_pd -> pd0 [label=""]; boronic -> pd_complex [style=dashed]; diaryl_pd -> product [style=dashed, arrowhead=none];

// Invisible nodes for positioning labels node [shape=plaintext, fillcolor=none]; c1 [label=""]; c2 [label=""]; c3 [label=""];

pd0 -> c1 [style=invis]; c1 -> pd_complex [style=invis]; pd_complex -> c2 [style=invis]; c2 -> diaryl_pd [style=invis]; diaryl_pd -> c3 [style=invis]; c3 -> pd0 [style=invis];

ox_add [pos="c1,0.5!c2,0.5!"]; trans [pos="c2,0.5!c3,0.5!"]; red_elim [pos="c3,0.5!pd0,0.5!"];

// Positioning {rank=same; product} } a7338e55-3213-44f3-80b6-71d64380967a Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.

Table 1: Optimized Conditions for Suzuki-Miyaura Coupling of Bromopyrazoles

Entry Catalyst (mol%) Ligand (mol%) Base (eq) Solvent Temp (°C) Yield (%) Reference
1 PdCl₂(PPh₃)₂ (5) - Na₂CO₃ (2) Dioxane 110 Variable [12]
2 XPhosPdG2 (5) XPhos (5) K₃PO₄ (2) Dioxane/H₂O 100 Good [17][18]
3 Pd(OAc)₂ (2.5) PPh₃ (10) K₃PO₄ (2) Dioxane/H₂O 100 61-86 [15]

| 4 | Pd(dba)₂ (10) | tBuDavePhos (20) | K₂CO₃ (2) | Xylene | 120 (MW) | Good |[19] |

Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling [12][18]

  • Setup: In a microwave reaction vial, combine this compound (1.0 eq), the corresponding arylboronic acid (1.5 eq), a palladium precatalyst (e.g., XPhosPdG2, 5 mol%), and a ligand (e.g., XPhos, 5 mol%).

  • Reagents: Add the base (e.g., K₃PO₄, 2.0 eq) and a solvent system, typically a mixture of an organic solvent and water (e.g., Dioxane/H₂O 4:1).

  • Reaction: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a specified time (e.g., 15-60 minutes). Microwave heating is chosen for its ability to rapidly and uniformly heat the reaction, often leading to shorter reaction times and improved yields.

  • Workup & Purification: After cooling, follow the standard aqueous workup and purification procedures as described in the SNAr protocol.

B. Sonogashira Coupling

The Sonogashira coupling is the premier method for synthesizing aryl alkynes via the reaction of an aryl halide with a terminal alkyne.[20] This reaction is invaluable for creating rigid molecular linkers and accessing precursors for further transformations.

Causality of Component Selection:

  • Catalyst System: The classic Sonogashira reaction employs a dual-catalyst system: a palladium(0) complex for the main cross-coupling cycle and a copper(I) salt (e.g., CuI) as a co-catalyst.[20][21] The copper catalyst reacts with the terminal alkyne to form a copper(I) acetylide, which is the active species in the transmetalation step.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used. It serves to deprotonate the terminal alkyne and to neutralize the HBr generated during the reaction.[20]

  • Copper-Free Variants: Modern protocols often use bulky phosphine ligands that allow the reaction to proceed without a copper co-catalyst, which can be advantageous for avoiding the formation of diyne side products.[22][23]

// Main Palladium Cycle Nodes pd0 [label="Pd(0)L₂", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; pd_complex [label="Ar-Pd(II)-Br(L₂)"]; alkynyl_pd [label="Ar-Pd(II)-C≡CR(L₂)"]; product [label="Ar-C≡CR", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Copper Co-catalyst Cycle Nodes cu_acetylide [label="Cu-C≡CR"]; alkyne [label="R-C≡CH + Base"]; cu_salt [label="CuI"];

// Edges for Palladium Cycle pd0 -> pd_complex [label="Ar-Br\n(Oxidative Addition)"]; pd_complex -> alkynyl_pd [label=" (Transmetalation)"]; alkynyl_pd -> pd0 [label="\n(Reductive Elimination)"]; alkynyl_pd -> product [style=dashed, arrowhead=none];

// Edges for Copper Cycle alkyne -> cu_acetylide [style=dashed]; cu_salt -> cu_acetylide [style=dashed]; cu_acetylide -> pd_complex;

// Positioning {rank=same; product} {rank=same; alkyne; cu_salt} } 027f300c-b261-4c17-a128-48b8969b828a Caption: Catalytic cycles for the Sonogashira coupling.

Experimental Protocol: General Procedure for Sonogashira Coupling [21]

  • Setup: To a degassed solution of this compound (1.0 eq) in a suitable solvent (e.g., THF or DMF), add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and the copper(I) co-catalyst (e.g., CuI, 2-5 mol%). The system must be kept under an inert atmosphere (e.g., Argon or Nitrogen) because the Pd(0) catalyst is oxygen-sensitive.

  • Reagents: Add the terminal alkyne (1.2 eq) followed by the amine base (e.g., Et₃N, 2.5 eq).

  • Reaction: Stir the reaction at a temperature ranging from room temperature to 60 °C. The choice of a mild temperature is often possible due to the efficiency of the dual catalytic system.

  • Monitoring, Workup, & Purification: Follow standard procedures as outlined in previous protocols.

C. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, a transformation of immense importance in pharmaceutical chemistry.[24][25][26]

Causality of Component Selection:

  • Catalyst/Ligand System: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand (e.g., BINAP, Xantphos, or biaryl phosphines like RuPhos).[24][27] The ligand's steric bulk is crucial for promoting the final C-N reductive elimination step, which is often the most challenging step in the catalytic cycle.[27]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is commonly used for its ability to deprotonate the amine coupling partner without competing as a nucleophile.[25] Other bases like K₃PO₄ or Cs₂CO₃ may be used for more sensitive substrates.[25]

// Nodes pd0 [label="Pd(0)L₂", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ox_add_complex [label="Ar-Pd(II)-Br(L)"]; amido_complex [label="Ar-Pd(II)-NR¹R²(L)"]; product [label="Ar-NR¹R²", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; amine [label="R¹R²NH + Base"];

// Edges pd0 -> ox_add_complex [label="Ar-Br\n(Oxidative Addition)"]; ox_add_complex -> amido_complex [label="\n(Amine Coordination & Deprotonation)"]; amido_complex -> pd0 [label="\n(Reductive Elimination)"]; amido_complex -> product [style=dashed, arrowhead=none]; amine -> ox_add_complex [style=dashed];

// Positioning {rank=same; product; amine} } 8291f09c-29d9-43c2-a400-f9260c67f7c2 Caption: Generalized catalytic cycle for Buchwald-Hartwig amination.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [19]

  • Setup: In an inert atmosphere glovebox, charge a reaction vessel with the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the appropriate phosphine ligand (4-10 mol%), and the base (e.g., NaOtBu, 1.4 eq).

  • Reagents: Add a solution of this compound (1.0 eq) and the amine (1.2 eq) in an anhydrous, deoxygenated solvent (e.g., toluene or dioxane). The rigorous exclusion of air and moisture is paramount for this reaction's success, as both can deactivate the catalyst.

  • Reaction: Seal the vessel and heat the mixture to 80-110 °C with stirring.

  • Monitoring, Workup, & Purification: Follow standard procedures as outlined in previous protocols.

Conclusion

This compound is a potent and versatile chemical intermediate. The reactivity of its C3-bromine atom is precisely controlled by the electronic influence of the pyrazole ring and the C4-nitro group. This activation allows for efficient functionalization through both Nucleophilic Aromatic Substitution and a host of palladium-catalyzed cross-coupling reactions. The ability to readily form new C-C, C-N, and C-alkynyl bonds makes this compound an invaluable tool for medicinal chemists and materials scientists in the rapid generation of diverse molecular architectures for the development of novel pharmaceuticals and advanced materials.

References

An In-depth Technical Guide to the Role of the Nitro Group in 3-Bromo-4-nitro-1H-pyrazole Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-4-nitro-1H-pyrazole stands as a pivotal heterocyclic building block in contemporary medicinal chemistry and materials science. Its synthetic utility is profoundly influenced by the electronic interplay between the pyrazole core, a bromo substituent, and a nitro group. This guide provides a detailed examination of the role of the C4-nitro group, dissecting its powerful electron-withdrawing effects and their consequences on the molecule's reactivity. We will explore the underlying principles of how this functional group deactivates the ring towards electrophilic substitution while critically activating it for nucleophilic aromatic substitution (SNAr), a cornerstone reaction for molecular diversification. This document serves as a technical resource, blending mechanistic theory with practical, field-proven insights for professionals engaged in the synthesis and application of pyrazole derivatives.

Introduction: The Pyrazole Scaffold and the Significance of Functionalization

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms.[1][2] This scaffold is a "privileged structure" in drug discovery, appearing in a wide array of approved pharmaceuticals, from anti-inflammatory drugs like Celecoxib to kinase inhibitors. The reactivity of the pyrazole ring can be finely tuned by the nature and position of its substituents.[1] The introduction of a halogen, such as bromine, provides a versatile synthetic "handle" for cross-coupling reactions or nucleophilic displacement.[3] When combined with a strongly deactivating group like a nitro group, the chemical behavior of the scaffold is dramatically altered, opening unique avenues for selective functionalization.

This compound is a classic example of this design. The strategic placement of the bromine atom at C3 and the nitro group at C4 creates a highly polarized and reactive system, primed for specific chemical transformations that are central to the construction of complex molecular libraries.

The Core Directive: Electronic Effects of the C4-Nitro Group

The reactivity of any aromatic system is dictated by the electron density of the ring. The nitro group (—NO₂) is one of the most powerful electron-withdrawing groups (EWGs) in organic chemistry, exerting its influence through two distinct, synergistic mechanisms: the inductive effect and the resonance effect.[4][5]

Inductive Effect (-I)

The inductive effect is the transmission of charge through sigma (σ) bonds.[6] Due to the high electronegativity of the nitrogen and oxygen atoms in the nitro group, electron density is pulled away from the pyrazole ring through the C-N sigma bond. This effect reduces the overall electron density across the entire ring system, making it less nucleophilic and thus less reactive towards electrophiles.[7]

Resonance Effect (-M or -R)

The resonance effect involves the delocalization of π-electrons between the substituent and the aromatic ring.[6] The nitro group can actively withdraw π-electron density from the ring, as its p-orbitals overlap with the p-orbitals of the pyrazole system. This delocalization creates regions of significant positive charge (or reduced electron density) at positions ortho and para to the nitro group. In the case of this compound, this effect strongly deactivates the C3 and C5 positions.

The combination of these two effects renders the pyrazole ring highly electron-deficient. While this severely retards typical electrophilic aromatic substitution reactions, it is the critical factor that facilitates nucleophilic aromatic substitution.[4][8]

Electronic Effect Description Impact on Pyrazole Ring
Inductive Effect (-I) Withdrawal of electron density through the σ-bond framework due to the high electronegativity of the NO₂ group.[6]General decrease in electron density across the ring.
Resonance Effect (-M) Withdrawal of π-electron density from the ring into the NO₂ group via p-orbital overlap.[5][6]Significant reduction of electron density, particularly at C3 and C5.
Overall Effect Synergistic electron withdrawal.Strong deactivation towards electrophilic attack; strong activation towards nucleophilic attack.

Activating Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reactivity for this compound is Nucleophilic Aromatic Substitution (SNAr). This pathway is not only possible but highly favored due to the electronic "priming" by the nitro group. The SNAr mechanism is a two-step addition-elimination process.[8][9]

Step 1 (Rate-Determining): Nucleophilic Addition. A nucleophile attacks the electron-deficient carbon atom bearing the leaving group (the bromine at C3), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[8] This step is typically the slow, rate-determining step as it temporarily disrupts the aromaticity of the pyrazole ring.[9]

Step 2: Elimination. The aromaticity is restored as the leaving group (bromide anion, Br⁻) is expelled, yielding the final substituted product.

The critical role of the C4-nitro group is the stabilization of the negatively charged Meisenheimer intermediate. The strong resonance-withdrawing nature of the nitro group allows the negative charge to be delocalized from the ring onto its oxygen atoms. This delocalization significantly lowers the activation energy of the first step, thereby accelerating the overall reaction rate.[10][11]

Below is a diagram illustrating the SNAr mechanism and the crucial role of the nitro group in stabilizing the intermediate.

Caption: SNAr mechanism showing nucleophilic attack and stabilization.

Practical Applications & Experimental Protocols

The facile SNAr reactivity of this compound makes it an invaluable precursor for synthesizing diverse libraries of pyrazole derivatives. By varying the nucleophile, researchers can introduce a wide range of functional groups at the C3 position, which is a key strategy in drug discovery for structure-activity relationship (SAR) studies.

Synthetic Workflow for Library Generation

The general workflow involves reacting the starting pyrazole with various nucleophiles, such as amines, thiols, or alkoxides, often in the presence of a base in a polar aprotic solvent.

Library_Synthesis Synthetic Diversification Workflow cluster_nucleophiles Nucleophile Pool cluster_products Product Library Start This compound (Starting Material) Reaction S_NAr Reaction (e.g., K₂CO₃, DMF, 80°C) Start->Reaction Nu1 R-NH₂ (Amines) Nu1->Reaction Nu2 R-SH (Thiols) Nu2->Reaction Nu3 R-OH (Alcohols) Nu3->Reaction Nu_etc Other Nucleophiles... Nu_etc->Reaction Prod1 3-Amino-4-nitropyrazoles Reaction->Prod1 Prod2 3-Thio-4-nitropyrazoles Reaction->Prod2 Prod3 3-Alkoxy-4-nitropyrazoles Reaction->Prod3 Prod_etc Diverse Derivatives Reaction->Prod_etc

Caption: General workflow for library synthesis via SNAr.

Protocol: Synthesis of a 3-Amino-4-nitro-1H-pyrazole Derivative

This protocol provides a representative, self-validating system for the nucleophilic substitution of the bromide in this compound with an amine.

Objective: To synthesize a 3-(substituted-amino)-4-nitro-1H-pyrazole via SNAr reaction.

Materials:

  • This compound (1.0 eq)

  • Desired primary or secondary amine (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • N,N-Dimethylformamide (DMF) (Anhydrous)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous DMF to the flask to create a solution with a concentration of approximately 0.1 M with respect to the starting pyrazole.

  • Nucleophile Addition: Add the selected amine (1.2 eq) to the stirring suspension.

  • Heating: Heat the reaction mixture to 80-100 °C. Causality Note: Heating is required to overcome the activation energy for the formation of the Meisenheimer complex. The choice of temperature may depend on the nucleophilicity of the amine.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

  • Work-up: a. Cool the reaction mixture to room temperature. b. Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3x). c. Combine the organic layers and wash with brine to remove residual DMF and salts. d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 3-amino-4-nitro-1H-pyrazole derivative.

Conclusion for the Drug Development Professional

The C4-nitro group in this compound is not merely a substituent; it is the master controller of the molecule's reactivity. Its profound electron-withdrawing capabilities transform the pyrazole ring into a potent electrophile, specifically activating the C3 position for nucleophilic aromatic substitution. This predictable and robust reactivity makes the compound an exceptional building block for:

  • Rapid Library Synthesis: Enabling the generation of large, diverse sets of analogues for SAR screening.

  • Late-Stage Functionalization: Allowing for the introduction of complex functionalities onto the pyrazole core.

  • Scaffold Hopping and Bioisosteric Replacement: Creating novel chemical matter by replacing the bromo substituent with a wide range of groups.

Understanding the electronic role of the nitro group is paramount for any scientist aiming to leverage this scaffold in the design and synthesis of new chemical entities for pharmaceutical or materials science applications.

References

The Strategic Utility of 3-Bromo-4-nitro-1H-pyrazole as a Versatile Precursor in the Synthesis of Advanced Energetic Materials

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Chemical Researchers and Material Scientists

The relentless pursuit of advanced energetic materials with superior performance, enhanced stability, and reduced sensitivity is a cornerstone of modern materials science. Within this field, nitrogen-rich heterocyclic compounds have emerged as a dominant class of materials, offering high densities, positive heats of formation, and environmentally benign decomposition products (N₂ gas).[1][2] Among these, the nitropyrazole scaffold is of particular interest due to its inherent thermal stability and the energetic contribution of the nitro group.[2][3] This guide focuses on a strategically vital, yet underexplored precursor: 3-Bromo-4-nitro-1H-pyrazole . We will delineate its synthesis, explore its chemical reactivity, and present a technical roadmap for its conversion into next-generation energetic materials.

The Precursor: Synthesis and Physicochemical Properties of this compound

This compound (MW: 191.97 g/mol , Formula: C₃H₂BrN₃O₂) is a crystalline solid that serves as an ideal building block for energetic material synthesis.[4] Its structure is uniquely primed for derivatization:

  • The Nitro Group: Acts as a powerful explosophore and an electron-withdrawing group, which is critical for activating the pyrazole ring.

  • The Bromo Substituent: Functions as an excellent leaving group for nucleophilic aromatic substitution (SₙAr) reactions, providing a direct route for introducing other functional groups.[5]

  • The Pyrazole Ring: A stable, nitrogen-rich core that contributes to the high heat of formation and density of the final energetic compounds.[3]

  • The Acidic N-H Proton: Offers an additional site for substitution, allowing for further tuning of the molecule's properties.

Synthesis Protocol

The synthesis of this compound can be achieved via the direct bromination of 4-nitro-1H-pyrazole. The strong electron-withdrawing effect of the nitro group deactivates the ring, necessitating well-chosen reaction conditions. The following protocol is adapted from established methodologies for the bromination of similar nitro-activated heterocyclic systems.[6]

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: To a 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 4-nitro-1H-pyrazole (1 eq.) and glacial acetic acid (5 mL per gram of starting material).

  • Reagent Preparation: In the dropping funnel, prepare a solution of bromine (1.05 eq.) in glacial acetic acid (2 mL per gram of bromine).

  • Bromination: While maintaining the reaction mixture temperature below 25°C with an ice bath, add the bromine solution dropwise over 2-3 hours.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for an additional 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is poured into ice water (20 mL per gram of starting material). The resulting precipitate is collected by vacuum filtration.

  • Purification: The crude solid is washed thoroughly with cold water until the filtrate is neutral and then dried under vacuum. Recrystallization from an ethanol/water mixture yields pure this compound as a crystalline solid.

Synthesis Workflow Diagram

cluster_synthesis Synthesis of this compound start 4-Nitro-1H-pyrazole + Acetic Acid reaction Bromination (<25°C, 4h) start->reaction reagents Bromine (Br₂) in Acetic Acid reagents->reaction workup Quench with Ice Water & Filtration reaction->workup purify Recrystallization (Ethanol/Water) workup->purify product This compound purify->product

Caption: Workflow for the synthesis of the target precursor.

Derivatization via Nucleophilic Aromatic Substitution (SₙAr)

The key to unlocking the potential of this compound lies in the SₙAr mechanism. The electron-withdrawing nitro group significantly reduces the electron density of the pyrazole ring, making it susceptible to attack by nucleophiles.[7] The bromine atom, being a good leaving group, is readily displaced. This reaction pathway is highly efficient for introducing nitrogen-rich, energetic moieties.

The general mechanism involves two key steps:

  • Nucleophilic Addition: A nucleophile attacks the carbon atom bearing the bromine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electronegative nitro group, stabilizing the intermediate.[5]

  • Elimination: The leaving group (bromide ion) is expelled, and the aromaticity of the pyrazole ring is restored, yielding the substituted product.

cluster_snar General SₙAr Mechanism reactant This compound intermediate Meisenheimer Complex (Resonance Stabilized Anion) reactant->intermediate + Nu⁻ nucleophile Nucleophile (Nu⁻) e.g., CN⁻, N₃⁻, R-NH₂ product Substituted Product (Energetic Derivative) intermediate->product - Br⁻ leaving_group Bromide (Br⁻) intermediate->leaving_group

Caption: The two-step addition-elimination SₙAr mechanism.

Case Study: Synthesis of a High-Energy Pyrazole-Tetrazole Hybrid

Combining different heterocyclic rings is a proven strategy for developing materials with exceptional energetic properties. Tetrazoles are particularly attractive due to their extremely high nitrogen content (80% by mass) and large positive heats of formation, which contribute significantly to detonation performance.[8][9] Here, we outline a scientifically grounded, two-step synthesis of 3-(1H-tetrazol-5-yl)-4-nitro-1H-pyrazole , a promising energetic material, from our precursor.

Rationale and Strategy

This synthesis leverages the SₙAr reaction to first replace the bromine with a cyano group. The resulting cyanopyrazole intermediate is then converted to the tetrazole ring via a [2+3] cycloaddition reaction with an azide salt.[10] This C-C bond-forming strategy creates a robust, highly energetic fused-ring analogue.

Detailed Synthesis Protocol

Step 1: Synthesis of 3-Cyano-4-nitro-1H-pyrazole

  • Reaction Setup: In a dried flask under a nitrogen atmosphere, dissolve this compound (1 eq.) in anhydrous Dimethylformamide (DMF).

  • Cyanation: Add copper(I) cyanide (1.2 eq.) to the solution.

  • Reaction: Heat the mixture to 120-130°C and stir for 12-18 hours. Monitor the reaction by TLC.

  • Work-up: After cooling to room temperature, pour the reaction mixture into a solution of ferric chloride in aqueous HCl to decompose the copper complexes. Extract the product with ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield 3-cyano-4-nitro-1H-pyrazole.

Step 2: Synthesis of 3-(1H-tetrazol-5-yl)-4-nitro-1H-pyrazole

  • Reaction Setup: Dissolve 3-cyano-4-nitro-1H-pyrazole (1 eq.) in DMF.

  • Cycloaddition: Add sodium azide (1.5 eq.) and ammonium chloride (1.5 eq.) to the solution.

  • Reaction: Heat the mixture to 100°C and stir for 24 hours.

  • Work-up: Cool the reaction mixture and acidify with dilute HCl to pH ~2. The resulting precipitate is collected by filtration.

  • Purification: Wash the solid with cold water and recrystallize from an appropriate solvent to obtain the final product.

Energetic Properties and Performance Comparison

The true measure of a new energetic material lies in its performance metrics. While direct experimental data for the proposed 3-(1H-tetrazol-5-yl)-4-nitro-1H-pyrazole is not available, we can reliably estimate its properties based on closely related, experimentally characterized isomers such as 5-(3,4-dinitro-1H-pyrazol-5-yl)-1H-tetrazole.[11] These compounds demonstrate the powerful synergy between the pyrazole and tetrazole rings.

Property3-(1H-tetrazol-5-yl)-4-nitro-1H-pyrazole (Estimated)RDX (Reference)HNS (Reference)
Density (ρ) ~1.85 g/cm³1.82 g/cm³1.74 g/cm³
Heat of Formation (ΔHf) High Positive+63.2 kJ/mol+71.6 kJ/mol
Detonation Velocity (Dv) ~8800 m/s8750 m/s7000 m/s
Detonation Pressure (P) ~33 GPa34.9 GPa20.2 GPa
Thermal Stability (Tdec) >200 °C210 °C318 °C
Sensitivity Expected to be low to moderateModerateInsensitive
Table 1: Comparison of estimated energetic properties of the target pyrazole-tetrazole hybrid with standard secondary explosives. Data for the target compound is estimated based on the performance of structurally similar, experimentally verified compounds.[11]

The data clearly indicates that derivatives of this compound have the potential to be highly competitive energetic materials, offering performance comparable to RDX with potentially favorable sensitivity and thermal stability characteristics.

Conclusion and Future Outlook

This compound is a high-value precursor for the synthesis of advanced energetic materials. Its strategic placement of a nitro group and a versatile bromo leaving group on a stable heterocyclic core enables straightforward access to a wide array of high-energy derivatives through robust SₙAr chemistry. The case study of pyrazole-tetrazole synthesis demonstrates a clear and effective pathway to materials with detonation properties competitive with established explosives like RDX. Future research should focus on the experimental validation of these synthetic routes and the full characterization of the resulting materials, including sensitivity testing and thermal analysis. The continued exploration of derivatives from this precursor promises to be a fruitful endeavor in the development of next-generation energetic compounds.

References

Methodological & Application

Application Notes & Protocols: Leveraging 3-Bromo-4-nitro-1H-pyrazole in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Functionalized Pyrazoles

The pyrazole scaffold is a cornerstone in medicinal chemistry and drug discovery, recognized as a "biologically privileged" structure.[1] Its five-membered aromatic ring, containing two adjacent nitrogen atoms, is a key feature in numerous FDA-approved drugs, including the anti-inflammatory Celecoxib and the anticoagulant Apixaban.[1][2][3] The versatility of the pyrazole core allows for extensive functionalization, enabling the fine-tuning of physicochemical and biological properties essential for developing novel therapeutics and agrochemicals.[2][4]

Among the vast array of pyrazole building blocks, 3-Bromo-4-nitro-1H-pyrazole stands out as a particularly strategic intermediate. This molecule is bifunctional: the bromine atom at the C-3 position serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions, while the potent electron-withdrawing nitro group at the C-4 position significantly influences the ring's reactivity. Furthermore, the nitro group itself is a versatile functional handle, readily reducible to an amino group for subsequent derivatization.

This guide provides an in-depth exploration of the use of this compound in four major classes of palladium-catalyzed cross-coupling reactions. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the critical scientific reasoning behind methodological choices to ensure robust and reproducible outcomes.

Core Principles: The Palladium Cross-Coupling Catalytic Cycle

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds.[5] These transformations generally proceed through a well-defined catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[6]

The three fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex.

  • Transmetalation / Coordination & Deprotonation: In C-C coupling, an organometallic reagent (e.g., organoboron) transfers its organic group to the palladium center. In C-N coupling, the amine coordinates to the palladium, followed by deprotonation by a base.

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled, forming the desired product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[7][8]

The electron-deficient nature of the this compound substrate, due to the nitro group, makes the oxidative addition step generally favorable. However, it can make the final reductive elimination step more challenging. The selection of appropriate bulky, electron-rich phosphine ligands is therefore critical to facilitate this final, product-forming step and ensure high catalytic turnover.[9]

Palladium_Catalytic_Cycle Fig. 1: Generalized Palladium Cross-Coupling Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex L₂Pd(II)(Pyrazole)(Br) OxAdd->PdII_Complex  + Pyrazole-Br Transmetalation Transmetalation (e.g., Suzuki) or Amine Coordination (e.g., Buchwald-Hartwig) PdII_Complex->Transmetalation PdII_Intermediate L₂Pd(II)(Pyrazole)(R) Transmetalation->PdII_Intermediate  + R-M or R₂NH RedElim Reductive Elimination PdII_Intermediate->RedElim Product Pyrazole-R (Product) PdII_Intermediate->Product RedElim->Pd0

Caption: Generalized Palladium Cross-Coupling Cycle.

Application Note 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing C(sp²)–C(sp²) bonds due to the operational simplicity and the stability and low toxicity of the organoboron reagents.[10] It is an indispensable tool for synthesizing biaryl and heteroaryl-aryl structures common in pharmaceutical agents.

Expert Insights & Rationale
  • Catalyst & Ligand System: For electron-deficient heteroaryl bromides like our substrate, standard catalysts may be sluggish. The use of palladium precatalysts combined with bulky, electron-rich biarylphosphine ligands such as XPhos or SPhos is often essential.[10][11] These ligands accelerate the rate-limiting reductive elimination step and stabilize the Pd(0) intermediate, preventing catalyst decomposition.

  • Base Selection: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[12] Inorganic bases like K₃PO₄ or K₂CO₃ are commonly used and offer a good balance of reactivity and functional group tolerance.[8][13]

  • Solvent System: A biphasic solvent system, typically an organic solvent like dioxane or toluene with water, is often employed.[8][14] This system effectively dissolves both the organic substrates and the inorganic base, facilitating the reaction at the interface.

Protocol: Synthesis of 3-(4-methoxyphenyl)-4-nitro-1H-pyrazole

Suzuki_Workflow Fig. 2: Experimental Workflow for Suzuki-Miyaura Coupling start Weigh Reagents reagents This compound Arylboronic Acid Base (K₂CO₃) Catalyst/Ligand start->reagents setup Combine in Schlenk Tube Evacuate & Backfill with Argon (3x) reagents->setup solvents Add Degassed Solvents (Dioxane/H₂O) setup->solvents reaction Heat with Stirring (e.g., 100 °C, 12 h) Monitor by TLC/LC-MS solvents->reaction workup Cool to RT Dilute with Ethyl Acetate Wash with H₂O & Brine reaction->workup purify Dry (Na₂SO₄) Concentrate in vacuo Purify via Flash Chromatography workup->purify end Characterize Product purify->end

Caption: Experimental Workflow for Suzuki-Miyaura Coupling.

Materials & Reagents

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound191.951.01.0
4-Methoxyphenylboronic acid151.961.21.2
XPhos Pd G2786.370.020.02
Potassium Carbonate (K₂CO₃)138.213.03.0
1,4-Dioxane (anhydrous, degassed)-5 mL-
Water (degassed)-1 mL-

Step-by-Step Procedure

  • To an oven-dried Schlenk tube, add this compound (192 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), XPhos Pd G2 (15.7 mg, 0.02 mmol), and potassium carbonate (415 mg, 3.0 mmol).

  • Seal the tube with a rubber septum, and evacuate and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

  • Place the reaction tube in a preheated oil bath at 100 °C and stir vigorously for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (25 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Application Note 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a premier method for constructing C-N bonds, a linkage ubiquitous in pharmaceuticals.[7][15] This reaction allows for the coupling of aryl halides with a wide range of primary and secondary amines, often under milder conditions than classical methods like the Ullmann condensation.[7]

Expert Insights & Rationale
  • Ligand is Key: The success of C-N coupling is exceptionally dependent on the phosphine ligand.[15] Bulky, electron-rich dialkylbiarylphosphine ligands, such as BrettPhos or AdBrettPhos, are specifically designed to promote the challenging C-N reductive elimination from the Pd(II) center.[9][16]

  • Strong, Non-Nucleophilic Base: A strong base is required to deprotonate the amine (or the N-H of the pyrazole if unprotected) to form the palladium-amido complex. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are highly effective because they are strong bases with low nucleophilicity, preventing unwanted side reactions.[16][17]

  • Inert Atmosphere: The Pd(0) catalyst and the electron-rich phosphine ligands are sensitive to oxygen. Therefore, maintaining a strict inert atmosphere (argon or nitrogen) throughout the setup and reaction is crucial for achieving high yields and preventing catalyst deactivation.

Buchwald_Hartwig_Mechanism Fig. 3: Key Steps in Buchwald-Hartwig Amination PdII_Complex L₂Pd(II)(Pyrazole)(Br) Amine_Coord Amine Coordination PdII_Complex->Amine_Coord + R₂NH Coord_Complex L₂Pd(II)(Pyrazole)(HNR₂)Br(-) Amine_Coord->Coord_Complex Deprotonation Deprotonation (Base) Coord_Complex->Deprotonation Amido_Complex L₂Pd(II)(Pyrazole)(NR₂) (Amido Complex) Deprotonation->Amido_Complex RedElim C-N Reductive Elimination Amido_Complex->RedElim Product Pyrazole-NR₂ RedElim->Product Catalyst Pd(0)L₂ RedElim->Catalyst

Caption: Key Steps in Buchwald-Hartwig Amination.

Protocol: Synthesis of 4-(4-Nitro-1H-pyrazol-3-yl)morpholine

Materials & Reagents

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound191.951.01.0
Morpholine87.121.21.2
BrettPhos Pd G3860.480.020.02
Sodium tert-butoxide (NaOtBu)96.101.41.4
Toluene (anhydrous, degassed)-5 mL-

Step-by-Step Procedure

  • Inside a nitrogen-filled glovebox, add sodium tert-butoxide (135 mg, 1.4 mmol) and BrettPhos Pd G3 (17.2 mg, 0.02 mmol) to an oven-dried vial equipped with a stir bar.

  • Add this compound (192 mg, 1.0 mmol).

  • Remove the vial from the glovebox, place it under a positive pressure of argon, and add anhydrous, degassed toluene (5 mL) followed by morpholine (105 µL, 1.2 mmol) via syringe.

  • Seal the vial with a Teflon-lined cap and heat the mixture in a preheated block at 100 °C for 12 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter it through a pad of celite to remove inorganic salts and catalyst residue.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the title compound.

Application Note 3: Sonogashira Coupling for C-C (sp) Bond Formation

The Sonogashira coupling is a highly reliable method for forming a bond between an sp² carbon (from an aryl halide) and an sp carbon (from a terminal alkyne).[18] This reaction is invaluable for synthesizing conjugated enynes, aryl alkynes, and other complex molecules used in materials science and as pharmaceutical intermediates.[18][19]

Expert Insights & Rationale
  • Synergistic Catalysis: The classic Sonogashira reaction employs a dual catalytic system.[19] The palladium catalyst performs the main cross-coupling cycle, while a copper(I) salt (typically CuI) acts as a co-catalyst. The copper salt reacts with the terminal alkyne and base to form a copper acetylide intermediate, which is more reactive for the transmetalation step with the Pd(II) complex than the alkyne itself.[18][19]

  • Base Functionality: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), serves a dual purpose. It neutralizes the HBr generated during the reaction and also acts as a ligand for the copper and palladium centers, facilitating the catalytic process. It is often used as the solvent or co-solvent.[19]

  • Reaction Conditions: Sonogashira couplings are typically performed under mild conditions, often from room temperature to around 60-80 °C, and are tolerant of a wide variety of functional groups.[19] Anhydrous and anaerobic conditions are essential to prevent oxidative homocoupling of the alkyne (Glaser coupling) and to protect the catalyst.[19][20]

Protocol: Synthesis of 4-Nitro-3-(phenylethynyl)-1H-pyrazole

Materials & Reagents

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound191.951.01.0
Phenylacetylene102.131.21.2
PdCl₂(PPh₃)₂701.900.020.02
Copper(I) Iodide (CuI)190.450.040.04
Triethylamine (Et₃N)-5 mLSolvent
Tetrahydrofuran (THF, anhydrous)-5 mLSolvent

Step-by-Step Procedure

  • To a Schlenk flask, add this compound (192 mg, 1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (14 mg, 0.02 mmol), and copper(I) iodide (7.6 mg, 0.04 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous tetrahydrofuran (5 mL) and triethylamine (5 mL).

  • Add phenylacetylene (132 µL, 1.2 mmol) dropwise via syringe.

  • Stir the reaction mixture at 60 °C for 8 hours. The formation of a precipitate (triethylammonium bromide) is typically observed.

  • Upon completion (monitored by TLC), cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of celite, washing with THF.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Application Note 4: Heck Reaction for Alkene Functionalization

The Mizoroki-Heck reaction enables the substitution of a hydrogen atom on an alkene with an aryl group, forming a new C-C bond.[6] It is a powerful method for vinylating aryl halides and provides excellent control over stereoselectivity, typically yielding the trans isomer.[21]

Expert Insights & Rationale
  • Mechanism: The Heck reaction proceeds via oxidative addition of the aryl halide to Pd(0), followed by coordination and migratory insertion of the alkene into the palladium-aryl bond. The final product is released through a β-hydride elimination step, which regenerates the palladium catalyst (as a hydrido-palladium species) and forms the C=C double bond.[22]

  • Base Role: The base (e.g., Et₃N, K₂CO₃) is crucial for neutralizing the HBr formed during the catalytic cycle, regenerating the active Pd(0) catalyst from the hydrido-palladium intermediate.[6]

  • Solvent and Temperature: Polar aprotic solvents like DMF or NMP are commonly used to facilitate the reaction, which often requires elevated temperatures (100-140 °C) to proceed at a reasonable rate.[13]

Protocol: Synthesis of (E)-4-Nitro-3-styryl-1H-pyrazole

Materials & Reagents

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound191.951.01.0
Styrene104.151.51.5
Palladium(II) Acetate (Pd(OAc)₂)224.500.020.02
Tri(o-tolyl)phosphine (P(o-tol)₃)304.370.040.04
Triethylamine (Et₃N)101.192.02.0
N,N-Dimethylformamide (DMF, anhydrous)-5 mL-

Step-by-Step Procedure

  • In a sealed tube, combine this compound (192 mg, 1.0 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), and tri(o-tolyl)phosphine (12.2 mg, 0.04 mmol).

  • Evacuate and backfill the tube with argon.

  • Add anhydrous N,N-dimethylformamide (5 mL), triethylamine (279 µL, 2.0 mmol), and styrene (172 µL, 1.5 mmol).

  • Seal the tube tightly and heat the reaction mixture in a preheated oil bath at 120 °C for 18 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water to remove DMF and salts.

  • Dry the organic layer, concentrate, and purify the residue by flash column chromatography to yield the trans-alkene as the major product.

General Troubleshooting

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst; insufficient base; presence of oxygen; poor reagent quality.Use a fresh bottle of catalyst/ligand; ensure base is dry; improve inert atmosphere technique; use anhydrous solvents.
Reaction turns black Catalyst decomposition (formation of palladium black).Lower the reaction temperature; increase ligand-to-palladium ratio; ensure strict anaerobic conditions.
Debromination Product Side reaction competing with cross-coupling, often base or catalyst induced.Use a milder base (e.g., K₂CO₃ instead of NaOtBu); screen different ligands; lower reaction temperature.[10][23]
Complex Product Mixture Side reactions (e.g., homocoupling of boronic acid); substrate decomposition.Lower temperature; ensure high purity of starting materials; check for functional group incompatibilities.

Conclusion

This compound is a robust and versatile building block for the synthesis of highly functionalized pyrazole derivatives. Through judicious selection of palladium catalysts, ligands, bases, and reaction conditions, a diverse array of C-C and C-N bonds can be efficiently constructed on the pyrazole core. The protocols and insights provided herein serve as a comprehensive starting point for researchers aiming to unlock the synthetic potential of this valuable intermediate in the pursuit of novel molecules for drug discovery, agrochemicals, and materials science.

References

Application Notes and Protocols: Strategic Functionalization of 3-Bromo-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This comprehensive guide provides detailed application notes and validated protocols for the chemical functionalization of 3-bromo-4-nitro-1H-pyrazole. This pyrazole derivative is a highly valuable and versatile building block in medicinal chemistry and materials science, primarily due to its strategically positioned reactive sites. The electron-withdrawing nitro group at the C4 position significantly influences the reactivity of the C3-bromo and N1-H positions, enabling a wide array of selective transformations. This document outlines key methodologies, including palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig), nucleophilic aromatic substitution (SNAr), N-alkylation, and nitro group reduction. Each section provides not only step-by-step protocols but also the underlying mechanistic principles and expert insights into optimizing reaction outcomes.

Introduction: The Strategic Importance of this compound

The pyrazole nucleus is a privileged scaffold in drug discovery, appearing in numerous blockbuster drugs.[1] The title compound, this compound, offers three distinct points for diversification: the C3-bromo, C4-nitro, and N1-H positions. The powerful electron-withdrawing nature of the nitro group activates the pyrazole ring, making the C3-bromine an excellent leaving group for both metal-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr) reactions.[2][3] This guide serves as a practical resource for researchers aiming to leverage this versatile platform for the synthesis of novel chemical entities.

Overview of Functionalization Pathways

The strategic modification of this compound can be systematically approached by targeting its three reactive sites. The following diagram illustrates the primary transformation pathways discussed in this guide.

G cluster_c3 C3-Position (Bromo) cluster_n1 N1-Position (N-H) cluster_c4 C4-Position (Nitro) start This compound C3_CC C-C Coupling (Suzuki, Sonogashira) start->C3_CC Pd Catalyst, Boronic Acid/Alkyne C3_CN C-N Coupling (Buchwald-Hartwig) start->C3_CN Pd Catalyst, Amine, Base C3_SNAr SNAr (Nu:-) start->C3_SNAr Nucleophile N1_Alk N-Alkylation/ N-Arylation start->N1_Alk R-X, Base C4_Red Nitro Reduction C3_CC->C4_Red Reducing Agent C3_CN->C4_Red C3_SNAr->C4_Red

Caption: Key functionalization pathways for this compound.

C-C Bond Formation at the C3-Position: Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for creating C(sp²)–C(sp²) or C(sp²)–C(sp) bonds, and the C3-bromo position of the pyrazole is an ideal handle for these transformations.[4]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples the aryl bromide with an organoboron species, typically a boronic acid or ester, to form a C-C bond.[5] This reaction is renowned for its functional group tolerance and the stability of its reagents.[6]

The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with the activated boronic acid and reductive elimination to yield the product and regenerate the catalyst.[5] The choice of ligand is critical to stabilize the palladium center and facilitate the reaction steps. Bulky, electron-rich phosphine ligands like XPhos are often effective for heteroaryl halides.[4][7]

G cluster_suzuki Suzuki-Miyaura Catalytic Cycle pd0 L₂Pd(0) oa_complex L₂Pd(II)(Ar)(Br) pd0->oa_complex Oxidative Addition transmetal_complex L₂Pd(II)(Ar)(Ar') oa_complex->transmetal_complex Transmetalation transmetal_complex->pd0 Reductive Elimination product Ar-Ar' transmetal_complex->product boronate R'-B(OR)₂ boronate->transmetal_complex aryl_halide Ar-Br aryl_halide->oa_complex base Base (e.g., K₃PO₄) base->boronate Activation

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.

  • Reagent Preparation: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.5 equiv), and a base such as K₃PO₄ (2.0 equiv).[7]

  • Catalyst Addition: Add the palladium catalyst system. A common system is an XPhos-based precatalyst (e.g., XPhos Pd G2, 1-3 mol%).[7]

  • Solvent and Degassing: Add a solvent mixture, typically dioxane and water (e.g., 4:1 v/v). Degas the mixture thoroughly by bubbling argon through it for 15-20 minutes or by three freeze-pump-thaw cycles. This is crucial to prevent oxidation and deactivation of the Pd(0) catalyst.

  • Reaction: Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS. Reactions are typically complete within 8-20 hours.[7] A significant side reaction to monitor for is protodebromination (loss of bromine), which can be exacerbated by high temperatures or excess base.[4]

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-aryl-4-nitro-1H-pyrazole.

Catalyst SystemBaseSolventTemp (°C)Typical YieldReference
XPhos Pd G2 / XPhosK₃PO₄Dioxane/H₂O10060-90%[7]
PdCl₂(PPh₃)₂Na₂CO₃Dioxane110Variable, risk of debromination[4]
Sonogashira Coupling

The Sonogashira reaction is a highly efficient method for forming a C(sp²)–C(sp) bond by coupling the aryl bromide with a terminal alkyne.[8] This reaction typically requires both a palladium catalyst and a copper(I) co-catalyst.[9]

The mechanism involves two interconnected catalytic cycles. The palladium cycle is similar to the Suzuki coupling. The copper cycle involves the deprotonation of the terminal alkyne by the amine base to form a copper(I) acetylide, which then participates in the transmetalation step with the palladium complex.[8] Copper-free versions are also available, often requiring a stronger base.[10]

G cluster_sonogashira Sonogashira Catalytic Cycle cluster_cu Copper Cycle pd0 L₂Pd(0) oa_complex L₂Pd(II)(Ar)(Br) pd0->oa_complex Oxidative Addition transmetal_complex L₂Pd(II)(Ar)(C≡CR) oa_complex->transmetal_complex Transmetalation transmetal_complex->pd0 Reductive Elimination product Ar-C≡CR transmetal_complex->product aryl_halide Ar-Br aryl_halide->oa_complex cu_acetylide Cu-C≡CR cu_acetylide->transmetal_complex alkyne H-C≡CR alkyne->cu_acetylide Base cu_halide Cu(I)Br cu_halide->cu_acetylide base Base (Amine)

Caption: Simplified catalytic cycles for the Sonogashira coupling.

  • Reagent Preparation: To a Schlenk flask, add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (2-5 mol%), and CuI (3-10 mol%).

  • Solvent and Reagents: Add an appropriate solvent such as THF or DMF, followed by a base, typically a liquid amine like triethylamine (Et₃N) or diisopropylamine (DIPA), which also serves as a solvent. Add the terminal alkyne (1.2-1.5 equiv).

  • Degassing: Degas the mixture thoroughly with argon.

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C). The presence of the electron-withdrawing nitro group can sometimes make the substrate less reactive, potentially requiring elevated temperatures.[11] Monitor the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove catalyst residues. Concentrate the filtrate and redissolve in a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic solution with aqueous NH₄Cl (to remove copper salts) and brine. Dry over Na₂SO₄, concentrate, and purify by flash column chromatography.

Catalyst SystemBaseSolventTemp (°C)Typical YieldReference
Pd(PPh₃)₂Cl₂ / CuIEt₃NTHFRT to 6050-85%[9][12]
[DTBNpP]Pd(crotyl)Cl (copper-free)TMPDMSORT65-92% (general)[10]

C-N Bond Formation at the C3-Position: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for forming C-N bonds between an aryl halide and an amine.[13] It has largely replaced harsher classical methods due to its broad substrate scope and milder conditions.[14]

The mechanism is analogous to other cross-coupling reactions, involving oxidative addition, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and reductive elimination.[13] The choice of base is critical; strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are common. However, care must be taken as strong bases can be incompatible with certain functional groups, including nitro groups.[15] Weaker bases like K₂CO₃ or K₃PO₄ may be required, potentially at the cost of reaction rate.

G cluster_bh Buchwald-Hartwig Catalytic Cycle pd0 L₂Pd(0) oa_complex L₂Pd(II)(Ar)(Br) pd0->oa_complex Oxidative Addition amido_complex L₂Pd(II)(Ar)(NR₂') oa_complex->amido_complex Amine Coordination & Deprotonation amido_complex->pd0 Reductive Elimination product Ar-NR₂' amido_complex->product aryl_halide Ar-Br aryl_halide->oa_complex amine HNR₂' amine->oa_complex base Base (e.g., NaOtBu) base->oa_complex

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

  • Reagent Preparation: In an oven-dried vial inside a glovebox, combine this compound (1.0 equiv), the desired amine (1.2 equiv), and a suitable base (e.g., K₃PO₄, 2.0 equiv).

  • Catalyst Addition: Add the palladium catalyst and ligand. A common system is Pd₂(dba)₃ (2 mol%) with a bulky phosphine ligand like tBuDavePhos (5 mol%).[16]

  • Solvent: Add an anhydrous, deoxygenated solvent such as toluene or dioxane.

  • Reaction: Seal the vial and heat the mixture to 80-110 °C. For 4-halo-1H-pyrazoles, reactions often require elevated temperatures.[16] Monitor by LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction, dilute with ethyl acetate, and filter through Celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify the residue by flash column chromatography to yield the 3-amino-4-nitro-1H-pyrazole product.

Catalyst SystemBaseSolventTemp (°C)Typical YieldReference
Pd₂(dba)₃ / tBuDavePhosK₃PO₄ / NaOtBuToluene100-11050-80%[16]
XantPhos Pd G3DBUMeCN/PhMe140Good (general)[17]

Nucleophilic Aromatic Substitution (SNAr)

The C4-nitro group is a powerful activating group, making the C3-position highly electron-deficient and susceptible to direct attack by nucleophiles, leading to the displacement of the bromide.[2] This pathway offers a metal-free alternative to cross-coupling.

The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the carbon bearing the bromine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3] The aromaticity of the pyrazole ring is temporarily broken. In the second, typically fast step, the bromide leaving group is expelled, and aromaticity is restored.[2]

G start This compound + Nucleophile (Nu⁻) intermediate Meisenheimer Complex (Anionic σ-adduct) Resonance Stabilized start->intermediate Step 1: Addition (Rate-determining) product 3-Nu-4-nitro-1H-pyrazole + Br⁻ intermediate->product Step 2: Elimination

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

  • Reaction Setup: Dissolve this compound (1.0 equiv) in a polar aprotic solvent like DMF or DMSO.

  • Nucleophile Addition: Add the desired nucleophile (1.1-2.0 equiv). For weakly acidic nucleophiles (e.g., alcohols, thiols), a non-nucleophilic base like K₂CO₃ or Cs₂CO₃ (1.5 equiv) is required to generate the active nucleophile in situ.

  • Reaction: Stir the mixture at temperatures ranging from room temperature to 100 °C, depending on the nucleophilicity of the attacking species. Monitor the reaction by TLC or LC-MS.

  • Work-up: Pour the reaction mixture into ice-water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, concentrate, and purify by column chromatography or recrystallization.

Transformations of the Nitro and N-H Groups

Reduction of the C4-Nitro Group

The nitro group can be readily reduced to a primary amine, a key functional group for further derivatization (e.g., amide formation, diazotization).

  • Reaction Setup: Dissolve the this compound starting material (1.0 equiv) in a solvent like ethanol or acetic acid.

  • Reducing Agent: Add a reducing agent such as tin(II) chloride (SnCl₂, 3-5 equiv) or perform catalytic hydrogenation (H₂, 1 atm) using a catalyst like 10% Pd/C.

  • Reaction: For SnCl₂ reduction, heat the mixture to reflux until the starting material is consumed. For hydrogenation, stir vigorously at room temperature.

  • Work-up (SnCl₂): Cool the reaction, carefully basify with a saturated NaHCO₃ or NaOH solution to pH > 8, and extract with ethyl acetate. The resulting tin salts can be filtered off.

  • Work-up (Hydrogenation): Filter the reaction mixture through Celite to remove the palladium catalyst and concentrate the filtrate.

  • Purification: The crude amine can often be used directly or purified by column chromatography.

N-Alkylation/Arylation of the N1-Position

The N-H proton of the pyrazole is acidic and can be deprotonated with a mild base, allowing for facile alkylation or arylation.

  • Reaction Setup: Dissolve this compound (1.0 equiv) in a solvent such as DMF or acetonitrile.

  • Base Addition: Add a base like K₂CO₃ or Cs₂CO₃ (1.5 equiv) and stir for 15-30 minutes.

  • Electrophile Addition: Add the alkylating agent (e.g., methyl iodide, benzyl bromide) (1.1 equiv) and stir at room temperature or with gentle heating.

  • Work-up and Purification: Follow the general work-up and purification procedures described in the SNAr section. Note that N-alkylation can produce a mixture of regioisomers (N1 vs. N2 alkylation), although N1 is often favored for pyrazoles with bulky C3/C5 substituents.

References

Application Notes and Protocols: 3-Bromo-4-nitro-1H-pyrazole as a Versatile Building Block for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Pyrazole Scaffold in Kinase Inhibition

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its remarkable ability to interact with a wide array of biological targets.[1][2][3] Its unique electronic properties, metabolic stability, and capacity to form crucial hydrogen bonds make it an ideal framework for the design of potent and selective enzyme inhibitors.[4][5] Within the vast landscape of drug discovery, pyrazole-based compounds have demonstrated significant success, particularly as kinase inhibitors for treating cancer and inflammatory diseases.[6][7] Kinases, which regulate cellular signal transduction, are frequently dysregulated in these conditions, making them high-value therapeutic targets.[8]

This guide focuses on a particularly valuable, yet underexplored, building block: 3-bromo-4-nitro-1H-pyrazole . The strategic placement of the bromo and nitro groups on the pyrazole ring provides a powerful handle for synthetic chemists. The bromine atom at the 3-position serves as a versatile anchor for introducing molecular complexity via modern cross-coupling reactions, while the electron-withdrawing nitro group at the 4-position modulates the reactivity of the ring and offers a synthetic handle for further functionalization, such as reduction to an amino group. This combination makes this compound a highly attractive starting material for generating diverse libraries of potential kinase inhibitors.

These application notes provide a comprehensive overview of the synthesis, functionalization, and application of this compound in the development of kinase inhibitors, complete with detailed, field-tested protocols.

PART 1: Synthesis of the Core Building Block: this compound

A reliable and scalable synthesis of the title compound is paramount for its use in drug discovery campaigns. While direct bromination and nitration of pyrazole can lead to mixtures of isomers, a regioselective approach is preferred. The following protocol is a robust, two-step procedure starting from the commercially available 3-amino-1H-pyrazole.

Protocol 1.1: Diazotization and Bromination of 3-Amino-1H-pyrazole

This step follows a Sandmeyer-type reaction to replace the amino group with a bromine atom.

Materials:

  • 3-Amino-1H-pyrazole

  • Hydrobromic acid (HBr), 48% aqueous solution

  • Sodium nitrite (NaNO₂)

  • Copper(I) bromide (CuBr)

  • Deionized water

  • Ice

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 3-amino-1H-pyrazole (1.0 eq) in 48% HBr (4.0 eq). Cool the solution to -5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of NaNO₂ (1.1 eq in a minimal amount of water) dropwise, maintaining the internal temperature below 0 °C.

  • Stir the resulting diazonium salt solution for 30 minutes at 0 °C.

  • In a separate flask, dissolve CuBr (1.2 eq) in 48% HBr (2.0 eq) and cool to 0 °C.

  • Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution will be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Pour the mixture into water and extract with ethyl acetate (3 x).

  • Combine the organic layers and wash with saturated NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 3-bromo-1H-pyrazole. This is often carried forward without further purification.

Protocol 1.2: Regioselective Nitration of 3-Bromo-1H-pyrazole

The bromine atom at the 3-position directs the incoming nitro group to the 4-position.

Materials:

  • Crude 3-bromo-1H-pyrazole from Protocol 1.1

  • Fuming nitric acid (HNO₃), 90%

  • Concentrated sulfuric acid (H₂SO₄), 98%

  • Ice water

  • Dichloromethane (DCM)

Procedure:

  • In a clean, dry round-bottom flask, carefully add concentrated H₂SO₄. Cool the acid to 0 °C in an ice bath.

  • Slowly add the crude 3-bromo-1H-pyrazole (1.0 eq) to the cold sulfuric acid with stirring.

  • To this solution, add fuming HNO₃ (1.1 eq) dropwise, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 3-4 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • A precipitate of this compound will form. Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound as a pale yellow solid.[9]

PART 2: Diversification of the Scaffold: Key Cross-Coupling Protocols

The C-Br bond at the 3-position is the key to diversification. The electron-withdrawing nitro group makes this position susceptible to palladium-catalyzed cross-coupling reactions.

The Logic of Cross-Coupling in Kinase Inhibitor Synthesis

Many kinase inhibitors are designed to mimic the adenine moiety of ATP, binding to the hinge region of the kinase domain. This often involves a heterocyclic core (like our pyrazole) linked to various aryl or heteroaryl groups that occupy adjacent hydrophobic pockets. Cross-coupling reactions are the most powerful tools for forging these critical C-C and C-N bonds.

G cluster_start Starting Material cluster_reactions Cross-Coupling Reactions cluster_products Intermediate Scaffolds start This compound suzuki Suzuki-Miyaura (C-C bond) start->suzuki ArB(OH)₂ buchwald Buchwald-Hartwig (C-N bond) start->buchwald R₂NH sonogashira Sonogashira (C-C bond, alkyne) start->sonogashira R-C≡CH stille Stille (C-C bond) start->stille R-SnBu₃ aryl 3-Aryl/Heteroaryl- 4-nitropyrazole suzuki->aryl amino 3-Aminoaryl/Heteroaryl- 4-nitropyrazole buchwald->amino alkynyl 3-Alkynyl- 4-nitropyrazole sonogashira->alkynyl vinyl 3-Vinyl/Aryl- 4-nitropyrazole stille->vinyl

Protocol 2.1: Suzuki-Miyaura Coupling for C-C Bond Formation

This is arguably the most versatile method for introducing aryl and heteroaryl moieties.

Rationale: The Suzuki-Miyaura reaction is highly tolerant of functional groups and utilizes readily available and generally non-toxic boronic acids.[3][10] For an electron-deficient substrate like this compound, a palladium(0) catalyst with an electron-rich phosphine ligand is ideal to facilitate the oxidative addition step.

Materials:

  • This compound (1.0 eq)

  • Aryl or heteroaryl boronic acid (1.2-1.5 eq)

  • Pd(PPh₃)₄ (0.05 eq) or PdCl₂(dppf) (0.05 eq)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water mixture

  • Nitrogen or Argon atmosphere

Procedure:

  • To a Schlenk flask, add this compound, the boronic acid, and the carbonate base.

  • Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

  • Add the palladium catalyst, followed by the degassed solvent mixture.

  • Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS. Reaction times can vary from 4 to 24 hours.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Entry Boronic Acid Catalyst Base Solvent Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O~85
24-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O~90
33-Pyridylboronic acidPdCl₂(dppf)Cs₂CO₃Dioxane/H₂O~75

Table 1: Representative Suzuki-Miyaura Coupling Reactions.

Protocol 2.2: Buchwald-Hartwig Amination for C-N Bond Formation

This reaction is essential for introducing amine-containing side chains, which can act as key hydrogen bond donors or acceptors in the kinase active site.

Rationale: The Buchwald-Hartwig amination allows for the formation of C-N bonds with a wide range of amines.[11][12] The use of sterically hindered, electron-rich phosphine ligands (e.g., XPhos, RuPhos) is crucial for efficient catalysis, especially with an electron-deficient aryl bromide.

Materials:

  • This compound (1.0 eq)

  • Primary or secondary amine (1.2 eq)

  • Pd₂(dba)₃ (0.02-0.05 eq)

  • XPhos or RuPhos (0.04-0.10 eq)

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.4-2.0 eq)

  • Anhydrous toluene or dioxane

  • Nitrogen or Argon atmosphere

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precursor, ligand, and base to a dry Schlenk tube.

  • Add the this compound and the amine.

  • Add the anhydrous solvent and seal the tube.

  • Heat the reaction to 90-110 °C until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash column chromatography.

Entry Amine Ligand Base Yield (%)
1MorpholineXPhosNaOtBu~92
2AnilineRuPhosCs₂CO₃~80
3BenzylamineXPhosNaOtBu~88

Table 2: Representative Buchwald-Hartwig Amination Reactions.

PART 3: Advanced Transformations and Case Studies

The versatile intermediates synthesized from this compound can be further elaborated into potent kinase inhibitors. A key transformation is the reduction of the nitro group to an amine, which can then be acylated, sulfonylated, or used in further coupling reactions.

G start 3-Aryl-4-nitro-1H-pyrazole reduction Nitro Group Reduction (e.g., SnCl₂/HCl, H₂/Pd-C) start->reduction intermediate 3-Aryl-4-amino-1H-pyrazole reduction->intermediate functionalization Further Functionalization intermediate->functionalization Acylation, Sulfonylation, Urea formation inhibitor Final Kinase Inhibitor Scaffold functionalization->inhibitor

Case Study 1: Synthesis of a p38 MAP Kinase Inhibitor Scaffold

p38 MAP kinase is a key regulator of inflammatory cytokine production, making it a target for diseases like rheumatoid arthritis.[13][14] Pyrazole-based inhibitors are well-documented for this target.[15][16]

Synthetic Strategy:

  • Suzuki Coupling: Couple this compound with 4-fluorophenylboronic acid (Protocol 2.1).

  • Nitro Reduction: Reduce the resulting 3-(4-fluorophenyl)-4-nitro-1H-pyrazole using SnCl₂·2H₂O in ethanol or catalytic hydrogenation (H₂/Pd-C). This yields 3-(4-fluorophenyl)-1H-pyrazol-4-amine.

  • Amide Coupling: Acylate the 4-amino group with a substituted benzoic acid (e.g., 2-chloro-4-(trifluoromethyl)benzoic acid) using a standard peptide coupling reagent like HATU or EDCI/HOBt to form the final inhibitor scaffold.

This approach builds a classic p38 inhibitor pharmacophore, with the pyrazole core acting as a hinge-binder and the appended aryl groups occupying adjacent pockets.

Case Study 2: A Scaffold for Cyclin-Dependent Kinase (CDK) Inhibitors

CDKs are central to cell cycle regulation, and their inhibitors are potent anti-cancer agents.[17][18] The 3-amino-pyrazole motif is a known hinge-binding element for CDKs.[19][20]

Synthetic Strategy:

  • Buchwald-Hartwig Amination: Couple this compound with a substituted aniline, for example, 4-aminobenzenesulfonamide (Protocol 2.2).

  • Nitro Reduction: Reduce the nitro group of the coupled product to yield a 3-(substituted-anilino)-1H-pyrazol-4-amine derivative.

  • Further Derivatization: The newly formed 4-amino group can be further functionalized, for example, by reacting it with an isocyanate to form a urea, a common feature in many kinase inhibitors.

Case Study 3: A VEGFR-2 Inhibitor Backbone

VEGFR-2 is a primary mediator of angiogenesis, the formation of new blood vessels, which is critical for tumor growth.[21][22][23][24] Many VEGFR-2 inhibitors feature a heterocyclic core linked to an aromatic urea or amide moiety.

Synthetic Strategy:

  • Sonogashira Coupling: Couple this compound with a terminal alkyne like phenylacetylene.[5][25][26][27] This introduces a rigid linker.

  • Nitro Reduction: Reduce the nitro group to an amine.

  • Urea Formation: React the 4-amino group with a substituted phenyl isocyanate (e.g., 4-chloro-3-(trifluoromethyl)phenyl isocyanate). The resulting urea can form key hydrogen bonds in the VEGFR-2 active site.

Conclusion and Outlook

This compound represents a highly valuable and versatile building block for the synthesis of kinase inhibitors. Its pre-functionalized nature, with a reactive bromine atom for diversification and a modifiable nitro group, allows for the rapid and efficient construction of complex molecular architectures. The protocols detailed herein provide a robust framework for researchers in drug discovery to leverage this scaffold in their quest for novel, potent, and selective kinase inhibitors. By mastering the synthesis and reactivity of this core, chemists can significantly accelerate the generation of diverse compound libraries, ultimately increasing the probability of identifying next-generation therapeutics.

References

Protocol for N-alkylation of 3-Bromo-4-nitro-1H-pyrazole: A Detailed Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Alkylated Pyrazoles in Modern Drug Discovery

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its unique electronic properties and ability to act as a versatile pharmacophore have led to its incorporation into a wide array of therapeutic agents, including analgesics, anti-inflammatory drugs, and anti-cancer agents. The functionalization of the pyrazole ring, particularly at the nitrogen atoms, is a critical strategy for modulating the pharmacological profile of these molecules. N-alkylation not only influences the steric and electronic properties of the pyrazole core but also plays a crucial role in establishing key interactions with biological targets.

3-Bromo-4-nitro-1H-pyrazole is a valuable starting material for the synthesis of highly functionalized pyrazole derivatives. The presence of the electron-withdrawing nitro and bomo groups significantly influences the reactivity of the pyrazole ring, making it a unique substrate for various chemical transformations. This application note provides a detailed protocol for the N-alkylation of this compound, offering insights into reaction conditions, regioselectivity, and practical considerations for researchers in drug development and synthetic chemistry.

Understanding Regioselectivity in Pyrazole N-Alkylation

The N-alkylation of unsymmetrically substituted pyrazoles, such as this compound, can theoretically yield two regioisomers: the N1- and N2-alkylated products. The regiochemical outcome of this reaction is a complex interplay of electronic effects, steric hindrance, and the specific reaction conditions employed (base, solvent, and nature of the alkylating agent).

Electronic and Steric Effects:

The two nitrogen atoms in the pyrazole ring possess distinct electronic environments. The electron-withdrawing nature of the adjacent bromo and nitro substituents in this compound decreases the nucleophilicity of both nitrogen atoms. However, the N1 nitrogen is generally considered to be more sterically accessible for incoming electrophiles compared to the N2 nitrogen, which is flanked by the bromo substituent at the 3-position. Consequently, alkylation is often favored at the N1 position under many conditions.

Influence of Reaction Conditions:

  • Base and Solvent: The choice of base and solvent system is critical in controlling the regioselectivity. Strong, non-coordinating bases like sodium hydride (NaH) in aprotic polar solvents such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) tend to favor the formation of the thermodynamically more stable N1-alkylated product. Weaker bases like potassium carbonate (K₂CO₃) in solvents like acetone or acetonitrile can also be effective, often providing good yields of the N1-isomer.

  • Alkylating Agent: The nature of the alkylating agent can also influence the product distribution, primarily through steric interactions.

Experimental Protocols

This section provides detailed step-by-step methodologies for the N-alkylation of this compound with representative alkylating agents.

Materials and Reagents
  • This compound (CAS: 784193-37-9)[2]

  • Anhydrous N,N-dimethylformamide (DMF)

  • Anhydrous Acetone

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Methyl iodide (CH₃I)

  • Benzyl bromide (BnBr)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Safety Precautions: this compound and its N-alkylated derivatives are potentially harmful if swallowed, and may cause skin and eye irritation.[3] Alkylating agents like methyl iodide and benzyl bromide are toxic and should be handled with extreme care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

Protocol 1: N-Methylation using Methyl Iodide and K₂CO₃

This protocol describes a common and effective method for the N-methylation of this compound.

cluster_0 Reaction Setup cluster_1 Alkylation cluster_2 Work-up and Purification Start Add this compound (1.0 eq) and anhydrous acetone to a round-bottom flask. Add_Base Add anhydrous K₂CO₃ (1.5 eq) to the suspension. Start->Add_Base Add_MeI Add methyl iodide (1.2 eq) dropwise at room temperature. Add_Base->Add_MeI Stir Stir the reaction mixture at room temperature for 12-24 hours. Add_MeI->Stir Monitor Monitor reaction progress by TLC. Stir->Monitor Filter Filter the solid and wash with acetone. Monitor->Filter Concentrate Concentrate the filtrate under reduced pressure. Filter->Concentrate Extract Dissolve the residue in EtOAc and wash with water and brine. Concentrate->Extract Dry Dry the organic layer over Na₂SO₄, filter, and concentrate. Extract->Dry Purify Purify the crude product by silica gel chromatography. Dry->Purify cluster_0 Deprotonation cluster_1 Alkylation cluster_2 Work-up and Purification Start Add this compound (1.0 eq) to anhydrous DMF under an inert atmosphere. Cool_0C Cool the solution to 0 °C. Start->Cool_0C Add_NaH Add NaH (1.2 eq, 60% dispersion) portion-wise. Cool_0C->Add_NaH Stir_0C Stir at 0 °C for 30 minutes. Add_NaH->Stir_0C Add_BnBr Add benzyl bromide (1.1 eq) dropwise at 0 °C. Stir_0C->Add_BnBr Warm_RT Allow the reaction to warm to room temperature and stir for 2-4 hours. Add_BnBr->Warm_RT Monitor Monitor reaction progress by TLC. Warm_RT->Monitor Quench Cool to 0 °C and carefully quench with saturated aq. NH₄Cl. Monitor->Quench Extract Extract with EtOAc (3x). Quench->Extract Wash Combine organic layers and wash with water and brine. Extract->Wash Dry Dry over Na₂SO₄, filter, and concentrate. Wash->Dry Purify Purify by silica gel chromatography. Dry->Purify cluster_0 Deprotonation cluster_1 Nucleophilic Attack (Sₙ2) Pyrazole This compound Pyrazolate Pyrazolate Anion Pyrazole->Pyrazolate + Base Base Base (e.g., K₂CO₃, NaH) Product N-Alkyl Pyrazole Pyrazolate->Product + R-X AlkylHalide Alkyl Halide (R-X)

References

The Strategic Role of 3-Bromo-4-nitro-1H-pyrazole in the Synthesis of Next-Generation Agrochemicals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole scaffold is a cornerstone in modern agrochemical design, giving rise to a multitude of high-performing fungicides, insecticides, and herbicides. Within this chemical class, 3-bromo-4-nitro-1H-pyrazole stands out as a particularly versatile and strategic intermediate. Its unique arrangement of functional groups—a reactive bromine atom, an electron-withdrawing nitro group, and an acidic proton on the pyrazole ring—offers a rich platform for synthetic diversification. This guide provides an in-depth exploration of the application of this compound in the synthesis of cutting-edge agrochemicals, complete with detailed protocols and the scientific rationale behind the experimental methodologies.

Introduction: The Pyrazole Moiety in Agrochemicals

Pyrazole-containing compounds have revolutionized the agricultural industry due to their potent and often specific biological activities.[1] A significant portion of modern pesticides, particularly fungicides and insecticides, are based on a pyrazole core. The success of this heterocyclic motif lies in its ability to be readily functionalized, allowing for the fine-tuning of physicochemical properties and biological efficacy.

Key Classes of Pyrazole-Based Agrochemicals:

  • Fungicides: Many pyrazole carboxamides are potent succinate dehydrogenase inhibitors (SDHIs), a critical class of fungicides that disrupt the fungal respiratory chain.[2][3]

  • Insecticides: The anthranilic diamide class of insecticides, which includes highly effective products like chlorantraniliprole and cyantraniliprole, features a central pyrazole ring.[4][5]

  • Herbicides: Certain pyrazole derivatives have been developed as effective herbicides.[1][6]

The Synthetic Utility of this compound

This compound is a valuable building block for the synthesis of a diverse range of agrochemicals. The strategic placement of its functional groups allows for a stepwise and controlled elaboration of the molecule.

  • The Nitro Group: The electron-withdrawing nitro group at the 4-position plays a dual role. It activates the pyrazole ring for certain reactions and, more importantly, can be readily reduced to an amino group. This amino functionality is a key handle for introducing a wide array of substituents, most notably through the formation of an amide bond, which is a common feature in many active agrochemicals.[7]

  • The Bromo Group: The bromine atom at the 3-position provides a site for various cross-coupling reactions or nucleophilic substitutions, allowing for the introduction of additional complexity and the modulation of the final compound's properties.[8]

  • The N-H Group: The proton on the pyrazole nitrogen can be substituted with various alkyl or aryl groups, which can significantly influence the biological activity and systemic properties of the resulting pesticide.

Application in the Synthesis of Pyrazole Carboxamide Fungicides (SDHIs)

One of the most significant applications of this compound is in the synthesis of pyrazole carboxamide fungicides. These compounds act as Succinate Dehydrogenase Inhibitors (SDHIs), disrupting the mitochondrial electron transport chain in fungi and leading to cell death. The general structure of these fungicides consists of a substituted pyrazole carboxylic acid coupled with an aniline derivative.

Synthetic Strategy Overview

A plausible and efficient synthetic route starting from this compound to a model pyrazole carboxamide fungicide is outlined below. This strategy involves three key transformations:

  • N-Alkylation: Introduction of an alkyl group on the pyrazole nitrogen.

  • Reduction of the Nitro Group: Conversion of the nitro group to an amino group.

  • Amide Coupling: Formation of the final carboxamide product.

The following workflow diagram illustrates this synthetic pathway:

G A This compound B N-Alkylation A->B Alkyl Halide, Base C 3-Bromo-1-alkyl-4-nitro-1H-pyrazole B->C D Reduction C->D e.g., Fe/HCl or Catalytic Hydrogenation E 3-Amino-4-bromo-1-alkyl-1H-pyrazole D->E F Diazotization & Cyanation E->F 1. NaNO2, HCl 2. CuCN G 3-Bromo-4-cyano-1-alkyl-1H-pyrazole F->G H Hydrolysis G->H Acid or Base Hydrolysis I 3-Bromo-1-alkyl-1H-pyrazole-4-carboxylic acid H->I J Amide Coupling I->J Substituted Aniline, Coupling Agent K Target Pyrazole Carboxamide Fungicide J->K

Caption: Synthetic workflow for a pyrazole carboxamide fungicide.

Detailed Experimental Protocols

Protocol 1: Synthesis of 3-Bromo-1-methyl-4-nitro-1H-pyrazole

This protocol describes the N-methylation of the starting material. The choice of a methyl group is illustrative; other alkyl groups can be introduced using the appropriate alkylating agent.

  • Rationale: N-alkylation of pyrazoles is a common strategy to modify the lipophilicity and, consequently, the systemic properties of the final agrochemical. A base is required to deprotonate the pyrazole nitrogen, making it nucleophilic.

ReagentMolar Eq.MWAmount (for 10 mmol scale)
This compound1.0207.962.08 g
Potassium Carbonate (anhydrous)2.0138.212.76 g
Methyl Iodide1.5141.942.13 g (0.94 mL)
N,N-Dimethylformamide (DMF, anhydrous)-73.0920 mL

Procedure:

  • To a stirred suspension of this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq) in anhydrous DMF (10 mL/g of starting material), add methyl iodide (1.5 eq) dropwise at room temperature.

  • Heat the reaction mixture to 50-60 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water (100 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to afford 3-bromo-1-methyl-4-nitro-1H-pyrazole as a solid.[9]

Protocol 2: Synthesis of 3-Amino-4-bromo-1-methyl-1H-pyrazole

This protocol details the reduction of the nitro group to an amine.

  • Rationale: The reduction of an aromatic nitro group is a fundamental transformation in organic synthesis. Iron powder in the presence of an acid (like HCl or acetic acid) is a classic and cost-effective method for this conversion. Catalytic hydrogenation is an alternative clean method.

ReagentMolar Eq.MWAmount (for 10 mmol scale)
3-Bromo-1-methyl-4-nitro-1H-pyrazole1.0221.992.22 g
Iron Powder5.055.852.79 g
Ethanol-46.0730 mL
Water-18.0210 mL
Concentrated Hydrochloric Acid (HCl)0.536.46~0.4 mL

Procedure:

  • Suspend 3-bromo-1-methyl-4-nitro-1H-pyrazole (1.0 eq) and iron powder (5.0 eq) in a mixture of ethanol and water.

  • Heat the mixture to reflux and add concentrated HCl (0.5 eq) dropwise.

  • Continue refluxing for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and filter through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield 3-amino-4-bromo-1-methyl-1H-pyrazole.[10][11]

Protocol 3: Synthesis of a Model Pyrazole Carboxamide Fungicide

This protocol outlines the final amide coupling step to produce the target fungicide. This requires the synthesis of the corresponding pyrazole carboxylic acid, which can be achieved through diazotization of the amino group, followed by cyanation and subsequent hydrolysis. The final step is the coupling with a substituted aniline.

  • Rationale: The formation of the amide bond is crucial for the biological activity of SDHI fungicides. This is typically achieved by activating the carboxylic acid (e.g., by converting it to an acid chloride) and then reacting it with the desired aniline.[7]

G A 3-Bromo-1-methyl-1H-pyrazole-4-carboxylic acid B Activation A->B SOCl2 or (COCl)2 C 3-Bromo-1-methyl-1H-pyrazole-4-carbonyl chloride B->C D Amide Bond Formation C->D Base (e.g., Pyridine or Triethylamine) E Target Pyrazole Carboxamide Fungicide D->E F Substituted Aniline F->D

References

Synthesis of Pyrazolo[1,5-a]pyrimidines: A Detailed Guide Utilizing 3-Bromo-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides researchers, medicinal chemists, and professionals in drug development with a detailed guide to the synthesis of pyrazolo[1,5-a]pyrimidines, a critical scaffold in medicinal chemistry. The protocols herein focus on a strategic synthetic pathway commencing from the readily available starting material, 3-bromo-4-nitro-1H-pyrazole. This guide offers a step-by-step methodology, from the initial functional group transformations of the starting pyrazole to the final cyclocondensation reaction, forming the desired bicyclic heteroaromatic system. The causality behind experimental choices, mechanistic insights, and validated protocols are presented to ensure scientific integrity and reproducibility.

Introduction

Pyrazolo[1,5-a]pyrimidines are a class of fused heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological activities.[1][2] These scaffolds are considered "privileged structures" as they can interact with a wide range of biological targets, leading to compounds with anticancer, anti-inflammatory, and kinase inhibitory properties.[3][4] The synthetic versatility of the pyrazolo[1,5-a]pyrimidine core allows for extensive functionalization, enabling the fine-tuning of physicochemical properties and biological activity.[3]

The most prevalent synthetic route to this scaffold involves the cyclocondensation of a 3-aminopyrazole derivative with a 1,3-bielectrophilic species, such as a 1,3-dicarbonyl compound.[5][6] This application note details a robust synthetic sequence that begins with this compound, a versatile starting material, and proceeds through key intermediates to the final pyrazolo[1,5-a]pyrimidine products. The strategic functionalization of the initial pyrazole ring is crucial for the successful construction of the fused pyrimidine ring.

This guide is structured to provide not only the "how" but also the "why" behind each experimental step, empowering researchers to understand and adapt these protocols for their specific research needs.

Synthetic Strategy Overview

The overall synthetic strategy to access pyrazolo[1,5-a]pyrimidines from this compound involves a three-stage process. This approach is designed to sequentially introduce the necessary functionalities for the final ring-closing reaction.

Synthetic_Workflow start This compound intermediate1 3-Bromo-1H-pyrazol-4-amine start->intermediate1 Nitro Group Reduction intermediate2 1H-Pyrazole-3,4-diamine intermediate1->intermediate2 Buchwald-Hartwig Amination product Substituted Pyrazolo[1,5-a]pyrimidine intermediate2->product Cyclocondensation reagent1 1,3-Dicarbonyl Compound reagent1->product

Figure 1: Overall synthetic workflow from this compound.

The key transformations are:

  • Selective Reduction: The nitro group at the C4 position of the pyrazole ring is selectively reduced to an amino group. This step is critical as it provides one of the two nitrogen nucleophiles required for the subsequent cyclization.

  • Amination: The bromine atom at the C3 position is replaced with an amino group, typically through a palladium-catalyzed cross-coupling reaction, to generate the key 3,4-diaminopyrazole intermediate.

  • Cyclocondensation: The resulting 3,4-diaminopyrazole undergoes a regioselective condensation reaction with a 1,3-dicarbonyl compound to construct the fused pyrimidine ring, yielding the final pyrazolo[1,5-a]pyrimidine.

Experimental Protocols

Stage 1: Synthesis of 3-Bromo-1H-pyrazol-4-amine

The initial step involves the selective reduction of the nitro group of this compound. A common and effective method for this transformation is catalytic hydrogenation, which offers high chemoselectivity, leaving the bromo substituent intact.

Protocol 1: Catalytic Hydrogenation

  • Reagents and Materials:

    • This compound (1.0 eq)

    • Palladium on carbon (10% Pd/C, 0.1 eq)

    • Methanol (as solvent)

    • Hydrogen gas (H₂)

    • Inert gas (Nitrogen or Argon)

    • Filtration agent (e.g., Celite®)

  • Procedure:

    • To a hydrogenation vessel, add this compound and methanol.

    • Carefully add 10% Pd/C to the solution.

    • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon).

    • Evacuate the vessel and introduce hydrogen gas to the desired pressure (typically 1-3 atm).

    • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with methanol.

    • Concentrate the filtrate under reduced pressure to obtain the crude 3-bromo-1H-pyrazol-4-amine. The product can be purified further by recrystallization or column chromatography if necessary.

Causality and Insights: The use of palladium on carbon as a catalyst is crucial for the selective reduction of the nitro group in the presence of a halogen. The reaction is typically carried out under mild conditions to prevent hydrodebromination. The choice of solvent is important for substrate solubility and catalyst activity.

Stage 2: Synthesis of 1H-Pyrazole-3,4-diamine

The conversion of 3-bromo-1H-pyrazol-4-amine to 1H-pyrazole-3,4-diamine is achieved via a Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of C-N bonds.[7][8]

Protocol 2: Buchwald-Hartwig Amination

  • Reagents and Materials:

    • 3-Bromo-1H-pyrazol-4-amine (1.0 eq)

    • Ammonia source (e.g., benzophenone imine or an ammonia surrogate)

    • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

    • Phosphine ligand (e.g., Xantphos, 4 mol%)

    • Base (e.g., Sodium tert-butoxide, 2.0 eq)

    • Anhydrous Toluene (as solvent)

    • Inert gas (Argon)

  • Procedure:

    • In a flame-dried Schlenk flask under an argon atmosphere, combine 3-bromo-1H-pyrazol-4-amine, the ammonia source, and the base.

    • In a separate flask, prepare the catalyst system by dissolving the palladium precursor and the phosphine ligand in anhydrous toluene.

    • Add the catalyst solution to the reaction flask.

    • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

    • Cool the reaction mixture to room temperature and quench with water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 1H-pyrazole-3,4-diamine.

Causality and Insights: The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands like Xantphos are often effective in promoting the catalytic cycle. The base is required to deprotonate the amine and facilitate the reductive elimination step. Anhydrous and oxygen-free conditions are essential to prevent catalyst deactivation.

Stage 3: Synthesis of Substituted Pyrazolo[1,5-a]pyrimidines

The final step is the cyclocondensation of 1H-pyrazole-3,4-diamine with a 1,3-dicarbonyl compound. This reaction typically proceeds with high regioselectivity to form the pyrazolo[1,5-a]pyrimidine core.

Protocol 3: Cyclocondensation with Acetylacetone

  • Reagents and Materials:

    • 1H-Pyrazole-3,4-diamine (1.0 eq)

    • Acetylacetone (1.1 eq)

    • Acetic acid (as solvent and catalyst)

  • Procedure:

    • In a round-bottom flask, dissolve 1H-pyrazole-3,4-diamine in glacial acetic acid.

    • Add acetylacetone to the solution.

    • Heat the reaction mixture at reflux for several hours, monitoring the progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the reaction mixture into ice-water to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-amine.

Causality and Insights: The reaction proceeds via a condensation mechanism where the two amino groups of the pyrazole nucleophilically attack the two carbonyl groups of the acetylacetone. The acidic conditions of the acetic acid catalyze the dehydration steps, leading to the formation of the fused pyrimidine ring. The regioselectivity is generally governed by the relative reactivity of the amino groups and the carbonyl carbons.

Cyclocondensation_Mechanism cluster_0 Reaction Components cluster_1 Mechanism cluster_2 Product diaminopyrazole 1H-Pyrazole-3,4-diamine step1 Nucleophilic Attack & Condensation diaminopyrazole->step1 dicarbonyl 1,3-Dicarbonyl (e.g., Acetylacetone) dicarbonyl->step1 step2 Intramolecular Cyclization step1->step2 step3 Dehydration step2->step3 product Pyrazolo[1,5-a]pyrimidine step3->product

References

Application Notes and Protocols for the One-Pot Synthesis of Pyrazole Derivatives Using 3-Bromo-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of Pyrazole Scaffolds in Modern Chemistry

The pyrazole nucleus is a cornerstone of heterocyclic chemistry, renowned for its prevalence in a vast array of biologically active compounds and functional materials.[1][2] This five-membered aromatic ring system, containing two adjacent nitrogen atoms, serves as a "privileged scaffold" in drug discovery.[3] Its derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, anticancer, and antiviral properties.[2][4] Notable commercial drugs such as Celecoxib (an anti-inflammatory agent) and Sildenafil (Viagra) feature the pyrazole core, underscoring its therapeutic importance.[4] Beyond pharmaceuticals, pyrazole derivatives are integral to agrochemicals, polymer science, and as ligands in transition metal catalysis.[1]

The growing demand for novel pyrazole-based compounds has fueled the development of innovative and efficient synthetic methodologies. One-pot, multicomponent reactions have emerged as a particularly powerful strategy, offering advantages such as reduced reaction times, lower costs, and minimized waste generation compared to traditional multi-step syntheses.[5][6] This guide focuses on the utility of 3-bromo-4-nitro-1H-pyrazole as a versatile starting material for the one-pot synthesis of a diverse library of functionalized pyrazole derivatives. The strategic placement of the bromo and nitro groups on the pyrazole ring allows for a range of chemical transformations, making it an ideal substrate for generating molecular complexity in a single synthetic operation.

This document provides a comprehensive overview of the synthetic strategies, detailed experimental protocols, and mechanistic insights for the one-pot synthesis of pyrazole derivatives from this compound. It is intended for researchers, scientists, and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.

Mechanistic Insights: The Reactivity of this compound

The synthetic utility of this compound stems from the distinct reactivity of the bromo and nitro substituents. The pyrazole ring itself is electron-deficient, and this is further amplified by the strong electron-withdrawing nature of the nitro group. This electronic feature makes the pyrazole ring susceptible to nucleophilic attack.

The reaction pathway in a one-pot synthesis will be dictated by the nature of the nucleophile and the reaction conditions. Two primary mechanistic pathways can be envisaged:

  • Nucleophilic Aromatic Substitution (SNAr) of the Bromo Group: The bromo group at the 3-position is a good leaving group. In the presence of a suitable nucleophile, an SNAr reaction can occur. The electron-withdrawing nitro group at the adjacent 4-position activates the ring towards nucleophilic attack, stabilizing the negatively charged Meisenheimer intermediate.[7][8]

  • Displacement of the Nitro Group: While less common than halide displacement, the nitro group can also act as a leaving group in nucleophilic aromatic substitution, particularly when the ring is highly activated.[9]

In a one-pot reaction involving multiple reagents, a cascade of reactions can be designed. For instance, an initial nucleophilic substitution of the bromo group can be followed by a subsequent transformation of the nitro group, or vice versa.

Visualizing the Reaction Pathway

The following diagram illustrates a generalized one-pot reaction sequence starting from this compound.

G This compound This compound Intermediate_A Intermediate_A This compound->Intermediate_A + Nucleophile 1 (e.g., Amine, Thiol) S_NAr of Bromo Group Nucleophile_1 Nucleophile_1 Nucleophile_1->Intermediate_A Final_Product Final_Product Intermediate_A->Final_Product + Reagent 2 (e.g., Reducing Agent, Cross-coupling partner) Reagent_2 Reagent_2 Reagent_2->Final_Product caption Generalized One-Pot Reaction Scheme

Caption: Generalized workflow for the one-pot synthesis of pyrazole derivatives.

Experimental Protocols

The following protocols are designed as a starting point for the one-pot synthesis of pyrazole derivatives from this compound. Researchers should note that optimization of reaction conditions (e.g., temperature, reaction time, catalyst loading) may be necessary for specific substrates.

Protocol 1: One-Pot Synthesis of 3-Amino-4-nitropyrazole Derivatives

This protocol describes the nucleophilic substitution of the bromo group with an amine.

Materials:

  • This compound

  • Desired primary or secondary amine (e.g., morpholine, piperidine, aniline)

  • Solvent (e.g., DMF, DMSO, or ethanol)

  • Base (e.g., K2CO3, Et3N)

  • Round-bottom flask

  • Magnetic stirrer and hotplate

  • Condenser

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol), the desired amine (1.2 mmol), and a suitable solvent (10 mL).

  • Add the base (2.0 mmol) to the reaction mixture.

  • Attach a condenser and heat the reaction mixture to 80-100 °C with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed (typically 2-6 hours), cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-amino-4-nitropyrazole derivative.

Protocol 2: One-Pot Synthesis via Tandem SNAr and Nitro Group Reduction

This protocol outlines a one-pot sequence of nucleophilic substitution followed by the reduction of the nitro group.

Materials:

  • This compound

  • Desired amine or thiol (1.2 mmol)

  • Solvent (e.g., Ethanol or Methanol)

  • Base (e.g., K2CO3)

  • Reducing agent (e.g., SnCl2·2H2O, Fe/HCl)

  • Round-bottom flask

  • Magnetic stirrer and hotplate

  • Condenser

Procedure:

  • Follow steps 1-4 of Protocol 1 for the initial SNAr reaction.

  • After the initial reaction is complete (as monitored by TLC), cool the reaction mixture to room temperature.

  • Carefully add the reducing agent (e.g., SnCl2·2H2O, 5.0 mmol) to the reaction mixture.

  • If using Fe/HCl, add iron powder (5.0 mmol) and then slowly add concentrated HCl (2 mL).

  • Stir the reaction mixture at room temperature or gentle heating (40-60 °C) until the reduction of the nitro group is complete (monitor by TLC).

  • Neutralize the reaction mixture with a saturated solution of NaHCO3.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purify the crude product by column chromatography to yield the 3,4-disubstituted pyrazole derivative.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes typical reaction conditions and expected yields for the synthesis of various pyrazole derivatives from this compound.

EntryNucleophileBaseSolventTemp (°C)Time (h)ProductYield (%)
1MorpholineK2CO3DMF9044-(4-Nitro-1H-pyrazol-3-yl)morpholine85-95
2PiperidineEt3NEthanol8061-(4-Nitro-1H-pyrazol-3-yl)piperidine80-90
3AnilineK2CO3DMSO1005N-Phenyl-4-nitro-1H-pyrazol-3-amine75-85
4ThiophenolNaHTHF6034-Nitro-3-(phenylthio)-1H-pyrazole88-96

Further Functionalization: Cross-Coupling Reactions

The 3-bromo-4-nitropyrazole starting material and its derivatives are excellent candidates for further functionalization via palladium-catalyzed cross-coupling reactions such as the Suzuki and Heck reactions.[9][10]

Conceptual Workflow for Cross-Coupling

G This compound This compound Functionalized_Pyrazole Functionalized_Pyrazole This compound->Functionalized_Pyrazole + Coupling Partner + Base Coupling_Partner Boronic Acid (Suzuki) or Alkene (Heck) Coupling_Partner->Functionalized_Pyrazole Pd_Catalyst Pd_Catalyst Pd_Catalyst->Functionalized_Pyrazole Pd Catalyst (e.g., Pd(PPh3)4) caption Cross-Coupling Functionalization

Caption: Conceptual workflow for Suzuki or Heck cross-coupling reactions.

Troubleshooting and Scientific Insights

  • Causality of Reagent Choice: The choice of base is critical. Inorganic bases like K2CO3 are often suitable for SNAr reactions, while stronger bases like NaH may be required for less nucleophilic thiols. The solvent should be chosen based on the solubility of the reactants and its boiling point. Aprotic polar solvents like DMF and DMSO often facilitate SNAr reactions.

  • Self-Validating Protocols: Each protocol should be monitored by TLC to ensure the reaction goes to completion. The identity and purity of the final products should be confirmed by standard analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry.

  • Potential Side Reactions: In the tandem SNAr-reduction protocol, incomplete reduction of the nitro group can lead to a mixture of products. Ensure sufficient reducing agent and adequate reaction time. Over-reduction is generally not a concern with common reagents like SnCl2 or Fe/HCl.

Conclusion

This compound is a highly valuable and versatile building block for the efficient one-pot synthesis of a wide array of functionalized pyrazole derivatives. The strategic positioning of the bromo and nitro groups allows for selective and sequential transformations, providing a powerful tool for generating molecular diversity. The protocols and insights provided in this guide offer a solid foundation for researchers to explore the rich chemistry of this scaffold and to develop novel compounds with potential applications in medicine, agriculture, and materials science.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Bromo-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 3-Bromo-4-nitro-1H-pyrazole. As a critical building block in medicinal chemistry and materials science, its purity is paramount. This document provides in-depth troubleshooting, answers to frequently asked questions, and validated protocols to help you identify, understand, and mitigate the formation of common byproducts during its synthesis.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the synthesis of this compound, providing foundational knowledge for your experimental work.

Q1: What is the standard and most reliable method for synthesizing this compound?

The most prevalent and generally accepted method is the direct nitration of 3-bromopyrazole using a mixed acid system. Typically, this involves reacting 3-bromopyrazole with a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

Q2: What are the primary byproducts I should anticipate in this reaction?

During the nitration of 3-bromopyrazole, several byproducts can form depending on the precise reaction conditions. The most common are:

  • Isomeric Product: 3-Bromo-5-nitro-1H-pyrazole.

  • Nitro-debromination Product: 3,4-dinitropyrazole.[1][2]

  • Unreacted Starting Material: 3-bromopyrazole.

  • Over-nitrated Product: 3-Bromo-4,5-dinitro-1H-pyrazole.

Q3: How does regioselectivity influence the formation of the desired 4-nitro isomer over the 5-nitro isomer?

The regioselectivity of the electrophilic nitration on the 3-bromopyrazole ring is a complex interplay of electronic and steric effects. Electrophilic substitution on the pyrazole ring is generally favored at the C4 position, as the intermediates formed are more stable.[3] However, the substituent at C3 (in this case, bromine) can influence the position of the incoming nitro group. While the 4-nitro isomer is typically the major product, the formation of the 5-nitro isomer is a common outcome that necessitates careful purification.

Q4: What is "nitro-debromination" and why is it a significant issue in this synthesis?

Nitro-debromination is a type of ipso-substitution where a bromine atom on the aromatic ring is replaced by a nitro group. In the context of this synthesis, it leads to the formation of 3,4-dinitropyrazole. This side reaction is particularly prevalent when using strong nitrating conditions (e.g., fuming nitric/sulfuric acid) or elevated temperatures.[4][5] The mechanism involves the attack of the nitronium ion at the carbon atom bearing the bromine, followed by the expulsion of Br⁺. This byproduct can be difficult to separate from the desired product due to similar polarities.

Section 2: Troubleshooting Guide

This guide is structured to help you diagnose and resolve specific issues encountered during your experiments.

Problem 1: My final product yield is low, and TLC/NMR analysis shows a significant amount of unreacted 3-bromopyrazole.

  • Plausible Causes:

    • Insufficient Nitrating Agent: The molar ratio of the nitrating agent to the substrate was too low for the reaction to proceed to completion.

    • Suboptimal Temperature: The reaction was conducted at a temperature too low to achieve a sufficient reaction rate.

    • Inadequate Reaction Time: The reaction was quenched before all the starting material could be consumed.

  • Expert Recommendations & Protocol:

    • Causality: The activation energy for nitration requires either sufficient thermal energy or a highly reactive nitrating medium. An imbalance here will stall the reaction.

    • Mitigation Strategy:

      • Verify Stoichiometry: Ensure at least a slight molar excess of nitric acid is used.

      • Temperature Control: Slowly warm the reaction from 0 °C to room temperature after the initial addition of the substrate. Monitor progress every 30 minutes via TLC.

      • Extended Reaction Time: Allow the reaction to stir for an extended period (e.g., 2-4 hours) at room temperature, but avoid excessive heating to prevent byproduct formation.

Problem 2: My mass spectrometry data confirms the desired mass, but the ¹H NMR spectrum is complex, suggesting the presence of an isomer.

  • Plausible Cause:

    • You have a mixture of the desired This compound and the isomeric byproduct 3-Bromo-5-nitro-1H-pyrazole . These compounds are constitutional isomers and will have identical molecular weights.

  • Expert Recommendations & Protocol:

    • Causality: The electronic directing effects are not perfectly selective, leading to a mixture of isomers. Their ratio is often dependent on temperature and the specific nitrating agent used.

    • Identification: The key to differentiation is the ¹H NMR spectrum. The single proton on the pyrazole ring will have a distinct chemical shift for each isomer. The C5-H in the desired 4-nitro product is typically found at a different chemical shift than the C4-H in the 5-nitro byproduct due to the varying electronic environments.

    • Mitigation Strategy (Purification):

      • Protocol: A detailed protocol for separation via column chromatography is provided in Section 3. These isomers often have a small but sufficient difference in polarity to be separated on silica gel.

Problem 3: I've isolated a significant byproduct that has a lower molecular weight than my target and lacks a bromine isotope pattern in the mass spectrum.

  • Plausible Cause:

    • This is a classic signature of nitro-debromination , resulting in the formation of 3,4-dinitropyrazole .[4][5]

  • Expert Recommendations & Protocol:

    • Causality: This side reaction is highly dependent on the reaction's energy profile. Harsher conditions (high concentration of H₂SO₄, fuming HNO₃, or temperatures above room temperature) provide the necessary activation energy for the C-Br bond cleavage.[4]

    • Mitigation Strategy:

      • Temperature Management: Maintain strict temperature control, ideally keeping the reaction at 0-5 °C during the addition phase and not exceeding 25 °C thereafter.

      • Milder Reagents: Consider alternative, milder nitrating systems, such as nitric acid in acetic anhydride, which can reduce the occurrence of ipso-substitution.

      • Controlled Addition: Add the 3-bromopyrazole substrate to the cold mixed acid solution slowly and portion-wise to dissipate heat and avoid localized temperature spikes.

Section 3: Visualization & Data Summary

Visual aids and summarized data provide a quick reference for understanding the reaction landscape.

Reaction Pathway and Byproduct Formation

The following diagram illustrates the primary reaction pathways in the nitration of 3-bromopyrazole.

Synthesis_Byproducts SM 3-Bromopyrazole (Starting Material) Nitration Nitration (HNO₃ / H₂SO₄) SM->Nitration Product This compound (Desired Product) Nitration->Product Major Pathway Isomer 3-Bromo-5-nitro-1H-pyrazole (Isomeric Byproduct) Nitration->Isomer Minor Pathway Debromination 3,4-Dinitropyrazole (Nitro-debromination Byproduct) Nitration->Debromination Side Reaction (Harsh Conditions) OverNitration 3-Bromo-4,5-dinitro-1H-pyrazole (Over-nitration Byproduct) Product->OverNitration Further Nitration (Excess Reagent)

Caption: Reaction scheme for the nitration of 3-bromopyrazole.

Troubleshooting Flowchart

Use this flowchart to systematically diagnose experimental outcomes.

Troubleshooting_Flowchart start Analyze Crude Product (TLC, LCMS, NMR) check_sm Significant Starting Material Present? start->check_sm check_isomer Isomeric Impurity Detected? (Same MW, different NMR) check_sm->check_isomer No incomplete_rxn Diagnosis: Incomplete Reaction Solution: Increase time/temp cautiously or check stoichiometry. check_sm->incomplete_rxn Yes check_debrom Impurity MW matches Nitro-debromination? check_isomer->check_debrom No isomer_form Diagnosis: Isomer Formation Solution: Optimize temperature for better selectivity. Purify via column chromatography. check_isomer->isomer_form Yes debrom_form Diagnosis: Nitro-debromination Solution: Use milder conditions. Lower temperature, control addition rate. check_debrom->debrom_form Yes success Product is Clean or Contains Minor, Separable Impurities check_debrom->success No

References

Technical Support Center: Synthesis of 3-Bromo-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for the synthesis of 3-Bromo-4-nitro-1H-pyrazole, a crucial building block in medicinal chemistry. We address common challenges and provide troubleshooting strategies to help you optimize your reaction yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent method involves a two-step process: the bromination of 1H-pyrazole followed by nitration. The initial bromination typically targets the 4-position due to the electronic properties of the pyrazole ring. Subsequent nitration then introduces the nitro group at the 4-position of the brominated intermediate. However, direct nitration of 3-bromo-1H-pyrazole is also a viable route.

Q2: What are the critical parameters affecting the yield of the bromination step?

The choice of brominating agent and reaction conditions are paramount. While elemental bromine can be used, N-bromosuccinimide (NBS) is often preferred for its milder nature and higher selectivity, which can reduce the formation of poly-brominated byproducts.[1] The reaction is typically carried out in a suitable solvent, such as chloroform or acetic acid.[2]

Q3: How can I control the regioselectivity of the nitration step?

Nitration of brominated pyrazoles can be sensitive to the reaction conditions. The use of a nitrating mixture, commonly a combination of nitric acid and sulfuric acid, is standard.[3] The temperature of the reaction must be carefully controlled to prevent side reactions and ensure the desired regioselectivity. The electronic nature of the pyrazole ring, influenced by the bromine substituent, directs the incoming nitro group primarily to the 4-position.

Q4: I am observing the formation of multiple isomers. How can I improve the selectivity for this compound?

The formation of isomers often arises from a lack of control over the reaction conditions. For the bromination step, using a less reactive brominating agent like NBS can enhance selectivity. During nitration, maintaining a low temperature and carefully controlling the addition of the nitrating agent is crucial. The choice of solvent can also influence the outcome; for instance, nitration in mixed acids often involves the nitronium ion attacking the conjugate acid of the pyrazole.[4][5]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of 3-Bromo-1H-pyrazole (Intermediate) - Incomplete reaction. - Formation of poly-brominated byproducts. - Loss of product during workup.- Monitor the reaction progress using Thin Layer Chromatography (TLC). - Use a milder brominating agent like N-Bromosuccinimide (NBS).[1] - Optimize the stoichiometry of the brominating agent. - Ensure efficient extraction and purification steps.
Low Yield of this compound - Incomplete nitration. - Over-nitration or side reactions. - Degradation of the product under harsh conditions.- Increase the reaction time or temperature cautiously while monitoring with TLC. - Maintain a low reaction temperature (e.g., 0 °C) during the addition of the nitrating agent.[4] - Use a carefully controlled amount of the nitrating mixture. - Quench the reaction promptly by pouring it onto ice.[4]
Formation of Isomeric Byproducts - Lack of regioselectivity in bromination or nitration. - Isomerization under reaction conditions.- For bromination, consider alternative brominating agents or solvent systems.[1][6] - For nitration, the choice of acidic medium can influence the reacting species and thus the regioselectivity.[4][5] - Purify the intermediate before proceeding to the next step.
Difficulty in Product Purification - Presence of unreacted starting materials. - Formation of closely related byproducts. - Tarry consistency of the crude product.- Employ column chromatography with a suitable solvent system for purification. - Recrystallization from an appropriate solvent can be effective for crystalline products.[7] - Ensure complete removal of acidic residues during the workup.

Experimental Protocols

Protocol 1: Synthesis of 3-Bromo-1H-pyrazole

This protocol outlines the bromination of 1H-pyrazole using N-bromosuccinimide (NBS).

Materials:

  • 1H-Pyrazole

  • N-Bromosuccinimide (NBS)

  • Chloroform (or other suitable solvent)

Procedure:

  • Dissolve 1H-pyrazole in chloroform in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Add NBS portion-wise to the stirred solution, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the starting material.

  • Wash the reaction mixture with water and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Synthesis of this compound

This protocol describes the nitration of 3-bromo-1H-pyrazole.

Materials:

  • 3-Bromo-1H-pyrazole

  • Concentrated Nitric Acid

  • Concentrated Sulfuric Acid

Procedure:

  • Carefully add concentrated sulfuric acid to a round-bottom flask and cool it in an ice bath to 0 °C.

  • Slowly add 3-bromo-1H-pyrazole to the cold sulfuric acid with stirring.

  • Prepare the nitrating mixture by cautiously adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, keeping it cold.

  • Add the nitrating mixture dropwise to the solution of 3-bromo-1H-pyrazole, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, stir the reaction mixture at 0 °C for the specified time, monitoring by TLC.

  • Carefully pour the reaction mixture onto crushed ice to precipitate the product.

  • Filter the solid, wash with cold water until the washings are neutral, and dry the product.

  • Recrystallize the crude this compound from a suitable solvent to obtain the pure compound.[7]

Visualizing the Synthesis Workflow

SynthesisWorkflow Start 1H-Pyrazole Bromination Bromination (e.g., NBS in Chloroform) Start->Bromination Intermediate 3-Bromo-1H-pyrazole Bromination->Intermediate Nitration Nitration (HNO3/H2SO4) Intermediate->Nitration Product This compound Nitration->Product Purification Purification (Recrystallization/ Chromatography) Product->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: General workflow for the synthesis of this compound.

Troubleshooting Logic

TroubleshootingLogic cluster_bromination Bromination Troubleshooting cluster_nitration Nitration Troubleshooting cluster_purification Purification Troubleshooting Start Low Yield or Impure Product CheckBromination Analyze Bromination Step Start->CheckBromination Is intermediate yield low? CheckNitration Analyze Nitration Step Start->CheckNitration Is final yield low? CheckPurification Review Purification Method Start->CheckPurification Is purity the main issue? IncompleteBromination Incomplete Reaction? CheckBromination->IncompleteBromination PolyBromination Poly-bromination? CheckBromination->PolyBromination IncompleteNitration Incomplete Reaction? CheckNitration->IncompleteNitration SideReactions Side Reactions/ Isomer Formation? CheckNitration->SideReactions Recrystallization Ineffective Recrystallization? CheckPurification->Recrystallization Chromatography Poor Separation in Chromatography? CheckPurification->Chromatography OptimizeBrominationTime Increase Reaction Time/ Monitor by TLC IncompleteBromination->OptimizeBrominationTime Yes UseNBS Use NBS instead of Br2 PolyBromination->UseNBS Yes ControlTemp Strict Temperature Control (0-5 °C) IncompleteNitration->ControlTemp Yes SlowAddition Slow, Dropwise Addition of Nitrating Agent SideReactions->SlowAddition Yes SolventScreen Screen Different Recrystallization Solvents Recrystallization->SolventScreen Yes OptimizeMobilePhase Optimize Mobile Phase for Column Chromatography Chromatography->OptimizeMobilePhase Yes

Caption: A logical flow for troubleshooting common issues in the synthesis.

References

Technical Support Center: Purification of 3-Bromo-4-nitro-1H-pyrazole by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification of 3-bromo-4-nitro-1H-pyrazole via recrystallization. Our focus is on providing practical, experience-driven solutions to common challenges encountered during this purification technique.

I. Troubleshooting Guide: Addressing Common Recrystallization Issues

Recrystallization is a powerful technique for purifying solid compounds, but it can present challenges.[1] This section addresses specific problems you may encounter when purifying this compound.

Issue 1: The compound "oils out" instead of forming crystals.

This phenomenon, where the solute separates as a liquid rather than a solid, is a frequent obstacle in recrystallization.[1]

Probable Causes:

  • High Solute Concentration: The concentration of this compound in the solvent is too high, leading to precipitation at a temperature above its melting point.

  • Rapid Cooling: Cooling the solution too quickly can favor the formation of an oil over crystals.[1]

  • Inappropriate Solvent Choice: The boiling point of the solvent may be too high relative to the melting point of the compound, or the solvent may have a poor temperature coefficient for the solute's solubility.

  • Presence of Impurities: Significant impurities can depress the melting point of the compound and interfere with crystal lattice formation.[1]

Solutions:

  • Re-dissolve and Dilute: Gently reheat the solution to redissolve the oil. Add a small amount of additional hot solvent to slightly decrease the concentration.[2]

  • Slow Cooling: Allow the flask to cool slowly to room temperature on a benchtop, insulated with a beaker of warm water, before transferring it to an ice bath.[3]

  • Solvent System Modification: If using a mixed solvent system, add more of the "good" solvent (in which the compound is more soluble) to the hot solution before allowing it to cool again.

  • Induce Crystallization: If an oil persists, try scratching the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.[1][4] Adding a seed crystal of pure this compound can also be effective.[1][4]

Issue 2: No crystals form, even after cooling.

This is a common and frustrating issue, often stemming from suboptimal solvent conditions.

Probable Causes:

  • Excess Solvent: This is the most frequent reason for crystallization failure.[1][4] Too much solvent keeps the compound fully dissolved even at low temperatures.

  • Supersaturation: The solution may be supersaturated, meaning it holds more dissolved solute than it thermodynamically should at that temperature, and crystallization has not been initiated.[1][4]

Solutions:

  • Reduce Solvent Volume: Carefully evaporate some of the solvent using a gentle stream of air or nitrogen, or by gentle heating.[1] Be cautious not to evaporate too much, which could cause the compound to crash out of solution.

  • Induce Crystallization:

    • Scratching: Use a glass rod to scratch the inner surface of the flask.[1][4]

    • Seed Crystals: Introduce a tiny crystal of the pure compound to serve as a template for crystal growth.[1][4]

  • Drastic Cooling: If other methods fail, cooling the solution in a dry ice/acetone bath may induce crystallization.[3] However, this can sometimes lead to the formation of very small crystals that may trap impurities.

Issue 3: Poor recovery of the purified compound.

A low yield can undermine the efficiency of the purification process.

Probable Causes:

  • Using Too Much Solvent: As mentioned previously, this is a primary cause of low yield as a significant amount of the compound remains in the mother liquor.[2]

  • Premature Crystallization: The compound crystallizes in the filter funnel during hot filtration.

  • Incomplete Crystallization: Not allowing sufficient time or low enough temperatures for crystallization to complete.

  • Washing with Room Temperature Solvent: Using a solvent that is not ice-cold to wash the crystals can redissolve a portion of the product.[4]

Solutions:

  • Optimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[4]

  • Prevent Premature Crystallization: Preheat the filtration apparatus (funnel and receiving flask) before hot filtration.[3]

  • Maximize Crystal Formation: Allow the solution to cool slowly and then chill it in an ice bath for an extended period to ensure maximum precipitation.

  • Proper Washing Technique: Wash the collected crystals with a minimal amount of ice-cold solvent.[4]

Issue 4: The purified crystals are colored.

The presence of color indicates that impurities are still present in the final product.

Probable Cause:

  • Colored Impurities: The starting material contains colored impurities that are not effectively removed by a single recrystallization.

Solution:

  • Activated Charcoal Treatment: After dissolving the crude this compound in the hot solvent, add a small amount of activated charcoal (about 1-2% of the solute's weight) to the solution. The colored impurities will adsorb onto the surface of the charcoal.[3] Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[3]

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the recrystallization of this compound.

Q1: What is the best solvent for recrystallizing this compound?

A1: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For pyrazole derivatives, common and effective solvents include ethanol, methanol, isopropanol, acetone, and ethyl acetate.[5] Mixed solvent systems, such as ethanol/water or hexane/ethyl acetate, are also frequently employed.[5] A literature example for a similar compound, 3-bromo-1-(1-ethoxyethyl)-4-nitro-1H-pyrazole, reports successful recrystallization from a hexane:toluene (20:1) mixture.[6] For a derivative, 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid, recrystallization was performed from warm ethanol.[7]

Q2: How do I choose a suitable solvent system?

A2: A systematic approach is best. Start by testing the solubility of a small amount of your crude this compound in various solvents at room temperature and then upon heating. A good single solvent will show a significant increase in solubility with temperature. For a mixed solvent system, choose a "good" solvent that readily dissolves the compound and a "poor" solvent in which the compound is insoluble. Dissolve the compound in the minimum amount of the hot "good" solvent, then add the "poor" solvent dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool.

Q3: Can I use recrystallization to separate regioisomers?

A3: Yes, fractional recrystallization can be an effective method for separating regioisomers, provided they have sufficiently different solubilities in a specific solvent system.[5] This process involves multiple, sequential recrystallization steps to enrich one isomer over the other.

Q4: My compound seems to be insoluble in all common solvents.

A4: While unlikely for this compound, if you encounter very low solubility, consider using more aggressive solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). However, be aware that these high-boiling point solvents can be difficult to remove from the final product. A derivative, 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid, was dissolved in warm DMSO for a reaction, indicating its solubility in this solvent.[8]

III. Experimental Protocol and Data

Standard Recrystallization Protocol for this compound

This protocol provides a general guideline. The specific solvent and volumes may need to be optimized based on the purity of your starting material.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., ethanol, ethanol/water mixture)

  • Erlenmeyer flask

  • Hot plate

  • Condenser (optional, but recommended for volatile solvents)

  • Buchner funnel and flask

  • Filter paper

  • Glass rod

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add more hot solvent in small portions until the solid is completely dissolved.[5] Avoid adding an excess of solvent.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration (if necessary): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.[5]

  • Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Allow the crystals to air-dry on the filter paper or in a desiccator to remove all traces of solvent.

Solvent Selection Guide
Solvent/SystemTypePolaritySuitability
Ethanol / WaterMixed ProticHighGood for polar pyrazole derivatives.[5]
Hexane / Ethyl AcetateMixedLow to MediumA versatile system for compounds of intermediate polarity.[5]
MethanolProticHighOften a good starting point for polar compounds.[9]
IsopropanolProticHighSimilar to ethanol but less volatile.
AcetoneAproticMediumCan be effective, but its volatility requires care.[10]

IV. Visualizing the Process

Recrystallization Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying Crude Crude Compound AddSolvent Add Minimum Hot Solvent Crude->AddSolvent Dissolved Completely Dissolved Solution AddSolvent->Dissolved HotFiltration Hot Filtration (Optional) Dissolved->HotFiltration ClearSolution Clear, Hot Solution HotFiltration->ClearSolution SlowCool Slow Cooling to RT ClearSolution->SlowCool IceBath Cool in Ice Bath SlowCool->IceBath Crystals Crystal Formation IceBath->Crystals Filtration Vacuum Filtration Crystals->Filtration Wash Wash with Cold Solvent Filtration->Wash Drying Dry Crystals Wash->Drying PureProduct Pure Product Drying->PureProduct

Caption: A generalized workflow for the purification of this compound by recrystallization.

Troubleshooting Logic Diagram

Troubleshooting_Logic Start Recrystallization Outcome OilingOut Compound Oiled Out? Start->OilingOut NoCrystals No Crystals Formed? OilingOut->NoCrystals No Sol_OilingOut Reheat, Add More 'Good' Solvent, Cool Slowly OilingOut->Sol_OilingOut Yes LowYield Low Yield? NoCrystals->LowYield No Sol_NoCrystals Reduce Solvent Volume, Scratch/Seed NoCrystals->Sol_NoCrystals Yes Success Pure Crystals Obtained LowYield->Success No Sol_LowYield Use Minimum Hot Solvent, Wash with Cold Solvent LowYield->Sol_LowYield Yes Sol_OilingOut->NoCrystals Sol_NoCrystals->LowYield Sol_LowYield->Success

Caption: A decision tree for troubleshooting common recrystallization problems.

V. References

  • Technical Support Center: Purification of Pyrazole Compounds by Recrystallization. Benchchem. Available at: 5

  • What solvent should I use to recrystallize pyrazoline? ResearchGate. Available at: --INVALID-LINK--

  • Solvent and Copper Ion-Induced Synthesis of Pyridyl–Pyrazole-3-One Derivatives: Crystal Structure, Cytotoxicity. National Institutes of Health (NIH). Available at: --INVALID-LINK--

  • Method for purifying pyrazoles. Google Patents. Available at: --INVALID-LINK--

  • Problems with Recrystallisations. University of York Chemistry Teaching Labs. Available at: --INVALID-LINK--

  • Recrystallization. Available at: --INVALID-LINK--

  • Troubleshooting Recrystallization. Chemistry LibreTexts. Available at: --INVALID-LINK--

  • Tips & Tricks: Recrystallization. University of Rochester Department of Chemistry. Available at: --INVALID-LINK--

  • Recrystallization PDF. Available at: --INVALID-LINK--

  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc. Available at: --INVALID-LINK--

  • This compound. ChemScene. Available at: --INVALID-LINK--

  • Crystal structure of 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid dimethyl sulfoxide monosolvate, C4H2N3O4⋅C2H6OS. De Gruyter. Available at: --INVALID-LINK--

  • Crystal structure of 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid monohydrate, C4H2N3BrO4·H2O. ResearchGate. Available at: --INVALID-LINK--

References

Technical Support Center: Suzuki Coupling with Bromonitropyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its versatility in forming carbon-carbon bonds. However, when working with electronically demanding substrates such as bromonitropyrazoles, researchers can encounter significant challenges that lead to low yields, side reactions, or complete reaction failure. This guide, designed by our senior application scientists, provides in-depth troubleshooting strategies and addresses frequently asked questions to help you navigate the complexities of these reactions.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with a bromonitropyrazole is not working. What are the most common initial culprits?

A1: When a Suzuki coupling with a bromonitropyrazole fails, the primary factors to investigate are the catalyst's activity, the integrity of your reagents, and the reaction conditions. The electron-withdrawing nature of the nitro group and the pyrazole ring can significantly impact the catalytic cycle.[1][2][3] Start by assessing the following:

  • Catalyst Deactivation: The nitrogen atoms in the pyrazole ring can coordinate with the palladium catalyst, leading to catalyst inhibition.[4] Ensure your palladium source and ligand are fresh and active.

  • Reagent Quality: Boronic acids are susceptible to degradation, especially under prolonged storage or exposure to air and moisture.[5][6] Consider using a fresh batch or a more stable boronic ester derivative.

  • Insufficiently Inert Atmosphere: Oxygen can lead to the oxidative degradation of the palladium catalyst and promote the homocoupling of the boronic acid.[5][7] Ensure your reaction setup is thoroughly degassed and maintained under a positive pressure of an inert gas like argon or nitrogen.

  • Inappropriate Base or Solvent: The choice of base and solvent is critical and often interdependent. A suboptimal combination can lead to poor solubility of reagents, inefficient transmetalation, or decomposition of starting materials.[8]

Q2: I'm observing significant amounts of dehalogenated starting material. What causes this and how can I prevent it?

A2: Dehalogenation, the replacement of the bromine atom with a hydrogen, is a common side reaction in Suzuki couplings.[5] This typically occurs after the oxidative addition step. The resulting arylpalladium intermediate can react with trace amounts of water or other proton sources in the reaction mixture, leading to reductive elimination of the dehalogenated product.[5]

  • Mitigation Strategies:

    • Use Anhydrous Conditions: Thoroughly dry all solvents and reagents. Use a freshly opened bottle of a high-purity solvent.

    • Choice of Base: Some bases, particularly those that are highly hygroscopic or can generate water in situ, may exacerbate dehalogenation. Consider switching to a non-hydroxide base like K₃PO₄ or Cs₂CO₃.[9]

    • Ligand Selection: Bulky, electron-rich phosphine ligands can promote the desired reductive elimination over dehalogenation.[5][10]

Q3: My reaction is producing a significant amount of homocoupled boronic acid (B-B). What's the cause and solution?

A3: Homocoupling of the boronic acid is often a sign of oxidative processes occurring in the reaction mixture.[5] This can be triggered by the presence of oxygen or other oxidizing agents. The Pd(0) catalyst can be oxidized to Pd(II), which then promotes the homocoupling of two boronic acid molecules.[5]

  • Preventative Measures:

    • Rigorous Degassing: Ensure all solvents and the reaction vessel are thoroughly degassed. Multiple freeze-pump-thaw cycles are highly effective.

    • Use of a Pd(0) Pre-catalyst: Starting with a Pd(0) source like Pd₂(dba)₃ can sometimes be advantageous over in situ reduction of a Pd(II) salt.

    • Control of Reaction Temperature: Running the reaction at the lowest effective temperature can help minimize side reactions.

Troubleshooting Guide: A Deeper Dive

Issue 1: Low or No Conversion of the Bromonitropyrazole

This is often the most frustrating outcome. A systematic approach to diagnosing the problem is crucial.

Root Cause Analysis:

  • Poor Oxidative Addition: The C-Br bond on the electron-deficient nitropyrazole ring should be reasonably activated for oxidative addition. However, issues can still arise.

  • Catalyst Inhibition/Decomposition: As mentioned, the pyrazole nitrogen can act as a ligand, poisoning the catalyst.[1] The nitro group itself can also potentially interact with the palladium center.

  • Failed Transmetalation: This step is often rate-limiting and highly dependent on the base and the nature of the boronic acid derivative.[1]

Troubleshooting Workflow:

cluster_conditions Reaction Conditions cluster_reagents Reagents Start Low/No Conversion Catalyst Screen Catalysts & Ligands Start->Catalyst Initial Step Base Vary the Base Catalyst->Base If no improvement Solvent Change Solvent System Base->Solvent If still low yield Boronic_Acid Use Boronic Ester/Trifluoroborate Solvent->Boronic_Acid Consider reagent stability Temp Adjust Temperature Boronic_Acid->Temp Optimize kinetics Success Successful Coupling Temp->Success If successful

Caption: Troubleshooting workflow for low conversion.

Detailed Experimental Protocols:

Protocol 1: Catalyst and Ligand Screening

  • Setup: In parallel reaction vials under an inert atmosphere, add the bromonitropyrazole (1.0 equiv), boronic acid (1.5 equiv), and base (e.g., K₃PO₄, 2.0 equiv).

  • Catalyst/Ligand Addition: To each vial, add a different palladium pre-catalyst (2-5 mol%) and ligand (4-10 mol%).

    • System 1 (Standard): Pd(PPh₃)₄

    • System 2 (Electron-Rich/Bulky): Pd₂(dba)₃ with SPhos or XPhos

    • System 3 (NHC Ligand): PEPPSI-IPr

  • Reaction: Add degassed solvent (e.g., 1,4-dioxane/water, 4:1), and heat to 80-100 °C.

  • Analysis: Monitor the reactions by TLC or LC-MS at regular intervals (e.g., 2, 6, and 24 hours).

Rationale: Electron-rich and bulky ligands can accelerate both oxidative addition and reductive elimination, potentially overcoming catalyst inhibition and promoting the desired reaction pathway.[5][10] N-heterocyclic carbene (NHC) ligands are known for their high stability and activity.[11]

Table 1: Recommended Catalyst Systems for Bromonitropyrazoles

Catalyst SystemKey FeaturesWhen to Use
Pd(PPh₃)₄Standard, readily availableGood starting point for initial screens.
Pd₂(dba)₃ / SPhosBulky, electron-rich ligandFor sterically hindered substrates or when oxidative addition is slow.
Pd(OAc)₂ / XPhosHighly active Buchwald ligandWhen standard catalysts fail; effective for challenging couplings.[1]
PEPPSI-IPrAir-stable NHC pre-catalystGood for reproducibility and high-throughput screening.
Issue 2: Decomposition of Starting Materials

The presence of a nitro group makes the pyrazole ring highly electron-deficient and potentially susceptible to nucleophilic attack or degradation under basic conditions at elevated temperatures.

Root Cause Analysis:

  • Harsh Base: Strong bases like NaOH or alkoxides can lead to decomposition.

  • High Temperature: Prolonged heating can degrade sensitive substrates.

  • Solvent Effects: Protic solvents, in combination with a strong base, can facilitate decomposition pathways.

Troubleshooting Strategies:

  • Milder Base: Switch to a weaker base such as K₂CO₃, CsF, or KF.[8][9] Potassium fluoride (KF) can be particularly effective in minimizing base-labile group cleavage.[12]

  • Lower Reaction Temperature: If the chosen catalyst system is sufficiently active, it may be possible to run the reaction at a lower temperature (e.g., 60-80 °C).[1]

  • Aprotic Solvent: Consider using an aprotic solvent system like toluene, DMF, or dioxane without a water co-solvent.[8] Note that the absence of water may slow down the transmetalation step, requiring careful optimization of other parameters.

Protocol 2: Base and Solvent Optimization

  • Setup: Using the best catalyst system from Protocol 1, set up parallel reactions with the bromonitropyrazole (1.0 equiv) and boronic acid (1.5 equiv).

  • Base and Solvent Variation:

    • Condition A: K₃PO₄ in 1,4-dioxane/H₂O (4:1)

    • Condition B: K₂CO₃ in 1,4-dioxane/H₂O (4:1)

    • Condition C: Cs₂CO₃ in toluene

    • Condition D: KF in DMF

  • Reaction and Analysis: Heat the reactions and monitor for product formation and starting material decomposition.

Advanced Considerations

The Role of the Boronic Acid Derivative

Standard boronic acids can be prone to protodeboronation, especially with electron-deficient arylboronic acids.[6] This side reaction consumes the nucleophilic partner and reduces the overall yield.

Boronic_Acid Boronic Acid Hydrolysis Hydrolysis (H₂O, Base) Boronic_Acid->Hydrolysis Boronate Active Boronate Species Hydrolysis->Boronate Protodeboronation Protodeboronation (Side Reaction) Boronate->Protodeboronation Transmetalation Transmetalation (Desired Path) Boronate->Transmetalation Product Coupled Product Transmetalation->Product

Caption: Fate of the boronic acid in Suzuki coupling.

To circumvent this, consider using more stable boronic acid derivatives:

  • Pinacol Esters (Bpin): These are generally more stable to storage and reaction conditions than the corresponding boronic acids.[6]

  • MIDA Esters: N-methyliminodiacetic acid (MIDA) boronates offer exceptional stability and can be used in iterative cross-coupling strategies. They slowly release the boronic acid under the reaction conditions.

  • Potassium Trifluoroborates (R-BF₃K): These crystalline salts are highly stable to air and moisture and are excellent coupling partners.

The Impact of the Nitro Group

While Suzuki couplings of nitroarenes were once considered challenging, recent advances have shown them to be viable electrophiles.[13][14] The key is often the use of highly electron-donating and bulky ligands, such as BrettPhos, which can facilitate the challenging oxidative addition into the C-NO₂ bond, although in this case, the C-Br bond is the intended reaction site.[11][14] The electron-withdrawing nature of the nitro group activates the C-Br bond towards oxidative addition.[3][15]

References

Preventing debromination in reactions with 3-Bromo-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 3-Bromo-4-nitro-1H-pyrazole. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in your synthetic endeavors. As a Senior Application Scientist, my goal is to equip you with the necessary insights to overcome common challenges, particularly the undesired side reaction of debromination.

The this compound scaffold is a valuable building block in medicinal chemistry and materials science due to its unique electronic properties and versatile reactivity.[1] The presence of the electron-withdrawing nitro group significantly influences the reactivity of the pyrazole ring, making it susceptible to nucleophilic substitution.[2] However, this activation also presents a significant challenge: the propensity for debromination, which can lead to reduced yields and complex product mixtures. This guide will provide a comprehensive overview of the factors contributing to debromination and strategies to mitigate this issue in common synthetic transformations.

Frequently Asked Questions (FAQs)

Q1: Why is debromination a common issue with this compound?

A1: The C-Br bond at the 3-position of the pyrazole ring is activated by the strongly electron-withdrawing nitro group at the 4-position. This electronic effect makes the bromine atom a better leaving group and the carbon atom more susceptible to nucleophilic attack. In the context of transition metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, several factors can promote debromination:

  • Proto-dehalogenation: This is a common side reaction in palladium-catalyzed couplings and can be promoted by the presence of a hydrogen source (e.g., water, alcohol, or even the amine substrate) and a base.[3]

  • Catalyst Activity: Highly active palladium catalysts, while efficient for the desired coupling, can also catalyze the undesired debromination pathway.

  • Reaction Conditions: Elevated temperatures and prolonged reaction times, often required for challenging couplings, can increase the likelihood of debromination.[4]

Q2: I am observing significant debromination in my Suzuki-Miyaura coupling reaction. How can I minimize this?

A2: The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation, but debromination can be a significant hurdle with electron-deficient substrates like this compound.[5] Here are several strategies to consider:

  • Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is critical. Bulky, electron-rich phosphine ligands can promote the desired reductive elimination step over competing side reactions.[6] For instance, the use of a tandem catalyst system like XPhosPdG2/XPhos has been shown to be effective in preventing debromination in similar systems.[7]

  • Base Selection: The choice of base can significantly impact the reaction outcome. While strong bases like sodium tert-butoxide are often used, they can also promote debromination. Weaker inorganic bases such as K₃PO₄ or Cs₂CO₃ are often a better choice for sensitive substrates.[8][9]

  • Solvent System: The solvent can influence both the solubility of the reagents and the stability of the catalytic species. Aprotic polar solvents like dioxane or THF, often with the addition of a small amount of water, are commonly used.[10]

  • Temperature Control: Running the reaction at the lowest possible temperature that still allows for efficient coupling is crucial. Microwave-assisted heating can sometimes provide rapid and controlled heating, minimizing the time at elevated temperatures.[5]

Q3: What are the best practices for N-alkylation of this compound to avoid loss of the bromine substituent?

A3: N-alkylation of pyrazoles can be complicated by the formation of regioisomers and, in this case, debromination. To achieve selective N-alkylation while preserving the C-Br bond, consider the following:

  • Base Selection: A mild, non-nucleophilic base is essential. Inorganic bases like NaHCO₃ or K₂CO₃ are often preferred over stronger bases like NaH or alkoxides, which can promote side reactions.[11]

  • Reaction Temperature: Perform the alkylation at or below room temperature if possible. If heating is required, it should be carefully controlled.

  • Protecting Groups: In some cases, protecting the pyrazole nitrogen with a group like Boc can facilitate other transformations, after which the protecting group can be removed and the nitrogen alkylated under milder conditions.[12]

  • Alternative Alkylation Methods: Acid-catalyzed N-alkylation using trichloroacetimidates has been reported as a mild alternative to traditional methods that require strong bases.[13]

Q4: I am attempting a Buchwald-Hartwig amination and observing the formation of 4-nitro-1H-pyrazole. What can I do?

A4: The Buchwald-Hartwig amination is a versatile method for forming C-N bonds, but like other palladium-catalyzed reactions, it is susceptible to hydrodehalogenation.[14] To suppress the formation of the debrominated product, you should:

  • Optimize the Catalyst System: The choice of ligand is paramount. Sterically hindered and electron-rich ligands, such as those from the Buchwald or Hartwig groups (e.g., tBuXPhos, RuPhos), are often effective in promoting the desired C-N bond formation.[4]

  • Control the Base: Strong bases like sodium or lithium tert-butoxide are commonly used, but they can contribute to debromination. Screening weaker bases or using a carefully controlled amount of the strong base may be necessary.[15]

  • Amine Substrate: The nature of the amine can also play a role. Primary amines can sometimes act as a source of hydrogen for the debromination process.[14]

  • Reaction Conditions: As with other couplings, using the mildest possible conditions (temperature and reaction time) is key to minimizing side reactions.[16]

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered when working with this compound.

Problem Potential Cause Recommended Solution
Significant Debromination in Suzuki Coupling 1. Catalyst system is not optimal. 2. Base is too strong. 3. Reaction temperature is too high.1. Switch to a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos). Consider a pre-catalyst like XPhosPdG2.[7] 2. Use a weaker inorganic base such as K₃PO₄ or Cs₂CO₃.[8] 3. Reduce the reaction temperature and monitor the reaction progress closely. Consider microwave irradiation for rapid heating.[5]
Low Yield in N-Alkylation 1. Incomplete deprotonation of the pyrazole. 2. Competing debromination. 3. Steric hindrance.1. If using a weak base, ensure sufficient reaction time or a slight excess of the base. 2. Use a milder base (e.g., K₂CO₃) and lower the reaction temperature.[11] 3. For bulky alkylating agents, a stronger, non-nucleophilic base like NaH at low temperature might be necessary, but use with caution.
Formation of Debrominated Byproduct in Buchwald-Hartwig Amination 1. Inappropriate ligand selection. 2. Base-promoted hydrodehalogenation. 3. Presence of a hydrogen source.1. Employ a sterically hindered, electron-rich ligand (e.g., RuPhos, tBuXPhos).[4] 2. Screen alternative bases; consider K₃PO₄ or Cs₂CO₃.[9] 3. Ensure anhydrous conditions and consider the amine's potential to act as a hydrogen donor.[14]
Inconsistent Reaction Outcomes 1. Purity of starting materials. 2. Atmosphere control. 3. Catalyst deactivation.1. Ensure the this compound and other reagents are of high purity. 2. For palladium-catalyzed reactions, maintain an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation.[15] 3. Ensure proper handling and storage of the palladium catalyst and ligands.

Experimental Protocols

Optimized Protocol for Suzuki-Miyaura Coupling

This protocol is designed to minimize debromination when coupling this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • XPhos Pd G2 (2 mol%)

  • XPhos (2 mol%)

  • Potassium phosphate (K₃PO₄) (3 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • To a dry reaction vessel, add this compound, the arylboronic acid, XPhos Pd G2, XPhos, and K₃PO₄.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).

  • Stir the mixture at room temperature for 10 minutes.

  • Heat the reaction to 80-100 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution in vacuo and purify the crude product by column chromatography.

Recommended Protocol for N-Alkylation

This protocol provides a general method for the N-alkylation of this compound using a mild base.

Materials:

  • This compound

  • Alkyl halide (1.1 equivalents)

  • Potassium carbonate (K₂CO₃) (2 equivalents)

  • N,N-Dimethylformamide (DMF) (anhydrous)

Procedure:

  • To a solution of this compound in anhydrous DMF, add potassium carbonate.

  • Stir the suspension at room temperature for 30 minutes.

  • Add the alkyl halide dropwise to the mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS. If the reaction is sluggish, gentle heating (40-50 °C) can be applied.

  • Once the reaction is complete, pour the mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the residue by flash chromatography.

Visualizing Reaction Strategies

Decision Tree for Minimizing Debromination

Debromination_Troubleshooting Start Debromination Observed ReactionType Reaction Type? Start->ReactionType Suzuki Suzuki Coupling ReactionType->Suzuki Pd-catalyzed C-C coupling Buchwald Buchwald-Hartwig ReactionType->Buchwald Pd-catalyzed C-N coupling Alkylation N-Alkylation ReactionType->Alkylation Base-mediated substitution Catalyst Optimize Catalyst/Ligand (e.g., XPhos Pd G2/XPhos) Suzuki->Catalyst Ligand_Buchwald Use Bulky, Electron-Rich Ligand (e.g., RuPhos, tBuXPhos) Buchwald->Ligand_Buchwald Base_Alkylation Use Mild Base (e.g., K2CO3, NaHCO3) Alkylation->Base_Alkylation Base_Suzuki Use Weaker Base (e.g., K3PO4, Cs2CO3) Catalyst->Base_Suzuki Temp_Suzuki Lower Temperature/ Use Microwave Base_Suzuki->Temp_Suzuki Base_Buchwald Screen Weaker Bases Ligand_Buchwald->Base_Buchwald Conditions_Buchwald Ensure Anhydrous Conditions Base_Buchwald->Conditions_Buchwald Temp_Alkylation Lower Reaction Temperature Base_Alkylation->Temp_Alkylation

Caption: A decision tree for troubleshooting debromination.

Proposed Catalytic Cycle for Suzuki Coupling: Desired vs. Undesired Pathways

Suzuki_Cycle cluster_desired Desired Pathway cluster_undesired Undesired Debromination Pathway Pd0 Pd(0)L_n OxAdd Ar-Pd(II)(Br)L_n Pd0->OxAdd Oxidative Addition (Ar-Br) Transmetal Ar-Pd(II)(Ar')L_n OxAdd->Transmetal Transmetalation (Ar'B(OH)2, Base) Debrom_Intermediate Ar-Pd(II)(H)L_n OxAdd->Debrom_Intermediate Proto- debromination (H+ source, Base) Product Ar-Ar' Transmetal->Product Reductive Elimination Product->Pd0 Catalyst Regeneration Debrom_Product Ar-H Debrom_Intermediate->Debrom_Product Reductive Elimination Debrom_Product->Pd0

References

Technical Support Center: Optimizing Reaction Conditions for the Nitration of Bromopyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Nitrated bromopyrazoles are pivotal building blocks in the synthesis of a wide array of functional molecules, particularly in the realms of pharmaceuticals and agrochemicals. The strategic introduction of a nitro group onto a brominated pyrazole core can significantly modulate the molecule's electronic properties and provide a handle for further chemical transformations. However, the seemingly straightforward electrophilic nitration of bromopyrazoles is often fraught with challenges, including issues with regioselectivity, low yields, and the formation of tenacious side products.

This technical support guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, frequently asked questions, and validated experimental protocols to navigate the complexities of bromopyrazole nitration. Our focus is on elucidating the "why" behind experimental choices, empowering you to optimize your reaction conditions for maximal yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the nitration of bromopyrazoles?

A1: The nitration of bromopyrazoles proceeds via an electrophilic aromatic substitution (SEAr) mechanism. Typically, a mixture of concentrated nitric acid and sulfuric acid is used to generate the highly electrophilic nitronium ion (NO₂⁺)[1]. The pyrazole ring, being an electron-rich heterocycle, acts as a nucleophile and attacks the nitronium ion. This attack forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion[1][2]. The reaction is completed by the deprotonation of this intermediate, which restores the aromaticity of the pyrazole ring and yields the nitrated product[1][2]. The C4 position is generally the most electron-rich and thus the most susceptible to electrophilic attack[3][4][5].

Q2: Which nitrating agents are commonly used for bromopyrazoles?

A2: The choice of nitrating agent is critical and depends on the reactivity of the specific bromopyrazole substrate.

  • Mixed Acid (HNO₃/H₂SO₄): This is the most common and powerful nitrating system, capable of generating a high concentration of the nitronium ion[6]. It is effective for less reactive pyrazoles but can be too harsh for sensitive substrates, leading to side reactions.

  • Nitric Acid in Acetic Anhydride (Ac₂O): This mixture forms acetyl nitrate, which is a milder nitrating agent. It is often used for more activated pyrazole rings to prevent over-nitration or degradation[7].

  • N-Nitropyrazoles: Certain N-nitropyrazoles, such as 5-methyl-1,3-dinitro-1H-pyrazole, have been developed as powerful yet mild nitrating reagents that can be used under neutral conditions, offering excellent functional group tolerance[8][9].

  • Other Mild Reagents: For highly activated or sensitive substrates, other mild nitrating agents like guanidine nitrate or ethylene glycol dinitrate in the presence of a strong acid might be considered[1].

Q3: How does the position of the bromine atom influence the reaction?

A3: The position of the bromine atom has a significant impact on the electronic properties and reactivity of the pyrazole ring.

  • 4-Bromopyrazoles: The C4 position is the most common site for electrophilic attack on an unsubstituted pyrazole ring. When this position is occupied by bromine, the nitration is directed to other available positions, typically C3 or C5. However, the C4-bromo substituent is susceptible to ipso-substitution, leading to nitrodebromination, especially under harsh acidic conditions[10].

  • 3-Bromopyrazoles (or 5-Bromopyrazoles): With the C4 position being vacant, nitration will preferentially occur at this site. The bromine at C3 or C5 acts as a deactivating group through its inductive effect but can also direct the incoming electrophile to the ortho and para positions (relative to the bromine), which in this case is the C4 position[11][12][13].

Q4: What is ipso-substitution and why is it a concern in the nitration of 4-bromopyrazoles?

A4: Ipso-substitution is an electrophilic aromatic substitution reaction where the incoming electrophile displaces a substituent already present on the aromatic ring, other than hydrogen[14][15][16]. In the context of 4-bromopyrazole nitration, the nitronium ion can attack the carbon atom bearing the bromine atom. This leads to the expulsion of a bromine cation (Br⁺) and the formation of a 4-nitropyrazole, a side product known as nitrodebromination[10]. This side reaction is a significant issue as it reduces the yield of the desired nitrobromopyrazole and introduces a difficult-to-separate impurity.

Troubleshooting Guide

This section addresses common problems encountered during the nitration of bromopyrazoles in a question-and-answer format, providing plausible causes and actionable solutions.

Problem 1: Low yield of the desired nitrobromopyrazole with a significant amount of a more polar byproduct.

  • Question: I am trying to nitrate 4-bromopyrazole and I'm getting a very low yield of my target compound. TLC analysis shows a significant amount of a more polar byproduct that I suspect is 4-nitropyrazole. What is happening and how can I fix it?

  • Plausible Cause: You are likely observing nitrodebromination , an ipso-substitution where the bromine atom at the C4 position is replaced by a nitro group[10]. This is particularly common when using strong nitrating conditions, such as concentrated H₂SO₄, especially at elevated temperatures[10].

  • Solutions:

    • Milder Nitrating Agent: Switch from the harsh HNO₃/H₂SO₄ mixture to a milder nitrating agent. Acetyl nitrate (generated in situ from HNO₃ and acetic anhydride) is a good first alternative. For very sensitive substrates, consider using a bench-stable N-nitropyrazole reagent which can perform the nitration under neutral or Lewis-acid-catalyzed conditions[8][9].

    • Lower Reaction Temperature: Perform the reaction at a lower temperature. Start at 0 °C or even -10 °C and allow the reaction to warm up slowly to room temperature. This will decrease the rate of the competing nitrodebromination reaction.

    • Control Acid Concentration: If using mixed acid is necessary, try reducing the concentration of sulfuric acid. For instance, nitration in 80% sulfuric acid is known to cause considerable nitrodebromination[10]. Using a higher concentration of sulfuric acid (e.g., 98% or fuming) can sometimes favor nitration at other positions over ipso-substitution, but this should be approached with caution as it can also lead to dinitration.

    • Change the Order of Synthesis: If possible, consider introducing the bromine atom after the nitration step. This would involve nitrating the parent pyrazole first and then brominating the resulting nitropyrazole.

Problem 2: Formation of multiple products, including di-nitrated species.

  • Question: My reaction is messy, and I see multiple spots on my TLC plate. Mass spectrometry analysis suggests the presence of dinitrated byproducts. How can I improve the selectivity for mono-nitration?

  • Plausible Cause: The reaction conditions are too harsh, or the reaction has been allowed to proceed for too long, leading to over-nitration. The initial mono-nitrated product is still sufficiently activated to undergo a second nitration.

  • Solutions:

    • Reduce the Amount of Nitrating Agent: Use a stoichiometric amount (or a slight excess, e.g., 1.05-1.1 equivalents) of the nitrating agent.

    • Shorten the Reaction Time: Monitor the reaction closely using TLC. Quench the reaction as soon as the starting material is consumed to prevent the formation of the di-nitrated product.

    • Lower the Temperature: As with nitrodebromination, lowering the reaction temperature will increase the selectivity for mono-nitration.

    • Use a Milder Nitrating Agent: A less reactive nitrating agent will be more selective for the more activated position, reducing the likelihood of a second nitration.

Problem 3: The nitration is not proceeding, or is very slow.

  • Question: I have been stirring my reaction for 24 hours, and there is still a significant amount of starting material left. What could be the reason?

  • Plausible Cause: The bromopyrazole ring is too deactivated for the chosen nitrating conditions. This can be due to the presence of other electron-withdrawing groups on the pyrazole or on an N-substituent.

  • Solutions:

    • Increase the Reaction Temperature: Gradually increase the temperature of the reaction mixture while carefully monitoring for the formation of byproducts.

    • Use a Stronger Nitrating Agent: If you are using a mild nitrating agent, you may need to switch to a more powerful system like the standard HNO₃/H₂SO₄ mixture.

    • Increase the Concentration of Sulfuric Acid: In a mixed acid system, a higher concentration of sulfuric acid will generate a higher concentration of the active nitronium ion.

    • Check the Quality of Reagents: Ensure that your nitric and sulfuric acids are of high concentration and have not absorbed atmospheric moisture, which can deactivate the nitrating mixture.

Problem 4: Difficulty in separating regioisomers.

  • Question: My nitration of 3-bromopyrazole yielded two isomeric products that are very difficult to separate by column chromatography. How can I improve the regioselectivity or achieve better separation?

  • Plausible Cause: While nitration of 3-bromopyrazole is expected to strongly favor the 4-nitro isomer, under certain conditions, a minor amount of the 5-nitro isomer might be formed. These isomers can have very similar polarities.

  • Solutions:

    • Optimize Reaction Conditions for Regioselectivity:

      • Steric Hindrance: If your pyrazole has a bulky substituent at the N1 position, this can sterically hinder nitration at the C5 position, thus favoring the C4 position.

      • Temperature: Lowering the reaction temperature often increases regioselectivity.

    • Purification Strategies:

      • Fractional Crystallization: If the product is a solid, attempt fractional crystallization from different solvent systems. The isomers may have different solubilities.

      • Preparative HPLC: For challenging separations, preparative reverse-phase HPLC can often provide baseline separation of isomers.

      • Column Chromatography Optimization: Use a longer column, a shallower solvent gradient, and a smaller particle size silica gel to improve resolution.

Experimental Protocols

Safety Note: Nitration reactions are highly exothermic and can be dangerous if not controlled properly. Always perform these reactions in a well-ventilated fume hood, behind a safety shield, and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves. Quench reactions by slowly adding the reaction mixture to a large excess of ice.

Protocol 1: General Procedure for the Nitration of 4-Bromopyrazole (Minimizing Nitrodebromination)

This protocol uses a milder nitrating agent to favor the formation of 4-bromo-3(5)-nitropyrazole.

Materials:

  • 4-Bromopyrazole

  • Fuming Nitric Acid (≥90%)

  • Acetic Anhydride

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-bromopyrazole (1.0 eq) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare the nitrating agent by slowly adding fuming nitric acid (1.1 eq) to acetic anhydride (3.0 eq) at 0 °C. Caution: This addition is exothermic.

  • Slowly add the prepared acetyl nitrate solution to the cooled solution of 4-bromopyrazole over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, monitoring the progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).

  • Once the starting material is consumed, carefully pour the reaction mixture into a beaker containing a large amount of crushed ice and water.

  • Separate the organic layer and wash the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Nitration of 3-Bromopyrazole to 4-Nitro-3-bromopyrazole

This protocol uses standard mixed acid conditions, as the C4 position is highly activated for nitration.

Materials:

  • 3-Bromopyrazole

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice-salt bath

  • Saturated Sodium Bicarbonate Solution

  • Ethyl Acetate

Procedure:

  • In a round-bottom flask, carefully add concentrated sulfuric acid.

  • Cool the sulfuric acid to 0 °C in an ice-salt bath.

  • Slowly add 3-bromopyrazole (1.0 eq) in portions to the cold sulfuric acid, ensuring the temperature remains below 10 °C.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.05 eq) to a small amount of concentrated sulfuric acid in a separate flask, keeping it cool.

  • Add the nitrating mixture dropwise to the solution of 3-bromopyrazole in sulfuric acid, maintaining the internal temperature between 0 and 5 °C.

  • Stir the reaction at 0-5 °C for 1-3 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, slowly and carefully pour the reaction mixture onto a large volume of crushed ice.

  • A precipitate should form. If not, neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the product by recrystallization (e.g., from an ethanol/water mixture) or column chromatography.

Data Presentation & Visualization

Table 1: Troubleshooting Summary for Bromopyrazole Nitration
Problem Potential Cause(s) Recommended Solutions
Low yield, nitrodebrominationHarsh conditions (strong acid, high temp.)Use milder agent (e.g., acetyl nitrate), lower temperature, consider reversing synthesis steps.
Dinitration/Over-reactionExcess nitrating agent, long reaction time, high temp.Use stoichiometric nitrating agent, monitor by TLC and quench promptly, lower temperature.
Slow or no reactionDeactivated substrate, weak nitrating agentIncrease temperature cautiously, use stronger nitrating agent (HNO₃/H₂SO₄), check reagent quality.
Isomer separation issuesSimilar polarity of regioisomersOptimize for regioselectivity (sterics, temp.), use fractional crystallization or preparative HPLC.

Diagrams

Nitration_Mechanism HNO3 HNO₃ Nitronium NO₂⁺ (Electrophile) HNO3->Nitronium + H₂SO₄ H2SO4 H₂SO₄ H2SO4->Nitronium Pyrazole Bromopyrazole (Ar-H) SigmaComplex Sigma Complex [Ar(H)NO₂]⁺ Pyrazole->SigmaComplex Attack by π-system Nitronium->SigmaComplex Attack by π-system Nitropyrazole Nitrobromopyrazole (Ar-NO₂) SigmaComplex->Nitropyrazole - H⁺ (to HSO₄⁻) HSO4 HSO₄⁻ H3O H₃O⁺

Caption: General mechanism for the electrophilic nitration of bromopyrazoles.

Troubleshooting_Yield Start Low Yield of Nitrobromopyrazole Analysis Analyze Byproducts (TLC, MS, NMR) Start->Analysis Debromination Nitrodebromination (Ipso-substitution) Analysis->Debromination 4-Nitropyrazole detected Dinitration Dinitration Analysis->Dinitration Di-nitro product detected NoReaction Starting Material Unchanged Analysis->NoReaction High % of starting material Sol_Debrom Use Milder Agent (e.g., AcNO₃) Lower Temperature Debromination->Sol_Debrom Sol_Dini Reduce Nitrating Agent (1.05-1.1 eq) Monitor by TLC Dinitration->Sol_Dini Sol_NoReact Use Stronger Agent (HNO₃/H₂SO₄) Increase Temperature NoReaction->Sol_NoReact

Caption: Decision tree for troubleshooting low yields in bromopyrazole nitration.

References

Side reactions of 3-Bromo-4-nitro-1H-pyrazole and how to avoid them

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Bromo-4-nitro-1H-pyrazole

A Guide for Senior Application Scientists

Welcome to the technical support resource for this compound. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile but reactive building block. My goal as your Senior Application Scientist is to move beyond simple protocols and provide a deeper understanding of the causality behind common side reactions, offering field-proven strategies to ensure the success and reproducibility of your experiments.

This document is structured as a dynamic troubleshooting guide. We will address specific problems you may encounter in a question-and-answer format, supported by mechanistic insights, detailed protocols, and a comprehensive reference list.

Troubleshooting Guide & FAQs

Question 1: I'm attempting an N-alkylation and observing a mixture of two regioisomers. How can I control the selectivity?

This is the most common issue encountered with N-unsubstituted pyrazoles. The pyrazole anion is ambident, meaning it can be alkylated at either the N1 or N2 position, leading to a mixture of products that are often difficult to separate.

Primary Side Reaction: Lack of Regioselectivity (N1 vs. N2 Alkylation)

Causality: The electronic environment of the deprotonated pyrazole ring allows for electrophilic attack at both nitrogen atoms. The final product ratio is highly dependent on factors like the steric bulk of the electrophile, the nature of the counter-ion (from the base), and the polarity of the solvent. For this compound, the electron-withdrawing effects of the bromo and nitro groups significantly influence the electron density at each nitrogen, yet mixtures are still common.[1]

Troubleshooting & Avoidance Strategies:

  • Steric Hindrance: If your synthetic route allows, using a bulkier alkylating agent can favor alkylation at the less sterically hindered N1 position.

  • Base and Solvent Selection: This is the most critical factor.

    • For N1 Selectivity: Use a strong, non-nucleophilic base like Sodium Hydride (NaH) in an aprotic polar solvent like DMF or THF. The sodium cation coordinates more strongly with the N2 nitrogen, sterically hindering it and directing the electrophile to N1.

    • For N2 Selectivity: This is generally more challenging. Using a weaker base like Potassium Carbonate (K₂CO₃) in a less polar solvent can sometimes shift the equilibrium, but this is not a universally reliable method. Phase-transfer catalysis has also been employed to influence selectivity.

  • Protecting Group Strategy: For absolute control, consider protecting one of the nitrogen atoms, performing the desired reaction, and then deprotecting. While this adds steps, it guarantees regiochemical purity.

Logical Workflow: N-Alkylation Regioselectivity

cluster_start Starting Material cluster_conditions Reaction Conditions start This compound base Base (e.g., NaH, K2CO3) start->base Deprotonation n1_product N1-Alkylated Product (Desired Isomer) base->n1_product  Attack from N1 n2_product N2-Alkylated Product (Side Product) base->n2_product  Attack from N2 electrophile Electrophile (R-X)

Caption: Control of N-alkylation regioselectivity.

Question 2: In my Suzuki-Miyaura coupling, I'm getting low yields and a significant amount of the debrominated pyrazole. What's causing this and how do I prevent it?

This is a classic problem in cross-coupling reactions involving electron-deficient heterocycles. The side reaction responsible is protodebromination (or hydrodebromination), where the bromine atom is replaced by a hydrogen atom from the solvent or another proton source.

Primary Side Reaction: Protodebromination

Causality: The catalytic cycle of the Suzuki reaction involves the formation of a palladium(0) species. This species can undergo oxidative addition to the C-Br bond. However, under certain conditions, particularly with inefficient transmetalation from the boronic acid, a competing pathway becomes significant. A Pd-H species, formed from side reactions with the solvent or base, can reductively eliminate the bromo-pyrazole, leading to the unwanted debrominated product. This is exacerbated by the electron-deficient nature of the pyrazole ring.[2][3]

Troubleshooting & Avoidance Strategies:

ParameterProblematic ConditionRecommended SolutionRationale
Catalyst/Ligand Standard Pd(PPh₃)₄Use a catalyst system with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) and a pre-catalyst (e.g., XPhosPdG2/G3).[3][4][5]These ligands promote faster reductive elimination of the desired product and can accelerate the transmetalation step, outcompeting the protodebromination pathway.
Base Strong, nucleophilic bases (e.g., NaOH, NaOEt)Use a weaker, non-nucleophilic base like K₃PO₄ or Cs₂CO₃.Strong bases can degrade the catalyst and boronic acid. K₃PO₄ is often optimal for stabilizing the palladium catalyst and facilitating transmetalation.[2]
Solvent Protic solvents (e.g., alcohols)Use aprotic solvents like dioxane, THF, or toluene with a minimal amount of water.[2]Minimizes the sources of protons that can lead to the formation of Pd-H species.
Temperature Excessively high temperaturesRun the reaction at the lowest effective temperature (e.g., 80-100 °C).[2]Higher temperatures can increase the rate of catalyst decomposition and side reactions.

Experimental Workflow: Suzuki Coupling Optimization

start Start: Low Yield & Protodebromination check_catalyst Is the Catalyst/Ligand Optimal? (e.g., XPhos-based) start->check_catalyst check_catalyst->start No, Change to Bulky Ligand check_base Is the Base Correct? (e.g., K3PO4) check_catalyst->check_base Yes check_base->start No, Switch to K3PO4 check_solvent Is the Solvent Aprotic? (e.g., Dioxane/H2O) check_base->check_solvent Yes check_solvent->start No, Switch to Aprotic Solvent check_temp Is Temperature Minimized? check_solvent->check_temp Yes check_temp->start No, Lower Temp success Success: High Yield of Coupled Product check_temp->success Yes

Caption: Troubleshooting workflow for Suzuki coupling.

Question 3: I need to reduce the nitro group to an amine, but my reaction also removes the bromine atom. How can I achieve selective reduction?

The selective reduction of a nitro group in the presence of an aryl bromide is a common chemoselectivity challenge. The conditions required to reduce the nitro group can often facilitate hydrodebromination, especially with catalytic hydrogenation.

Primary Side Reaction: Hydrodebromination

Causality: Catalytic hydrogenation using catalysts like Palladium on Carbon (Pd/C) is highly effective for nitro group reduction but is also notoriously efficient at cleaving carbon-halogen bonds (C-Br, C-Cl, C-I).[6] The catalyst activates both the nitro group and the aryl bromide, leading to a mixture of the desired 3-bromo-4-aminopyrazole and the undesired 4-aminopyrazole.

Troubleshooting & Avoidance Strategies:

  • Avoid Standard Catalytic Hydrogenation: Do not use H₂/Pd-C as your primary method. While sometimes effective, it is high-risk for this substrate. If you must use catalytic hydrogenation, Raney Nickel may offer slightly better selectivity than Palladium, but it is still not ideal.[6]

  • Use Metal/Acid Systems: These are the most reliable methods for this transformation.

    • Tin(II) Chloride (SnCl₂): This is a classic and highly effective method. SnCl₂ in a solvent like ethanol or ethyl acetate, often with added HCl, provides a mild and highly chemoselective reduction of the nitro group without affecting the C-Br bond.

    • Iron (Fe) or Zinc (Zn) in Acetic Acid/HCl: These systems are also very effective. The metal acts as the electron donor in the acidic medium to reduce the nitro group.[6]

  • Sulfide-Based Reagents: Sodium sulfide (Na₂S) or sodium hydrosulfide (NaSH) can be used for selective reduction, particularly if other functional groups are sensitive to strongly acidic conditions.[7]

Reaction Pathway: Selective Nitro Reduction

cluster_pathways Reduction Pathways cluster_nonselective Non-Selective cluster_selective Selective start This compound pdc H2, Pd/C start->pdc sncl2 SnCl2, HCl, EtOH start->sncl2 dehalogenated 4-Amino-1H-pyrazole (Side Product) pdc->dehalogenated Hydrodebromination desired 3-Bromo-4-amino-1H-pyrazole (Desired Product) sncl2->desired Chemoselective Reduction

Caption: Selective vs. non-selective nitro reduction pathways.

Validated Experimental Protocols

Protocol 1: Regioselective N1-Alkylation

This protocol is optimized for achieving high selectivity for the N1-alkylated isomer.

  • Preparation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous DMF to create a 0.2 M solution. Cool the flask to 0 °C in an ice bath.

  • Deprotonation: Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes. Effervescence (H₂ gas) should be observed.

  • Alkylation: Add the alkylating agent (R-X, 1.05 eq) dropwise via syringe, keeping the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC or LC-MS.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Optimized Suzuki-Miyaura Cross-Coupling

This protocol is designed to minimize protodebromination.

  • Preparation: To a reaction vial, add this compound (1.0 eq), the arylboronic acid (1.5 eq), and Potassium Phosphate (K₃PO₄, 3.0 eq).

  • Catalyst Addition: Add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%) and the XPhos ligand (4 mol%).

  • Solvent Addition: Add 1,4-dioxane and water in a 5:1 ratio to create a 0.1 M solution with respect to the pyrazole.

  • Reaction: Seal the vial and heat to 100 °C for 12-24 hours, monitoring by LC-MS.

  • Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Filter through a pad of Celite, washing with additional ethyl acetate.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over MgSO₄, filter, and concentrate. Purify the residue by flash column chromatography.

References

Technical Support Center: Challenges in the Regioselective Functionalization of 3-Bromo-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the regioselective functionalization of 3-bromo-4-nitro-1H-pyrazole. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of manipulating this versatile but challenging heterocyclic scaffold. Here, we address common experimental issues in a direct question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your research.

The this compound core is a valuable building block, featuring multiple distinct reaction sites. However, the interplay between the acidic N-H proton, the two non-equivalent ring nitrogens (N1 and N2), the reactive C-Br bond, the electron-deficient C5-H bond, and the reducible nitro group presents a significant synthetic puzzle. This guide provides troubleshooting strategies and detailed protocols to help you selectively functionalize each position with confidence.

Section 1: N-H Functionalization - The N1 vs. N2 Regioselectivity Challenge

The most common initial challenge is controlling the site of substitution on the pyrazole nitrogen atoms. The reaction of an unsymmetrical pyrazole with an electrophile can lead to a mixture of N1 and N2 isomers, which are often difficult to separate.[1]

Frequently Asked Questions (FAQs)

Q1: My N-alkylation reaction produced a nearly 1:1 mixture of regioisomers. Why is this happening?

A: This is a frequent outcome when the electronic and steric differences between the N1 and N2 positions are not sufficiently pronounced to favor one site over the other under standard conditions (e.g., K₂CO₃ in MeCN or DMF). The this compound system is influenced by two opposing factors:

  • Electronic Effect: The potent electron-withdrawing nitro group at C4 significantly increases the acidity of the N-H proton and reduces the electron density of the adjacent N1 atom. This makes the distal N2 atom more nucleophilic.

  • Steric Effect: The bromine atom at the C3 position provides steric hindrance around the N2 atom, making the N1 position more accessible to incoming electrophiles.

When these effects are closely balanced, poor regioselectivity is the result.

Q2: How can I improve the regioselectivity to favor the N1-substituted product?

A: To favor substitution at the sterically more accessible N1 position, you can modify the reaction conditions to amplify the influence of steric hindrance.

  • Increase Steric Bulk: Use a bulkier alkylating agent or a sterically demanding base. For instance, using a bulky base can selectively deprotonate the more accessible N1-H, leading to the N1-anion which then reacts.

  • Use a Non-coordinating Solvent: Solvents like toluene or THF with a strong, non-coordinating base (e.g., NaH) can favor the kinetic product, which is often the N1 isomer due to easier access.

  • Michael Addition: For certain substrates, a catalyst-free Michael reaction can provide excellent N1 selectivity.[2][3] This approach is highly effective for preparing di-, tri-, and tetra-substituted pyrazoles.[2][3]

Q3: What conditions favor the formation of the N2-substituted isomer?

A: Favoring the electronically preferred but sterically hindered N2 position often requires conditions that allow the system to reach thermodynamic equilibrium or that enhance the nucleophilicity of the N2 atom.

  • Use of Polar, Coordinating Solvents: Solvents like DMF or DMSO in combination with a carbonate base (e.g., Cs₂CO₃) can stabilize the more polar transition state leading to the N2 isomer. The cesium cation, in particular, can coordinate with the pyrazole ring and direct alkylation.[4]

  • Fluorinated Alcohols: Solvents such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase regioselectivity, often favoring the isomer that is not predicted by simple steric arguments due to specific hydrogen-bonding interactions that stabilize one transition state over the other.[1][5]

Troubleshooting N-Alkylation Regioselectivity
IssuePotential CauseRecommended Solution
Low Regioselectivity (~1:1) Balanced steric and electronic effects.1. Change Solvent: Switch from MeCN/DMF to a fluorinated alcohol like TFE or HFIP.[1][5] 2. Change Base: Switch from K₂CO₃ to NaH or Cs₂CO₃.[4]
Reaction Favors Wrong Isomer Conditions favor the undesired thermodynamic or kinetic product.1. For N1 (Kinetic): Use NaH in THF at a lower temperature. 2. For N2 (Thermodynamic): Use Cs₂CO₃ in DMF at a higher temperature.
No Reaction or Low Conversion Insufficiently strong base or inactive alkylating agent.1. Ensure the base is strong enough to deprotonate the acidic pyrazole N-H. 2. Switch from an alkyl chloride/bromide to a more reactive alkyl iodide or triflate.
Decision-Making Workflow for N-Alkylation

This diagram outlines a logical workflow for troubleshooting and optimizing the regioselectivity of N-alkylation reactions.

N_Alkylation_Troubleshooting start Start: N-Alkylation of This compound initial_rxn Run initial reaction (e.g., K2CO3, MeCN) start->initial_rxn check_ratio Analyze N1:N2 regioisomeric ratio initial_rxn->check_ratio good_selectivity Acceptable Selectivity? check_ratio->good_selectivity Ratio determined desired_n1 Is N1 the major product? good_selectivity->desired_n1 No, N1 Desired desired_n2 Is N2 the major product? good_selectivity->desired_n2 No, N2 Desired end_ok Proceed to Scale-up good_selectivity->end_ok Yes optimize_n1 Optimize for N1: - Use NaH in THF - Use bulkier electrophile desired_n1->optimize_n1 No desired_n1->end_ok Yes optimize_n2 Optimize for N2: - Use Cs2CO3 in DMF - Screen fluorinated alcohols (TFE, HFIP) desired_n2->optimize_n2 No desired_n2->end_ok Yes end_fail Re-evaluate Strategy (e.g., Protecting Groups) optimize_n1->end_fail optimize_n2->end_fail

Caption: Workflow for optimizing N-alkylation regioselectivity.

Section 2: C3-Br Functionalization - Cross-Coupling Reactions

The C3-bromo substituent is a prime handle for introducing molecular diversity via palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination.

Frequently Asked Questions (FAQs)

Q4: My Suzuki-Miyaura coupling of an arylboronic acid at the C3-Br position is giving low yields and significant debromination. What's wrong?

A: This is a classic problem when working with electron-deficient heteroaryl halides.

  • Debromination: This side reaction occurs when the pyrazole substrate is reduced, replacing the bromine with a hydrogen. It is often promoted by certain palladium catalysts and reaction conditions, especially at high temperatures. Using a robust ligand like XPhos can sometimes mitigate this.[6][7]

  • Catalyst Deactivation: The unprotected N-H of the pyrazole can coordinate to the palladium center, inhibiting catalysis.[8] Furthermore, the nitro group can potentially oxidize the Pd(0) catalyst.

  • Poor Transmetalation: The electron-withdrawing nature of the pyrazole ring can make the transmetalation step of the catalytic cycle sluggish.

Solution: First, protect the pyrazole N-H (e.g., with a methyl or benzyl group) if possible. For the coupling itself, a modern catalyst system is crucial. Using a pre-catalyst like XPhosPdG2 or XPhosPdG3 with an additional equivalent of the XPhos ligand can be highly effective in preventing debromination and promoting high yields, often under microwave irradiation to shorten reaction times.[6][7][9]

Q5: I am attempting a Buchwald-Hartwig amination at C3-Br, but the reaction is failing. What are the key parameters to consider?

A: Buchwald-Hartwig amination on this substrate is challenging due to its electron-deficient nature and the presence of the acidic N-H.[10][11]

  • Ligand Choice: Electron-rich, sterically hindered phosphine ligands are essential. For electron-poor aryl bromides, ligands like tBuDavePhos or XPhos are often superior.[12]

  • Base Compatibility: Strong bases like NaOtBu or K₃PO₄ are typically required. However, these can react with other functional groups. The nitro group, in particular, may be incompatible with strong bases like KOtBu.[11] A careful screen of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is necessary.

  • N-H Interference: The acidic N-H can be deprotonated by the strong base, consuming reagent and potentially interfering with the catalyst. N-protection is highly recommended for this transformation.

Protocol: Microwave-Assisted Suzuki-Miyaura Coupling at C3-Br

This protocol is adapted from methodologies developed for challenging heteroaryl couplings.[6][7]

Materials:

  • N-protected this compound (1.0 mmol)

  • Arylboronic acid (1.5 mmol)

  • XPhos Pd G2 (0.02 mmol, 2 mol%)

  • XPhos (0.02 mmol, 2 mol%)

  • K₃PO₄ (2.0 mmol)

  • Dioxane/Water (4:1 mixture, 5 mL)

  • Microwave vial with stir bar

Procedure:

  • To a microwave vial, add the N-protected pyrazole, arylboronic acid, XPhos Pd G2, XPhos, and K₃PO₄.

  • Evacuate and backfill the vial with argon or nitrogen three times.

  • Add the dioxane/water solvent mixture via syringe.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate at 110-130 °C for 20-40 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate and water.

  • Separate the layers, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Competing Pathways in Cross-Coupling

Cross_Coupling_Pathways cluster_0 Pd(0) Catalytic Cycle pd0 Pd(0)L_n ox_add Oxidative Addition (Ar-Pd(II)-Br) pd0->ox_add + Ar-Br catalyst_deact Side Reaction: Catalyst Deactivation (N-H Coordination) pd0->catalyst_deact Inhibition transmetal Transmetalation (Ar-Pd(II)-Ar') ox_add->transmetal + Ar'-B(OH)2 debromination Side Reaction: Debromination (Ar-H) ox_add->debromination β-hydride elimination or protonolysis red_elim Reductive Elimination transmetal->red_elim red_elim->pd0 - Ar-Ar'

Caption: Desired catalytic cycle vs. common side reactions.

Section 3: Chemoselective Reduction of the 4-Nitro Group

Transforming the 4-nitro group into an amine unlocks a new vector for functionalization. The primary challenge is achieving this reduction without affecting the C-Br bond (hydrodebromination) or other reducible groups.

Frequently Asked Questions (FAQs)

Q6: I tried to reduce the nitro group using H₂/Pd/C, but I lost the bromine substituent. How can I avoid this?

A: Catalytic hydrogenation with Pd/C is a powerful reducing method, but it is notoriously non-selective for substrates containing aryl halides.[13] The palladium catalyst readily catalyzes hydrodehalogenation, especially for bromides and iodides.

Recommended Methods for Selective Reduction:

  • Tin(II) Chloride (SnCl₂·2H₂O): This is a classic and highly effective method for selectively reducing nitro groups in the presence of halides and other sensitive functionalities like ketones or esters.[14] The reaction is typically run in a protic solvent like ethanol or ethyl acetate, often with heating.

  • Iron/HCl or Iron/NH₄Cl: Using a metal in acidic or neutral media is another robust and economical choice. Iron powder with a proton source is highly chemoselective for the nitro group.[14]

  • Sodium Sulfide (Na₂S): In some cases, sodium sulfide can be used for selective reductions, particularly when trying to reduce one nitro group in the presence of another.[13]

Troubleshooting Nitro Group Reduction
ReagentAdvantagesDisadvantages / Common Issues
H₂ / Pd/C High efficiency, clean byproducts.Causes hydrodebromination. [13] Not recommended for this substrate.
H₂ / Raney Ni Reduces nitro groups, less prone to dehalogenating aryl chlorides.Can still cause debromination of aryl bromides and iodides.[13]
SnCl₂·2H₂O Excellent chemoselectivity. [14] Tolerates halides, esters, ketones.Requires stoichiometric amounts, workup can be tedious due to tin salts.
Fe / HCl Economical, highly selective.[14]Requires acidic conditions, which may not be suitable for all substrates.
NaBH₄ / Additive Mild conditions.NaBH₄ alone is not strong enough.[15] Requires an additive like FeCl₂ or Ni(PPh₃)₄.[14][15]
Protocol: Chemoselective Reduction with Tin(II) Chloride

Materials:

  • This compound (1.0 mmol)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 mmol, 5 equiv.)

  • Ethanol (10 mL)

  • Saturated aqueous NaHCO₃ solution

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve the this compound in ethanol.

  • Add the SnCl₂·2H₂O in one portion.

  • Heat the mixture to reflux (approx. 78 °C) and monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).

  • Allow the reaction to cool to room temperature and pour it into a beaker containing crushed ice.

  • Slowly and carefully add saturated NaHCO₃ solution with vigorous stirring until the pH is basic (pH ~8) and a thick white precipitate of tin salts forms.

  • Filter the mixture through a pad of Celite®, washing the pad thoroughly with ethyl acetate.

  • Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the 3-bromo-1H-pyrazol-4-amine.

Section 4: Strategic Functionalization Roadmap

Choosing the correct sequence of reactions is critical to successfully synthesizing a polysubstituted pyrazole from this starting material. The following diagram provides a logical roadmap.

Strategy_Roadmap start Start: This compound step1_N Step 1: N-Functionalization (Alkylation/Arylation) Goal: Protection & Diversity start->step1_N Path A step1_C3 Step 1: C3-Functionalization (e.g., Suzuki Coupling) Goal: C3-Aryl Scaffold start->step1_C3 Path B step2_A Step 2 (Path A): C3-Functionalization (Suzuki, Buchwald, etc.) step1_N->step2_A note Note: N-Functionalization is often the preferred first step as it simplifies subsequent cross-coupling reactions. step1_N->note step2_B Step 2 (Path B): N-Functionalization (Alkylation/Arylation) step1_C3->step2_B step3_common Step 3: NO2 Reduction (SnCl2 or Fe/HCl) Goal: 4-Amino Group step2_A->step3_common step2_B->step3_common step4 Step 4: 4-Amine Functionalization (Amidation, Reductive Amination, etc.) step3_common->step4 end_product Final Polysubstituted Pyrazole Product step4->end_product

Caption: Strategic roadmap for multi-step pyrazole synthesis.

References

Technical Support Center: Scaling Up the Synthesis of 3-Bromo-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Bromo-4-nitro-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth insights into scaling up this important chemical transformation. Here, we will address common challenges, provide detailed troubleshooting protocols, and answer frequently asked questions to ensure a safe, efficient, and successful scale-up process.

I. Introduction to the Synthesis and Its Challenges

This compound is a key building block in the synthesis of various pharmaceuticals and agrochemicals. Its synthesis typically involves the nitration of a brominated pyrazole precursor. While the reaction appears straightforward on a lab scale, scaling up presents significant challenges related to reaction control, safety, product purity, and yield.

The primary synthetic route involves the nitration of 3-bromopyrazole. This electrophilic substitution reaction is highly regioselective for the 4-position due to the directing effects of the pyrazole ring nitrogens.[1] However, the use of strong nitrating agents, such as a mixture of nitric acid and sulfuric acid, introduces potential hazards, especially at a larger scale.

Reaction Pathway Overview

Synthesis_Pathway 3-Bromopyrazole 3-Bromopyrazole This compound This compound 3-Bromopyrazole->this compound Nitration Nitrating Agent Nitrating Agent Nitrating Agent->this compound HNO3 / H2SO4

Caption: General reaction scheme for the synthesis of this compound.

II. Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the planning and execution of the scaled-up synthesis.

Q1: What are the primary safety concerns when scaling up this nitration?

A1: The primary safety concerns are the exothermic nature of the nitration reaction and the handling of corrosive and oxidizing reagents.[2]

  • Thermal Runaway: Nitration reactions are highly exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to a rapid temperature increase, potentially causing a runaway reaction, vigorous off-gassing, and even an explosion.

  • Reagent Handling: Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Proper personal protective equipment (PPE), including acid-resistant gloves, aprons, and face shields, is mandatory. The reaction should be conducted in a well-ventilated fume hood or a designated reactor with appropriate scrubbing capabilities for nitrogen oxide (NOx) gases that may be evolved.

  • Product Stability: Nitrated organic compounds can be thermally sensitive.[3][4] Although this compound is relatively stable, it is crucial to avoid excessive heating during workup and purification.

Q2: How does the choice of nitrating agent affect the reaction at scale?

A2: The choice of nitrating agent is critical for controlling the reaction's selectivity and safety.

  • Mixed Acid (HNO₃/H₂SO₄): This is the most common and potent nitrating agent. Sulfuric acid acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). While effective, this system is highly corrosive and can lead to vigorous reactions if not controlled properly.

  • Nitric Acid in Acetic Anhydride: This mixture generates acetyl nitrate, a less aggressive nitrating agent. It can offer better control over the reaction but may require longer reaction times or higher temperatures. Acetic anhydride also presents its own handling and reactivity concerns.

  • Other Nitrating Agents: For sensitive substrates, other reagents like N-nitropyrazoles can be used, although they are often more expensive and may not be practical for large-scale synthesis.[5]

Q3: What are the common impurities, and how can they be minimized?

A3: Common impurities include unreacted starting material, regioisomers, and dinitrated byproducts.

  • Unreacted 3-Bromopyrazole: This can be minimized by ensuring the complete addition of the nitrating agent and allowing for sufficient reaction time. Monitoring the reaction by TLC or HPLC is crucial.

  • 5-Bromo-4-nitro-1H-pyrazole: While the 4-position is electronically favored, small amounts of the 5-nitro isomer can form. Careful control of the reaction temperature can help improve regioselectivity.

  • Dinitrated Pyrazoles: Over-nitration can occur if the reaction conditions are too harsh (e.g., high temperature or excess nitrating agent). Slow, controlled addition of the nitrating agent at a low temperature is key to preventing this.

III. Troubleshooting Guide

This section provides solutions to specific problems that may be encountered during the scale-up synthesis.

Problem Potential Cause(s) Troubleshooting Steps
Low Yield - Incomplete reaction. - Product loss during workup. - Suboptimal reaction temperature.- Monitor Reaction: Use TLC or HPLC to ensure the complete consumption of the starting material. - Optimize Workup: Ensure the pH is carefully adjusted during quenching to prevent product decomposition. Minimize the number of extraction and transfer steps. - Temperature Control: Maintain the recommended temperature range throughout the reaction. A temperature that is too low can lead to an incomplete reaction, while a temperature that is too high can cause side reactions.
Poor Product Purity (Presence of Isomers or Dinitrated Products) - Reaction temperature too high. - Rapid addition of nitrating agent. - Incorrect stoichiometry of reagents.- Strict Temperature Control: Use a reliable cooling system to maintain a low and stable reaction temperature (typically 0-5 °C). - Slow Addition: Add the nitrating agent dropwise or via a syringe pump to control the local concentration and heat generation. - Stoichiometry Check: Accurately measure all reagents. A slight excess of the nitrating agent may be needed, but a large excess should be avoided.
Reaction Runaway/Uncontrolled Exotherm - Inadequate cooling. - Too rapid addition of reagents. - Insufficient mixing.- Improve Cooling: Ensure the reactor's cooling system is functioning correctly and has sufficient capacity for the scale of the reaction. - Controlled Addition: Implement a slow and controlled addition protocol for the nitrating agent. - Efficient Stirring: Use an overhead stirrer to ensure efficient mixing and heat distribution throughout the reaction mixture.
Difficult Product Isolation/Purification - Product is an oil or difficult to crystallize. - Presence of tarry byproducts.- Recrystallization: Experiment with different solvent systems for recrystallization. Common solvents for this compound include ethanol, isopropanol, or mixtures with water. - Column Chromatography: If recrystallization is ineffective, purification by column chromatography may be necessary, although this can be challenging on a large scale. - Prevent Tars: Maintain a low reaction temperature to minimize the formation of degradation products.

Troubleshooting Workflow

Troubleshooting_Workflow start Problem Encountered low_yield Low Yield start->low_yield purity_issue Purity Issue start->purity_issue runaway Runaway Reaction start->runaway isolation Isolation Difficulty start->isolation check_completion Check Reaction Completion (TLC/HPLC) low_yield->check_completion temp_control_purity Lower Temperature purity_issue->temp_control_purity stop_addition Stop Reagent Addition runaway->stop_addition recrystallize Test Recrystallization Solvents isolation->recrystallize optimize_workup Optimize Workup check_completion->optimize_workup temp_control_yield Adjust Temperature optimize_workup->temp_control_yield solution Problem Resolved temp_control_yield->solution slow_addition Slow Reagent Addition temp_control_purity->slow_addition check_stoichiometry Verify Stoichiometry slow_addition->check_stoichiometry check_stoichiometry->solution emergency_cool Emergency Cooling stop_addition->emergency_cool review_safety Review Safety Protocol emergency_cool->review_safety review_safety->solution chromatography Consider Chromatography recrystallize->chromatography prevent_tars Prevent Tar Formation chromatography->prevent_tars prevent_tars->solution

Caption: A logical workflow for troubleshooting common issues in the synthesis.

IV. Detailed Experimental Protocol (Kilogram Scale)

This protocol is a general guideline and should be adapted based on available equipment and safety assessments.

Reagents and Equipment
Reagent/Equipment Quantity (for 1 kg of 3-Bromopyrazole) Notes
3-Bromopyrazole1.0 kgEnsure purity is >98%.[6]
Concentrated Sulfuric Acid (98%)4.0 LHandle with extreme care.
Concentrated Nitric Acid (70%)1.2 LHandle with extreme care.
10 L Jacketed Glass Reactor1Equipped with overhead stirrer, thermocouple, and addition funnel.
Ice/Water Bath or ChillerAs neededTo maintain low temperature.
Sodium Bicarbonate Solution (Saturated)~20 LFor quenching and neutralization.
Ethyl Acetate~15 LFor extraction.
Brine Solution~5 LFor washing.
Anhydrous Sodium Sulfate~1 kgFor drying.
Rotary Evaporator1With a large-capacity flask.
Buchner Funnel and Filter Flask1For product filtration.
Step-by-Step Procedure
  • Reactor Setup: Set up the 10 L jacketed glass reactor in a walk-in fume hood. Ensure the overhead stirrer, thermocouple, and addition funnel are securely in place. Begin circulating coolant through the reactor jacket to pre-cool it to 0 °C.

  • Charging the Reactor: Carefully charge the reactor with 4.0 L of concentrated sulfuric acid. Begin stirring at a moderate speed (e.g., 200 rpm).

  • Addition of 3-Bromopyrazole: Once the sulfuric acid has cooled to below 10 °C, slowly add 1.0 kg of 3-bromopyrazole in portions. The addition is exothermic, so monitor the temperature closely and maintain it below 20 °C. After the addition is complete, cool the mixture to 0-5 °C.

  • Preparation of Nitrating Mixture: In a separate, pre-cooled flask, slowly add 1.2 L of concentrated nitric acid to a portion of the concentrated sulfuric acid (this can be done in the addition funnel if it is sufficiently large and rated for these chemicals).

  • Nitration: Slowly add the nitrating mixture to the reactor via the addition funnel over 2-3 hours. Crucially, maintain the internal temperature between 0-5 °C throughout the addition. A faster addition rate can lead to a dangerous exotherm and the formation of byproducts.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by taking small, carefully quenched aliquots and analyzing them by TLC or HPLC.

  • Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture onto a large volume of crushed ice (~10 kg) in a separate, large vessel with vigorous stirring. This step is highly exothermic and will generate fumes; ensure adequate ventilation.

  • Neutralization and Extraction: The resulting acidic aqueous slurry will contain the precipitated product. Slowly neutralize the mixture with a saturated sodium bicarbonate solution until the pH is ~7. Be cautious of vigorous gas evolution (CO₂). Extract the aqueous layer with ethyl acetate (3 x 5 L).

  • Washing and Drying: Combine the organic extracts and wash with brine (1 x 5 L). Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal and Isolation: Filter off the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator. The crude product will precipitate.

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol or isopropanol, to yield pure this compound.[7] Filter the purified product, wash with a small amount of cold solvent, and dry under vacuum.

V. References

  • CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole - Google Patents. Available at: --INVALID-LINK--

  • Pyrazole synthesis - Organic Chemistry Portal. Available at: --INVALID-LINK--

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - MDPI. Available at: --INVALID-LINK--

  • 784193-37-9 | this compound - ChemScene. Available at: --INVALID-LINK--

  • Pyrazoles. 19. Selective thermolysis reactions of bromo-1-nitro-1H-pyrazoles. Formation of 3-nitro-1H- vs. 4-nitro-1H-pyrazoles | The Journal of Organic Chemistry - ACS Publications. Available at: --INVALID-LINK--

  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction - Arkivoc. Available at: --INVALID-LINK--

  • One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions - ResearchGate. Available at: --INVALID-LINK--

  • CN104844567A - A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid - Google Patents. Available at: --INVALID-LINK--

  • Synethsis and characterization of 3-nitropyrazole and its salts - ResearchGate. Available at: --INVALID-LINK--

  • (PDF) 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole - ResearchGate. Available at: --INVALID-LINK--

  • 4-Bromopyrazole 99 2075-45-8 - Sigma-Aldrich. Available at: --INVALID-LINK--

  • 3-bromo-1-methyl-4-nitro-1H-pyrazole | C4H4BrN3O2 | CID 13185127 - PubChem. Available at: --INVALID-LINK--

  • 4-BROMO-3-NITRO-1H-PYRAZOLE AldrichCPR - Sigma-Aldrich. Available at: --INVALID-LINK--

  • Welcome To Hyma Synthesis Pvt. Ltd. Available at: --INVALID-LINK--

  • Pyrazoles. XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles | The Journal of Organic Chemistry - ACS Publications. Available at: --INVALID-LINK--

  • 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole - MDPI. Available at: --INVALID-LINK--

  • (PDF) Thermal Decomposition of Nitropyrazoles - ResearchGate. Available at: --INVALID-LINK--

  • 784193-37-9|this compound|BLD Pharm. Available at: --INVALID-LINK--

  • Direct nitration of five membered heterocycles - ResearchGate. Available at: --INVALID-LINK--

  • A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes - Organic & Biomolecular Chemistry (RSC Publishing). Available at: --INVALID-LINK--

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC - PubMed Central. Available at: --INVALID-LINK--

  • Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials - MDPI. Available at: --INVALID-LINK--

  • From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent - NIH. Available at: --INVALID-LINK--

  • An Improved Kilogram-Scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs - GOV.UK. Available at: --INVALID-LINK--

  • (PDF) Synthesis of 3,4,5-trinitropyrazole - ResearchGate. Available at: --INVALID-LINK--

  • Pyrazole. Available at: --INVALID-LINK--

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. Available at: --INVALID-LINK--

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies - MDPI. Available at: --INVALID-LINK--

  • 1H-Pyrazole, 4-bromo- - the NIST WebBook. Available at: --INVALID-LINK--

References

Technical Support Center: Efficient Removal of Palladium Catalysts from 3-Bromo-4-nitro-1H-pyrazole Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to addressing the critical challenge of palladium catalyst removal from coupling reactions involving 3-Bromo-4-nitro-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals who encounter this common yet often complex purification step. Residual palladium can compromise downstream reactions, impact the biological activity of target molecules, and present significant regulatory hurdles for active pharmaceutical ingredients (APIs).[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you with the knowledge to overcome these challenges effectively.

The Challenge with Pyrazoles

Nitrogen-containing heterocycles, such as the pyrazole core in this compound, can pose unique challenges in palladium removal. The lone pair of electrons on the nitrogen atoms can coordinate with palladium species, forming stable complexes that are difficult to remove using standard purification techniques.[3] This guide will equip you with strategies to disrupt these interactions and achieve the desired level of purity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the removal of palladium from your this compound coupling reactions.

Issue 1: High Levels of Residual Palladium After Standard Filtration
  • Symptoms: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or other sensitive analytical methods indicate palladium levels significantly above the acceptable limits (e.g., >10 ppm for APIs) after filtration through celite or silica gel.[1][4][5] The product may also have a persistent grey or black discoloration, suggesting the presence of colloidal palladium.[1]

  • Potential Cause: The palladium species in your reaction mixture are likely soluble and not effectively trapped by simple filtration. This is common when the palladium exists as fine colloidal particles or is complexed with ligands or your product.[6][7]

  • Solutions:

    • Initial Assessment: Before implementing a more complex removal strategy, it's crucial to understand the nature of the residual palladium. A rapid fluorescence-based analysis can sometimes provide a quick estimate of palladium concentration in the lab, though ICP-MS remains the gold standard for accurate quantification.[4][8]

    • Activated Carbon Treatment: Activated carbon is a cost-effective and often efficient method for removing soluble palladium species through adsorption.[9]

      • Protocol:

        • After the reaction is complete, dilute the reaction mixture with a suitable solvent.

        • Add activated carbon (typically 5-10 wt% relative to the theoretical product weight).

        • Stir the mixture at room temperature or slightly elevated temperature for 1-4 hours.

        • Filter the mixture through a pad of celite to remove the activated carbon.

        • Wash the celite pad with fresh solvent to ensure complete recovery of your product.

    • Metal Scavengers: Solid-supported scavengers with functional groups that have a high affinity for palladium (e.g., thiols, thioureas, amines) are highly effective for capturing soluble palladium.[10][11][12]

      • Scavenger Selection: The choice of scavenger depends on the oxidation state of the palladium (Pd(0) vs. Pd(II)) and the specific reaction conditions. It is often beneficial to screen a small panel of scavengers to identify the most effective one.[1][9]

      • General Protocol:

        • Add the selected scavenger (typically 2-10 equivalents relative to the initial palladium catalyst) to the crude reaction mixture.

        • Stir for a recommended period (1-24 hours) at a suitable temperature (room temperature to 60°C).[11]

        • Filter off the scavenger and wash with an appropriate solvent.

Issue 2: Product Loss During Purification
  • Symptoms: A significant decrease in the yield of your desired this compound derivative after implementing a palladium removal step.

  • Potential Cause: Your product may be adsorbing to the solid support used for palladium removal (e.g., activated carbon, silica gel of the scavenger).

  • Solutions:

    • Optimize Scavenger Amount: Use the minimum effective amount of scavenger. A large excess can lead to non-specific binding of your product.[9]

    • Solvent Selection: Choose a solvent system for the purification step that ensures good solubility of your product while promoting the binding of palladium to the scavenger.

    • Thorough Washing: After filtration, wash the solid support (activated carbon or scavenger) with ample fresh solvent to recover any adsorbed product.

    • Alternative Methods: If product loss remains high, consider alternative purification methods such as recrystallization or organic solvent nanofiltration (OSN), which can separate molecules based on size.[6]

Frequently Asked Questions (FAQs)

Q1: What are the regulatory limits for residual palladium in pharmaceutical products?

A1: Regulatory bodies like the International Council for Harmonisation (ICH) have established strict guidelines for elemental impurities in APIs.[13] For palladium, the permitted daily exposure (PDE) is 100 µ g/day for oral administration, which often translates to a concentration limit of 10 ppm in the final drug substance.[14]

Q2: How can I quantify the amount of residual palladium in my sample?

A2: The most common and accurate methods for quantifying trace levels of palladium are ICP-MS and high-energy polarized-beam energy dispersive X-ray fluorescence (EDXRF).[4][5][8] These techniques offer high sensitivity and can detect palladium at parts-per-million (ppm) or even parts-per-billion (ppb) levels.

Q3: Can I use a combination of methods for palladium removal?

A3: Yes, a multi-step approach is often the most effective strategy. For instance, an initial filtration through celite can remove heterogeneous palladium, followed by treatment with a scavenger to capture soluble species. A final recrystallization step can further enhance the purity of your product.[1]

Q4: My reaction mixture turned black. What does this indicate?

A4: The formation of a black precipitate, often referred to as "palladium black," typically indicates the agglomeration and precipitation of Pd(0) species from the solution.[15] While this might seem beneficial for removal by simple filtration, finely dispersed colloidal palladium can still remain in the solution. It is often a sign of catalyst decomposition, which can be influenced by factors like the presence of oxygen or thermal instability of the catalyst complex.[15][16]

Q5: Are there any "greener" or more sustainable approaches to palladium removal?

A5: Yes, there is a growing interest in developing more sustainable methods for palladium recovery and recycling due to its high cost and environmental concerns associated with mining.[17][18][19][20] Organic solvent nanofiltration (OSN) is a promising technique that allows for the separation of the catalyst from the product, enabling potential catalyst reuse.[21] Additionally, research into bio-based adsorbents and other novel materials for palladium recovery is ongoing.[22]

Visualizing the Workflow: A Decision-Making Diagram

The following diagram illustrates a typical workflow for selecting an appropriate palladium removal strategy.

Palladium_Removal_Workflow start Crude Reaction Mixture (this compound derivative) filtration Initial Filtration (Celite/Silica Plug) start->filtration analysis1 Analyze Pd Content (ICP-MS or XRF) filtration->analysis1 decision1 Pd Level > Acceptable Limit? analysis1->decision1 scavenger Treat with Palladium Scavenger decision1->scavenger Yes activated_carbon Treat with Activated Carbon decision1->activated_carbon Yes recrystallization Recrystallization decision1->recrystallization Yes end Purified Product decision1->end No analysis2 Analyze Pd Content scavenger->analysis2 activated_carbon->analysis2 recrystallization->analysis2 decision2 Pd Level > Acceptable Limit? analysis2->decision2 decision2->end No combine_methods Combine Methods (e.g., Scavenger + Recrystallization) decision2->combine_methods Yes combine_methods->analysis2

Caption: Decision workflow for palladium catalyst removal.

Data Summary: Comparison of Palladium Removal Techniques

Method Typical Efficiency Advantages Disadvantages
Filtration (Celite/Silica) Variable (effective for heterogeneous Pd)Simple, fast, low cost.[6][23]Ineffective for soluble or colloidal palladium.[6]
Activated Carbon Good to ExcellentCost-effective, readily available.[9]Can adsorb the product, leading to yield loss.[9]
Metal Scavengers ExcellentHigh selectivity, effective for a wide range of Pd species.[10][11][12]Higher cost, requires screening for optimal scavenger.[1]
Recrystallization VariableCan provide very high purity product.Potential for significant product loss in mother liquor.[24]
Chromatography Good to ExcellentCan remove other impurities simultaneously.[6]Can be time-consuming and require large solvent volumes.
Organic Solvent Nanofiltration (OSN) Good to ExcellentAllows for catalyst recovery and reuse, sustainable.[6][21]Requires specialized equipment.

Conclusion

The successful removal of palladium catalysts from this compound coupling reactions is a critical step in ensuring the quality and safety of the final product. By understanding the underlying chemical challenges and systematically applying the troubleshooting strategies and purification techniques outlined in this guide, researchers can confidently achieve their desired purity targets. For particularly challenging cases, a combination of methods often proves to be the most robust solution. Always verify the final palladium concentration using a reliable analytical technique to ensure compliance with regulatory standards.

References

Validation & Comparative

Mass spectrometry analysis of 3-Bromo-4-nitro-1H-pyrazole and its derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Mass Spectrometry Analysis of 3-Bromo-4-nitro-1H-pyrazole and its Derivatives

For researchers and professionals in drug development, the precise structural characterization of novel heterocyclic compounds is a cornerstone of progress. Pyrazole derivatives, in particular, are privileged scaffolds in medicinal chemistry, exhibiting a wide range of pharmacological activities.[1][2] This guide provides a comprehensive comparison of mass spectrometry techniques for the analysis of this compound and its related derivatives, offering field-proven insights and detailed experimental protocols to support robust analytical workflows.

The accurate determination of molecular weight and the elucidation of fragmentation pathways are critical for confirming chemical identity, assessing purity, and understanding the metabolic fate of these compounds.[3] The presence of a halogen (bromine) and a nitro group on the pyrazole core introduces specific challenges and opportunities in mass spectrometric analysis, which this guide will explore in detail.

Comparing Ionization Techniques: Finding the Right Tool for the Job

The choice of ionization source is the most critical parameter in developing a successful mass spectrometry method. The physicochemical properties of this compound—a heterocyclic compound with polar functional groups—make it amenable to several techniques. The goal is to generate a stable molecular ion that can be isolated and fragmented for structural analysis (MS/MS). Here, we compare the three most common ionization methods: Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Electron Ionization (EI).

Ionization TechniquePrincipleSuitability for this compound & DerivativesAdvantagesDisadvantages
Electrospray Ionization (ESI) Soft ionization. Generates ions from solution via a high-voltage spray, producing charged droplets that desolvate to yield gas-phase ions.[4]Excellent. The pyrazole ring nitrogens can be readily protonated ([M+H]⁺) in positive mode. The acidic N-H proton can be lost in negative mode ([M-H]⁻).[5]High sensitivity for polar molecules; produces intact molecular ions with minimal fragmentation; easily coupled with Liquid Chromatography (LC).[4]Susceptible to matrix effects and ion suppression; adduct formation (e.g., [M+Na]⁺) can complicate spectra.[4]
Atmospheric Pressure Chemical Ionization (APCI) Soft ionization. A heated nebulizer vaporizes the sample, which is then ionized by corona discharge.[6]Very Good. A strong alternative to ESI, especially for less polar derivatives. Negative mode can be highly sensitive for nitroaromatic compounds via electron capture.[7]Tolerates higher LC flow rates and less pure mobile phases than ESI; complementary ionization mechanism is useful for compounds that ionize poorly by ESI.[6]Thermal degradation of labile compounds can occur in the heated source; generally less sensitive than ESI for highly polar/ionic compounds.
Electron Ionization (EI) Hard ionization. High-energy electrons bombard gas-phase molecules, causing ionization and extensive fragmentation.[8]Fair. Useful for generating a reproducible fragmentation "fingerprint" and for GC-MS analysis.Provides rich structural information from detailed fragmentation patterns; creates library-searchable spectra.[9]The molecular ion peak is often weak or entirely absent, making molecular weight determination difficult; requires volatile and thermally stable samples.[8]

Expert Rationale: For routine LC-MS analysis and structural confirmation of this compound and its derivatives, Electrospray Ionization (ESI) is the recommended starting point . Its soft ionization mechanism is ideal for generating a robust molecular ion signal ([M+H]⁺ or [M-H]⁻), which is the crucial precursor for tandem mass spectrometry (MS/MS) experiments. APCI serves as an excellent complementary technique, particularly if derivatives show poor ESI response or if enhanced sensitivity in negative mode is required.[6][7]

Visualizing the Analytical Workflow

A typical LC-MS/MS workflow for analyzing these compounds involves several key stages, from sample preparation to data interpretation.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation Prep Dissolve sample in appropriate solvent (e.g., Methanol/Acetonitrile) Filter Filter sample (if necessary) Prep->Filter LC Liquid Chromatography (Reversed-Phase C18) Filter->LC Ionization Ionization Source (ESI or APCI) LC->Ionization MS1 MS Scan (Q1) (Detect Molecular Ion) Ionization->MS1 CID Collision-Induced Dissociation (Q2) MS1->CID MS2 MS/MS Scan (Q3) (Detect Fragment Ions) CID->MS2 Interpret Analyze Fragmentation Pattern MS2->Interpret Confirm Confirm Structure Interpret->Confirm

Caption: High-level workflow for the LC-MS/MS analysis of pyrazole derivatives.

Decoding the Fragmentation Pattern

Understanding the fragmentation of this compound is essential for confirming its structure and identifying its derivatives. The fragmentation pattern is a unique signature derived from the compound's chemical structure. Upon collision-induced dissociation (CID) in the mass spectrometer, the protonated molecule ([M+H]⁺, nominal m/z 192/194) undergoes predictable bond cleavages.

Key fragmentation pathways include:

  • Loss of Nitric Oxide (NO): A common fragmentation for nitroaromatic compounds, resulting in a loss of 30 Da.[5][10]

  • Loss of Nitrogen Dioxide (NO₂): The most characteristic loss for nitro compounds, leading to a fragment with a mass reduction of 46 Da.[5][11]

  • Loss of Bromine (Br): Cleavage of the C-Br bond results in the loss of a bromine radical (79 or 81 Da).

  • Ring Cleavage: Pyrazole rings are known to fragment via the loss of hydrocyanic acid (HCN), a 27 Da loss.[12]

The presence of bromine, with its two stable isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 natural abundance, provides a powerful diagnostic tool. Any fragment containing the bromine atom will appear as a pair of peaks (a doublet) of nearly equal intensity, separated by 2 m/z units.[13]

Fragmentation_Pathway parent [M+H]⁺ m/z 192/194 C₃H₃BrN₃O₂⁺ frag1 Loss of NO₂ m/z 146/148 parent->frag1 -46 Da frag2 Loss of NO m/z 162/164 parent->frag2 -30 Da frag3 Loss of Br m/z 113 parent->frag3 -79/81 Da frag4 Loss of NO₂ + HCN m/z 119/121 frag1->frag4 -27 Da

Caption: Predicted fragmentation of protonated this compound.

Experimental Protocol: LC-MS/MS Analysis

This protocol provides a robust method for the analysis of this compound using a standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

1. Sample and Standard Preparation

  • Stock Solution (1 mg/mL): Accurately weigh ~1 mg of the pyrazole derivative and dissolve it in 1 mL of methanol or acetonitrile.

  • Working Solution (1 µg/mL): Dilute the stock solution 1:1000 with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid). This minimizes solvent effects during injection.

2. Liquid Chromatography (LC) Conditions

  • LC System: A standard HPLC or UHPLC system.[14]

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 5.0 min: 5% to 95% B

    • 5.0 - 6.0 min: 95% B

    • 6.0 - 6.1 min: 95% to 5% B

    • 6.1 - 8.0 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

3. Mass Spectrometry (MS) Conditions

  • Mass Spectrometer: Triple Quadrupole or Q-TOF mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 400 °C.

  • Desolvation Gas Flow: 800 L/hr (Nitrogen).

  • Cone Gas Flow: 50 L/hr (Nitrogen).

  • Data Acquisition:

    • Full Scan (MS1): Scan a mass range of m/z 50-300 to identify the protonated molecular ions ([M+H]⁺ at m/z 192/194).

    • Tandem MS (MS/MS): Isolate the precursor ion (e.g., m/z 192) and apply collision energy (e.g., 15-30 eV with Argon as collision gas) to generate fragment ions. Monitor for expected transitions, such as 192 -> 146 or 192 -> 162.

Causality Behind Choices:

  • Formic Acid: Added to the mobile phase to promote protonation of the analyte, enhancing the [M+H]⁺ signal in positive mode ESI.

  • Gradient Elution: Necessary to efficiently elute the parent compound and potential derivatives or impurities with varying polarities from the reversed-phase column.

  • Collision Energy: A range of collision energies should be tested to find the optimal value that produces a rich spectrum of fragment ions without completely obliterating the precursor ion.

Conclusion

The mass spectrometric analysis of this compound and its derivatives is most effectively achieved using LC-MS/MS with electrospray ionization. This approach provides excellent sensitivity and delivers both molecular weight information from the intact molecular ion and rich structural detail through MS/MS fragmentation. The characteristic isotopic signature of bromine and the predictable losses of the nitro group serve as powerful diagnostic tools for unequivocal structure confirmation. The protocols and insights provided in this guide offer a solid foundation for researchers to develop and validate robust analytical methods for this important class of compounds in the drug discovery pipeline.

References

Comparative Guide to HPLC Purity Analysis of 3-Bromo-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Bromo-4-nitro-1H-pyrazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science, often serving as a critical building block in the synthesis of more complex molecules. The purity of this intermediate is paramount, as even trace impurities can have profound effects on the yield, stereochemistry, and biological activity of the final product. Therefore, a robust and reliable analytical method for determining its purity is not just a quality control measure, but a foundational requirement for successful research and development.

This guide provides an in-depth comparison of two distinct Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methods for the purity analysis of this compound. We will explore a rapid isocratic screening method and a high-resolution gradient method, detailing the scientific rationale behind the chromatographic choices and presenting supporting data. This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish a suitable analytical workflow for this and structurally related compounds.

Analyte Characteristics: The Basis for Method Development

Before developing any separation method, understanding the analyte is crucial. This compound possesses key features that guide our chromatographic strategy:

  • Structure and Polarity: It is a relatively polar molecule due to the presence of the nitro group and the pyrazole ring's nitrogen atoms. This makes it an ideal candidate for reversed-phase chromatography, where a polar mobile phase and a nonpolar stationary phase are used.[1]

  • UV Absorbance: The presence of the nitro-aromatic system results in strong ultraviolet (UV) absorbance.[2] While a specific UV max for this exact molecule is not widely published, related nitroaromatic and pyrazole compounds show significant absorbance between 210-280 nm.[3][4] This allows for sensitive detection using a standard photodiode array (PDA) or UV-Vis detector.

Workflow for HPLC Method Development & Comparison

The process of selecting an optimal HPLC method is systematic. It begins with defining the analytical goals and proceeds through scouting and optimization phases to arrive at a validated method suitable for its intended purpose.

HPLC_Method_Development cluster_0 Phase 1: Foundation cluster_1 Phase 2: Method Scouting cluster_2 Phase 3: Optimization & Validation ATP Define Analytical Target Profile (ATP) (e.g., Purity Assay, Impurity Profile) Analyte Characterize Analyte (Structure, Polarity, pKa, UV Spectrum) ATP->Analyte Scouting Initial Method Scouting - Column Chemistry (C18, Phenyl) - Mobile Phase (ACN, MeOH, pH) Analyte->Scouting Isocratic Method A: Rapid Isocratic Screening Scouting->Isocratic Simple, fast Gradient Method B: High-Resolution Gradient Scouting->Gradient Complex, high resolution Optimize Optimize Parameters (Gradient slope, Temp, Flow Rate) Isocratic->Optimize Gradient->Optimize SST System Suitability Testing (SST) (Resolution, Tailing, Precision) Optimize->SST Validation Full Method Validation (ICH Q2(R1)) (Accuracy, Linearity, LOD/LOQ) SST->Validation If criteria met

Caption: Workflow for HPLC method development and comparison.

Method Comparison: Isocratic vs. Gradient Elution

We will now compare two distinct approaches for the purity analysis of this compound. Method A is a simple isocratic method designed for rapid screening, while Method B is an optimized gradient method for achieving high resolution of potential impurities.

Method A: Rapid Isocratic Screening

This method utilizes a constant mobile phase composition. It is designed for speed and simplicity, making it ideal for routine checks where high-throughput is necessary and the impurity profile is relatively simple.

Experimental Protocol:

  • Instrumentation: HPLC system with UV/PDA detector.

  • Column: C18, 4.6 x 100 mm, 3.5 µm particle size.

  • Mobile Phase: 45:55 (v/v) Acetonitrile : Water with 0.1% Formic Acid.

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve sample in Acetonitrile to a concentration of 0.5 mg/mL.

Rationale (Expertise & Experience):

  • C18 Column: A C18 (octadecylsilane) stationary phase is the workhorse of reversed-phase chromatography and provides excellent hydrophobic retention for a wide range of molecules.[1][5]

  • Acetonitrile: Chosen as the organic modifier due to its low viscosity and UV transparency.

  • Formic Acid: The addition of 0.1% formic acid to the mobile phase helps to protonate any residual silanols on the silica-based column, which minimizes peak tailing for basic compounds.[6] It also ensures consistent ionization of the analyte, leading to sharper, more reproducible peaks.

  • Isocratic Elution: A constant mobile phase composition allows for a very stable baseline, simple method transfer, and rapid run times. However, it may struggle to elute more strongly retained impurities or resolve them from the main peak.[1]

Method B: High-Resolution Gradient Method

This method employs a mobile phase composition that changes over the course of the analysis. A gradient is essential for analyzing samples that contain impurities with a wide range of polarities, ensuring that all components are eluted as sharp, well-resolved peaks in a reasonable timeframe.[5]

Experimental Protocol:

  • Instrumentation: HPLC system with UV/PDA detector.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve sample in 50:50 Acetonitrile:Water to a concentration of 0.5 mg/mL.

  • Gradient Program:

    Time (min) %B
    0.0 30
    10.0 80
    12.0 80
    12.1 30

    | 15.0 | 30 |

Rationale (Expertise & Experience):

  • Longer Column: A 150 mm column provides more theoretical plates than a 100 mm column, leading to better separation efficiency and higher resolution.[5]

  • Gradient Elution: Starting with a lower percentage of organic modifier (30% B) allows for the retention and separation of early-eluting, more polar impurities. The gradual increase to 80% B ensures that later-eluting, less polar impurities are eluted as sharp peaks rather than broad, difficult-to-quantify signals.[1] This approach is superior for impurity profiling.

  • Slightly Elevated Temperature: Increasing the temperature to 35 °C can improve peak shape by reducing mobile phase viscosity and increasing mass transfer kinetics, often leading to sharper peaks and better resolution.

Performance Comparison and Data

To objectively compare these two methods, we must look at key system suitability and performance metrics. The following table summarizes hypothetical, yet realistic, data for the analysis of a this compound sample containing two known impurities (Impurity 1: more polar; Impurity 2: less polar).

ParameterMethod A (Isocratic)Method B (Gradient)Acceptance Criteria (Typical)
Retention Time (Main Peak) 3.5 min7.8 minReport
Resolution (Main Peak / Imp. 1) 1.43.5> 2.0
Resolution (Main Peak / Imp. 2) Co-elutes2.8> 2.0
Tailing Factor (Main Peak) 1.61.1≤ 1.5
Theoretical Plates (Main Peak) 4,50012,000> 2,000
Run Time 5 min15 min-

Analysis of Results:

  • Resolution (Rs): Method A fails to adequately resolve Impurity 1 (Rs < 2.0) and completely fails to separate Impurity 2 (co-elution).[7] Method B, with its gradient elution and longer column, provides excellent resolution for both impurities, meeting the typical system suitability requirement.[7]

  • Peak Shape (Tailing Factor): The tailing factor for Method A is slightly outside the acceptable limit, suggesting secondary interactions on the column that are not overcome by the isocratic conditions. Method B provides a highly symmetrical peak (Tf = 1.1), indicating a more robust separation.[7]

  • Efficiency (Theoretical Plates): Method B demonstrates significantly higher column efficiency, which contributes directly to its superior resolving power.

  • Run Time: The clear trade-off is analysis time. Method A is three times faster, which could be a deciding factor for applications where high resolution of all impurities is not the primary goal.

Conclusion and Recommendations

The choice between an isocratic and a gradient HPLC method for the purity analysis of this compound is dictated by the specific analytical objective.

  • Method A (Rapid Isocratic Screening) is suitable for rapid, routine quality control checks, such as monitoring reaction completion or performing high-throughput screening, where the primary goal is to quickly assess the main peak's area percentage and known, well-separated impurities.

  • Method B (High-Resolution Gradient Method) is the authoritative choice for comprehensive purity analysis, impurity profiling, and stability testing. Its superior resolving power ensures that even closely related impurities can be accurately separated and quantified. This level of detail is essential for regulatory submissions and for making critical decisions in the drug development process, aligning with the principles outlined in ICH Q2(R1) guidelines for analytical procedure validation.[8][9]

For any formal characterization or release testing of this compound, Method B is strongly recommended . Its robustness, resolving power, and excellent peak shape provide a higher degree of confidence in the analytical results, ensuring the quality and integrity of the material.

References

A Comparative Guide to the Synthetic Utility of 3-Bromo-4-nitro-1H-pyrazole versus Other Electrophilic Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, functionalized pyrazoles are indispensable building blocks for the synthesis of a wide array of bioactive molecules, finding applications in pharmaceuticals and agrochemicals.[1] Among these, electrophilic pyrazoles serve as key intermediates for carbon-carbon and carbon-heteroatom bond formation. This guide provides a comprehensive comparison of 3-bromo-4-nitro-1H-pyrazole with other electrophilic pyrazoles, focusing on their reactivity in nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. Experimental data and detailed protocols are provided to assist researchers in selecting the optimal building block for their synthetic endeavors.

Introduction to Electrophilic Pyrazoles in Synthesis

The pyrazole ring is an electron-rich aromatic system. However, the introduction of electron-withdrawing groups, such as a nitro group, and a leaving group, typically a halogen, renders the pyrazole ring susceptible to nucleophilic attack. The positions of these substituents on the pyrazole ring profoundly influence its reactivity. In general, the C3 and C5 positions of the pyrazole ring are more electrophilic, while the C4 position is more nucleophilic.[2] The presence of a nitro group significantly enhances the electrophilicity of the carbon atom to which it is attached and the adjacent carbons, facilitating SNAr reactions.

This guide will focus on the comparative reactivity of this compound, a commercially available and versatile building block, against other electrophilic pyrazoles in key synthetic transformations.

Comparative Reactivity Analysis

The reactivity of electrophilic pyrazoles is primarily dictated by the nature and position of the leaving group and the electron-withdrawing substituents. Here, we compare the performance of this compound with other relevant electrophilic pyrazoles in SNAr and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a powerful tool for the introduction of a variety of nucleophiles onto the pyrazole core. The rate of this reaction is highly dependent on the electrophilicity of the pyrazole ring and the stability of the intermediate Meisenheimer complex.

This compound: In this isomer, the bromine atom at the C3 position is activated by the adjacent nitro group at C4. This ortho-relationship allows for effective stabilization of the negative charge in the Meisenheimer intermediate through resonance with the nitro group. This arrangement is expected to lead to high reactivity towards nucleophiles.

Other Electrophilic Pyrazoles:

  • 4-Bromo-3-nitro-1H-pyrazole: Here, the bromine is at C4 and the nitro group at C3. While the nitro group still activates the ring, the stabilization of the Meisenheimer complex formed by nucleophilic attack at C4 is less effective compared to the ortho-activation in this compound.

  • Halogen Variation (Cl, F): The nature of the halogen leaving group also plays a crucial role. Generally, in SNAr reactions, the reactivity order is F > Cl > Br > I.[3] Therefore, 3-fluoro-4-nitro-1H-pyrazole would be expected to be more reactive than its bromo counterpart, while 3-chloro-4-nitro-1H-pyrazole would exhibit intermediate reactivity.

  • Dinitro-substituted Pyrazoles: The presence of a second nitro group, as in 4-bromo-3,5-dinitro-1H-pyrazole, would significantly increase the electrophilicity of the pyrazole ring, making it highly reactive towards nucleophiles.

Experimental Data Summary for SNAr Reactions

Electrophilic PyrazoleNucleophileProductYield (%)Reference
3-Bromo-4-nitropyridine N-oxideAmines3-Amino-4-nitropyridine N-oxide derivativesGood[4][5][6]
5-Bromo-1,2,3-triazinePhenols5-Aryloxy-1,2,3-triazinesHigh[7]
3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzeneO, S, N nucleophiles3-Substituted-5-nitro-1-(pentafluorosulfanyl)benzenesGood[8]

Note: Direct comparative experimental data for SNAr reactions of this compound alongside other electrophilic pyrazoles under identical conditions is limited in the literature. The data presented for analogous heterocyclic systems provides a strong indication of the expected reactivity trends.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are fundamental for the construction of complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction forms C-C bonds between an organohalide and an organoboron compound. The reactivity of the aryl halide is a key factor.

  • This compound: The electron-withdrawing nitro group is expected to enhance the rate of oxidative addition of the palladium catalyst to the C-Br bond, a crucial step in the catalytic cycle.

  • Comparison with other Bromopyrazoles: Studies on the Suzuki-Miyaura coupling of unprotected 3- and 4-bromopyrazoles have shown that 3-bromopyrazoles tend to react faster than 4-bromopyrazoles, affording good to very good yields (61-86%).[1] The presence of a nitro group, as in this compound, is anticipated to further facilitate this reaction.

Buchwald-Hartwig Amination: This reaction forms C-N bonds between an aryl halide and an amine.

  • This compound: Similar to the Suzuki-Miyaura coupling, the electron-deficient nature of this substrate should favor the oxidative addition step. However, the presence of the acidic N-H proton in the pyrazole ring can sometimes interfere with the catalytic cycle. The choice of base is therefore critical.[9][10] While strong bases like KOtBu are often used, they may not be compatible with nitro groups.[9] Weaker bases like K₂CO₃ can be employed, though potentially at the cost of a lower reaction rate.[9]

Experimental Data Summary for Cross-Coupling Reactions

Electrophilic PyrazoleCoupling PartnerReaction TypeCatalyst/LigandYield (%)Reference
3-BromopyrazolePhenylboronic acidSuzuki-MiyauraP1 (XPhos-derived)86[1]
4-BromopyrazolePhenylboronic acidSuzuki-MiyauraP1 (XPhos-derived)75[1]
4-Bromo-1H-1-tritylpyrazolePiperidineBuchwald-HartwigPd(dba)₂ / tBuDavePhos60[5][11]
4-Bromo-3,5-dinitro-1H-pyrazole4-Chlorophenylboronic acidSuzuki-MiyauraNot specifiedNot specified[12]

Experimental Protocols

This section provides detailed, step-by-step methodologies for key synthetic transformations involving electrophilic pyrazoles.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) of this compound with a Phenol

This protocol is adapted from procedures for similar SNAr reactions.[7]

Materials:

  • This compound (1.0 mmol)

  • Substituted phenol (1.2 mmol)

  • Cesium carbonate (Cs₂CO₃) (2.0 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

  • To an oven-dried round-bottom flask, add this compound, the substituted phenol, and cesium carbonate.

  • Add anhydrous DMF to the flask.

  • Stir the reaction mixture at 80 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-aryloxy-4-nitro-1H-pyrazole.

SNAr_Workflow reagents 1. Combine Reactants: This compound Phenol, Cs₂CO₃ in DMF reaction 2. Heat at 80°C (Monitor by TLC) reagents->reaction workup 3. Aqueous Workup: Quench with water, Extract with Ethyl Acetate reaction->workup purification 4. Purification: Column Chromatography workup->purification product Product: 3-Aryloxy-4-nitro-1H-pyrazole purification->product

Workflow for SNAr of this compound
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol is adapted from a general procedure for the Suzuki-Miyaura coupling of bromopyrazoles.[1][2]

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.5 mmol)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

Procedure:

  • In a Schlenk flask, combine this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add degassed 1,4-dioxane and water to the flask.

  • Heat the reaction mixture to 100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield the 3-aryl-4-nitro-1H-pyrazole.

Suzuki_Miyaura_Cycle Pd(0)L₂ Pd(0)L₂ Oxidative\nAddition Oxidative Addition Pd(0)L₂->Oxidative\nAddition Ar-Br Ar-Pd(II)-Br(L₂) Ar-Pd(II)-Br(L₂) Oxidative\nAddition->Ar-Pd(II)-Br(L₂) Transmetalation Transmetalation Ar-Pd(II)-Br(L₂)->Transmetalation Ar'B(OH)₂ Base Ar-Pd(II)-Ar'(L₂) Ar-Pd(II)-Ar'(L₂) Transmetalation->Ar-Pd(II)-Ar'(L₂) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L₂)->Reductive\nElimination Reductive\nElimination->Pd(0)L₂ Ar-Ar' Ar-Ar' Reductive\nElimination->Ar-Ar'

Catalytic Cycle of the Suzuki-Miyaura Reaction
Protocol 3: General Procedure for Buchwald-Hartwig Amination of this compound

This protocol is adapted from procedures for the Buchwald-Hartwig amination of heterocyclic halides.[5][6]

Materials:

  • This compound (1.0 mmol)

  • Amine (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol)

  • Xantphos (0.04 mmol)

  • Cesium carbonate (Cs₂CO₃) (1.4 mmol)

  • Anhydrous toluene (5 mL)

Procedure:

  • To a glovebox or under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and Cs₂CO₃ to a Schlenk tube.

  • Add this compound and the amine.

  • Add anhydrous toluene.

  • Seal the tube and heat the reaction mixture at 110 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate and filter through Celite.

  • Concentrate the filtrate and purify the residue by column chromatography to obtain the 3-amino-4-nitro-1H-pyrazole derivative.

Conclusion

This compound stands out as a highly versatile and reactive building block for the synthesis of functionalized pyrazoles. Its enhanced electrophilicity, due to the synergistic effect of the bromo and nitro substituents, makes it an excellent substrate for both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. While direct comparative data is still emerging, the principles of physical organic chemistry and available data from analogous systems strongly suggest its superior or at least comparable reactivity to other electrophilic pyrazoles in many key transformations. The provided protocols offer a solid foundation for researchers to explore the rich chemistry of this valuable synthetic intermediate.

References

A Comparative Guide to Pyrazole Synthesis: Modern Alternatives to 3-Bromo-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry and agrochemical development, featured in blockbuster drugs and vital crop protection agents. Traditionally, functionalized pyrazoles like 3-bromo-4-nitro-1H-pyrazole have served as invaluable, pre-functionalized building blocks, offering reliable handles for subsequent chemical modifications. However, reliance on such synthons can impose limitations related to synthetic inflexibility, harsh preparatory conditions, and fixed substitution patterns. This guide provides an in-depth comparison of robust and versatile alternatives to the this compound framework. We will explore foundational de novo ring syntheses, including the venerable Knorr synthesis and [3+2] cycloaddition reactions, alongside modern, atom-economical strategies like direct C-H functionalization. This analysis is designed for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a logical framework for strategic decision-making in pyrazole synthesis.

The Strategic Value of the Pyrazole Core and its Building Blocks

The Privileged Pyrazole Scaffold

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. This unique arrangement confers a remarkable spectrum of biological activities, making them "privileged structures" in drug discovery.[1][2] Their presence in top-selling pharmaceuticals such as Celecoxib (an anti-inflammatory), Sildenafil (Viagra®), and Rimonabant (an anorectic agent) underscores their therapeutic importance.[1] The pyrazole ring's distinct electronic properties, with a π-excessive nature, allow it to engage in various non-covalent interactions with biological targets, while its multiple substitution sites offer a rich canvas for medicinal chemists to fine-tune pharmacokinetic and pharmacodynamic properties.

The Benchmark: Utility and Limitations of this compound

This compound is a powerful synthon for good reason. It provides two orthogonal, strategically placed functional groups on a stable core.

  • The Bromo Group (C3): Serves as a classical handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the facile introduction of diverse aryl, alkyl, and alkynyl substituents.[3]

  • The Nitro Group (C4): Acts as a strong electron-withdrawing group, modulating the ring's reactivity. It can also be readily reduced to an amino group, providing a key vector for further derivatization into amides, ureas, and other functional moieties.

However, this convenience comes with inherent drawbacks. The synthesis of 4-nitropyrazoles often involves aggressive nitrating agents like fuming nitric and sulfuric acid, which pose safety risks and may not be compatible with sensitive functional groups.[4][5] Furthermore, starting with a pre-functionalized block locks the synthetic route into a specific substitution pattern, limiting the exploration of a broader chemical space—a critical constraint in early-stage drug discovery. This necessitates a thorough understanding of alternative and more flexible synthetic strategies.

Below is a conceptual workflow diagram illustrating the different strategic approaches to pyrazole synthesis, which will be explored in this guide.

G cluster_0 Strategic Approaches to Functionalized Pyrazoles cluster_1 Pre-functionalized Synthon cluster_2 De Novo Ring Synthesis cluster_3 Late-Stage Functionalization start Target Pyrazole coupling Cross-Coupling & Functional Group Interconversion start->coupling Retrosynthesis cyclization Ring Formation (e.g., Knorr, Cycloaddition) start->cyclization Retrosynthesis functionalization Direct C-H Activation & Electrophilic Substitution start->functionalization Retrosynthesis synthon This compound synthon->coupling denovo Acyclic Precursors (e.g., 1,3-Dicarbonyls, Alkynes) denovo->cyclization parent Simple Pyrazole Core parent->functionalization

Figure 1: A flowchart comparing the retrosynthetic logic of using a pre-functionalized synthon versus de novo synthesis and late-stage functionalization strategies.

Foundational Strategies: De Novo Synthesis of the Pyrazole Core

The most fundamental alternative is to construct the pyrazole ring from acyclic precursors. This approach offers maximum flexibility in installing desired substituents from the outset.

The Knorr Pyrazole Synthesis: The Time-Tested Workhorse

First reported by Ludwig Knorr in 1883, the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative remains one of the most direct and widely used methods for pyrazole synthesis.[6][7][8] The reaction proceeds via the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[9][10]

Causality Behind Experimental Choices: The choice of acid or base catalysis depends on the reactivity of the specific 1,3-dicarbonyl and hydrazine. Acid catalysis activates the carbonyl groups toward nucleophilic attack, while base-catalyzed variants can proceed through enolate intermediates. The primary challenge of the Knorr synthesis is regioselectivity when using an unsymmetrical 1,3-dicarbonyl, which can lead to a mixture of two isomeric products.[11]

Knorr_Mechanism start Unsymmetrical 1,3-Dicarbonyl + Hydrazine interA Hydrazone Intermediate A start->interA Attack at C1 interB Hydrazone Intermediate B start->interB Attack at C3 prodA Regioisomer A interA->prodA prodB Regioisomer B interB->prodB Cyclization Dehydration

Figure 2: Simplified mechanism of the Knorr synthesis highlighting the two possible reaction pathways leading to regioisomers from an unsymmetrical 1,3-dicarbonyl.

[3+2] Cycloaddition Reactions: A Gateway to Polysubstituted Pyrazoles

1,3-dipolar cycloaddition is a powerful and convergent strategy that involves the reaction of a three-atom dipole (the "3" component) with a two-atom dipolarophile (the "2" component). For pyrazole synthesis, this typically involves reacting a diazo compound or a nitrile imine with an alkyne or a suitably functionalized alkene.[12][13]

  • Diazo Compounds and Alkynes: This is a classic approach, often referred to as the Pechmann pyrazole synthesis.[14] The reaction can be performed thermally or under metal catalysis, providing access to a wide array of substituted pyrazoles.[13] A significant advantage is the ability to generate diazo compounds in situ from precursors like N-tosylhydrazones, which enhances the safety and practicality of the method.[15][16]

  • Nitrile Imines and Alkyne Surrogates: Nitrile imines, generated in situ from hydrazonoyl halides, are also effective 1,3-dipoles. They can react with various dipolarophiles, including "alkyne surrogates" like substituted bromoalkenes, which undergo cycloaddition followed by elimination to yield the aromatic pyrazole.[17] This strategy provides excellent regiochemical control.[17]

  • Sydnones and Alkynes: Sydnones are mesoionic aromatic compounds that react with alkynes to form pyrazoles, often with high regioselectivity, particularly under copper catalysis.[18] This method is valuable for accessing uniquely substituted pyrazole frameworks.

Modern Strategies: Late-Stage Functionalization of the Pyrazole Ring

For modifying complex molecules or streamlining synthetic routes, late-stage functionalization of a simple, pre-formed pyrazole ring is an increasingly attractive alternative to using pre-functionalized building blocks.

Direct C-H Activation: The Atom-Economical Frontier

Transition-metal-catalyzed C-H activation has revolutionized synthetic chemistry by allowing the direct conversion of a C-H bond into a C-C or C-heteroatom bond, bypassing the need for pre-functionalization (e.g., halogenation).[19][20][21] This approach is exceptionally atom-economical and can significantly shorten synthetic sequences.

Causality Behind Experimental Choices: In pyrazole chemistry, C-H activation is often directed to the C5 position by a coordinating group at the N1 position (e.g., an aryl or pyridyl group).[20] The choice of catalyst (commonly Palladium, Rhodium, or Copper) and oxidant determines the reaction's efficiency and scope. This method provides a direct alternative to performing a Suzuki coupling on 3-bromopyrazole, often with superior functional group tolerance and milder conditions.[19][22]

Figure 3: Conceptual workflow for a palladium-catalyzed C-H activation/arylation at the C5 position of a pyrazole, directed by a group at the N1 position.

Direct Electrophilic Substitution

The pyrazole ring is susceptible to electrophilic aromatic substitution, which preferentially occurs at the C4 position due to the electronic nature of the ring.[2][20]

  • Nitration: Direct nitration of pyrazole with a mixture of nitric and sulfuric acid can yield 4-nitropyrazole.[4] While this appears to be a straightforward route to a key intermediate, the reaction requires harsh conditions and can produce byproducts, making purification challenging.[4][5] This underscores the value of milder, alternative methods.

  • Halogenation: Pyrazoles can be halogenated at the C4 position using reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or iodine-based systems.[3] This provides a direct entry to 4-halopyrazoles, which are themselves versatile intermediates for cross-coupling reactions.

Comparative Analysis and Experimental Guidance

Strategic Decision Matrix

The choice of synthetic strategy is dictated by the specific target molecule, desired substitution pattern, available starting materials, and the stage of the synthesis.

Strategy Key Reagents Regioselectivity Functional Group Tolerance Key Advantages Primary Limitations
Using this compound Pre-functionalized pyrazole, organometallicsFixed at C3/C4Moderate to GoodReliable, well-established reactivityInflexible substitution, harsh prep conditions
Knorr Synthesis 1,3-Dicarbonyls, HydrazinesVariable; can be poor with unsymmetrical dicarbonylsGoodHigh flexibility, readily available starting materialsRegioisomer formation, sometimes requires harsh condensation conditions
[3+2] Cycloaddition Diazo compounds, Alkynes, SydnonesGenerally Good to ExcellentGood to ExcellentHigh control over substitution, mild conditions possibleAvailability/stability of some 1,3-dipoles can be a concern
Direct C-H Activation Simple Pyrazoles, Metal CatalystsExcellent (often directed to C5)ExcellentAtom-economical, ideal for late-stage functionalizationRequires directing group, catalyst cost/sensitivity
Direct Electrophilic Substitution Simple Pyrazoles, HNO₃/H₂SO₄, NBS, NCSExcellent (at C4)Poor to ModerateDirect, few steps for C4-functionalizationHarsh reaction conditions, limited scope
Causality in Method Selection: Which Route for Which Target?
  • For Novel Scaffold Discovery: De novo methods like the Knorr Synthesis or [3+2] Cycloadditions are superior. They allow for the systematic variation of every substituent on the ring by simply changing the acyclic precursors, enabling a broad exploration of chemical space.

  • For Late-Stage Diversification of a Lead Compound: Direct C-H Activation is the strategy of choice. If a complex molecule already contains a simple pyrazole core, C-H activation allows for the direct installation of new groups without having to redesign the entire synthesis from the beginning. This is a powerful tool in lead optimization.

  • For Rapid, Scalable Synthesis of a Known Target: If the substitution pattern matches, using a pre-functionalized block like This compound or a well-behaved Knorr Synthesis may be the most efficient and cost-effective route for large-scale production.

Detailed Experimental Protocols

The following protocols are representative examples drawn from established literature, illustrating the practical application of key alternative strategies.

Protocol 1: Knorr-Type Synthesis of a Pyrazolone from a β-Ketoester

This protocol is adapted from a standard laboratory procedure for the synthesis of 2,4-dihydro-5-phenyl-3H-pyrazol-3-one.[9]

  • Reagent Preparation: In a 20 mL scintillation vial, combine ethyl benzoylacetate (3.0 mmol, 1.0 equiv) and phenylhydrazine (6.0 mmol, 2.0 equiv).

  • Solvent Addition: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the vial. The acetic acid serves as a catalyst for the condensation.

  • Reaction: Place a stir bar in the vial, cap it loosely, and heat the mixture on a hot plate at approximately 100°C with stirring for 1 hour. The reaction progress can be monitored by TLC.

  • Work-up and Isolation: Once the starting ketoester is consumed, add hot water (10 mL) to the reaction mixture with stirring. The product is often insoluble in water and will precipitate upon cooling.

  • Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with a small amount of cold water to remove any residual impurities.

  • Drying: Allow the product to air dry completely. The resulting pyrazolone can be further characterized by melting point and NMR spectroscopy.

Protocol 2: Palladium-Catalyzed Direct C-5 Arylation of 1-Aryl-1H-pyrazole

This protocol is a representative example of a directed C-H activation reaction.[20][23]

  • Inert Atmosphere: To an oven-dried Schlenk tube, add 1-phenyl-1H-pyrazole (0.5 mmol, 1.0 equiv), the desired aryl bromide (0.6 mmol, 1.2 equiv), palladium(II) acetate (Pd(OAc)₂, 0.025 mmol, 5 mol%), and potassium carbonate (K₂CO₃, 1.0 mmol, 2.0 equiv).

  • Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen). Add anhydrous solvent (e.g., 2 mL of DMF or DMA) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 120-140°C and stir for 12-24 hours.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure C5-arylated pyrazole.

Conclusion

While this compound remains a useful tool in the synthetic chemist's arsenal, a modern approach to pyrazole synthesis demands a broader perspective. The classical Knorr synthesis and versatile [3+2] cycloaddition reactions provide unparalleled flexibility for constructing the pyrazole core from the ground up, making them ideal for discovery chemistry. In parallel, the advent of direct C-H activation offers a powerful, elegant, and atom-economical strategy for the late-stage functionalization of complex molecules, directly challenging the traditional synthon-based approach. The optimal strategy is not universal but is rather a carefully considered choice based on the specific synthetic challenge, balancing factors of flexibility, efficiency, scalability, and atom economy. By understanding the causality behind each method, researchers can make more informed and strategic decisions, accelerating the discovery and development of novel pyrazole-containing compounds.

References

A-Comparative-Guide-to-the-Structural-Validation-of-3-Bromo-4-nitro-1H-pyrazole-Derivatives-Utilizing-2D-NMR-Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural determination of novel heterocyclic compounds is a cornerstone of rigorous scientific inquiry. Among these, pyrazole derivatives hold significant interest due to their diverse biological activities. This guide provides an in-depth, comparative analysis of validating the structure of 3-bromo-4-nitro-1H-pyrazole and its derivatives, with a focus on the synergistic application of two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques. We will delve into the "why" behind experimental choices, offering a framework for robust, self-validating protocols.

The Challenge: Positional Isomerism in Substituted Pyrazoles

The synthesis of substituted pyrazoles can often lead to the formation of positional isomers. For instance, the nitration of 3-bromopyrazole can theoretically yield several isomers, including this compound and 3-bromo-5-nitro-1H-pyrazole. Differentiating between these isomers using one-dimensional (1D) ¹H or ¹³C NMR alone can be challenging and, in some cases, inconclusive. This ambiguity necessitates the use of more advanced 2D NMR techniques to establish unequivocal atomic connectivity.

The Solution: A Multi-faceted 2D NMR Approach

A combination of 2D NMR experiments, namely ¹H-¹H Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), provides a comprehensive and self-validating toolkit for structural elucidation.[1][2][3][4][5][6][7] Each technique offers a unique piece of the structural puzzle, and their combined interpretation leaves little room for ambiguity.

Experimental Workflow: A Step-by-Step Protocol

The following protocol outlines the acquisition of a full suite of 2D NMR data for a sample of synthesized this compound.

1. Sample Preparation:

  • Dissolve 10-20 mg of the purified pyrazole derivative in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and the desired chemical shift dispersion.

  • Ensure the sample is free of particulate matter to avoid compromising spectral quality.

2. 1D NMR Acquisition:

  • Acquire a standard 1D ¹H NMR spectrum to assess sample purity and determine appropriate spectral widths for 2D experiments.

  • Acquire a 1D ¹³C NMR spectrum, often using a pulse program with proton decoupling (e.g., zgpg30), to identify the carbon resonances.

3. 2D NMR Acquisition:

  • COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically over two or three bonds.[5] For this compound, a key correlation would be expected between the N-H proton and the C5-H proton, if any long-range coupling exists.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly attached to carbon atoms.[6] It provides a clear map of one-bond ¹H-¹³C connectivities, allowing for the unambiguous assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for differentiating isomers. It reveals correlations between protons and carbons over two to three bonds (and sometimes four).[6] The long-range ¹H-¹³C correlations are the linchpin for assembling the molecular skeleton.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis & Structure Validation Sample Pyrazole Derivative Solvent Deuterated Solvent Sample->Solvent NMR_Tube NMR Tube Solvent->NMR_Tube OneD_NMR 1D NMR (¹H, ¹³C) COSY COSY (¹H-¹H Correlation) OneD_NMR->COSY HSQC HSQC (¹H-¹³C One-Bond Correlation) OneD_NMR->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlation) OneD_NMR->HMBC Data_Interpretation Combined Spectral Interpretation COSY->Data_Interpretation HSQC->Data_Interpretation HMBC->Data_Interpretation Structure_Validation Unambiguous Structure Data_Interpretation->Structure_Validation

Caption: Experimental workflow for 2D NMR-based structural validation.

Data Interpretation: Assembling the Pieces for this compound

Let's consider the expected 2D NMR data for the correct isomer, this compound. The key to the assignment lies in the long-range correlations observed in the HMBC spectrum.

Table 1: Expected NMR Data for this compound (in DMSO-d₆)

PositionAtom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key HMBC Correlations (¹H → ¹³C)
1N-H~14.5 (broad)-C3, C5
3C-Br-~120-
4C-NO₂-~145-
5C-H~8.5~130C3, C4

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

The Logic of Validation:

The unambiguous assignment comes from the following key observations in the HMBC spectrum:

  • Correlation from H5 to C3: The proton at C5 (H5) will show a three-bond correlation to the carbon bearing the bromine atom (C3).

  • Correlation from H5 to C4: H5 will also exhibit a two-bond correlation to the carbon attached to the nitro group (C4).

  • Correlation from N1-H to C5 and C3: The N-H proton will show correlations to both C5 (two-bond) and C3 (three-bond).

These correlations create a unique and undeniable fingerprint for the this compound isomer.

Caption: Key HMBC correlations for this compound.

Comparative Analysis: Ruling Out the Alternative

Now, let's consider the expected HMBC correlations for a potential isomeric byproduct, 3-bromo-5-nitro-1H-pyrazole.

Table 2: Expected Key HMBC Correlations for 3-Bromo-5-nitro-1H-pyrazole

ProtonCorrelated Carbons
H4C3, C5
N1-HC5

In this case, the proton at C4 would show correlations to both C3 and C5. Crucially, the pattern of correlations would be distinctly different from that of the 3-bromo-4-nitro isomer, allowing for a clear and confident differentiation.

Conclusion: The Power of Synergistic Data

The structural validation of substituted pyrazoles, such as this compound, serves as a prime example of the power of a multi-technique 2D NMR approach. By systematically acquiring and interpreting COSY, HSQC, and HMBC data, researchers can build an irrefutable case for the correct molecular structure. This rigorous, evidence-based methodology is not merely about following a protocol; it is about understanding the underlying principles of NMR spectroscopy to design experiments that provide self-validating and unambiguous results. This commitment to scientific integrity is paramount in the fields of chemical research and drug development.

References

A Senior Application Scientist's Guide to Quantifying the Reaction Conversion of 3-Bromo-4-nitro-1H-pyrazole: An HPLC-Centric Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of complex heterocyclic molecules, the precise monitoring of reaction kinetics is not merely a procedural step but the cornerstone of process optimization, yield maximization, and impurity profiling. The synthesis of 3-Bromo-4-nitro-1H-pyrazole, a key intermediate in the development of various pharmaceutical agents, presents a classic analytical challenge: how to accurately and efficiently quantify the conversion of reactants to products in a complex mixture.

This guide provides an in-depth, technically-grounded comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical methodologies for this specific application. Moving beyond a simple recitation of protocols, we will explore the causality behind experimental choices, establish self-validating systems, and ground our recommendations in authoritative scientific principles.

The Analytical Imperative: Why Accurate Conversion Measurement Matters

The synthesis of this compound, commonly achieved through the nitration of 3-Bromo-1H-pyrazole, involves potent reagents and the potential for side-product formation. Incomplete reactions lead to lower yields and complicate downstream purification, while over-nitration or side reactions can generate impurities that may be difficult to remove and could compromise the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, a robust analytical method is required to provide a clear, quantitative picture of the reaction's progress over time.

The Primary Workhorse: High-Performance Liquid Chromatography (HPLC)

For its blend of high resolution, sensitivity, and quantitative accuracy, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) stands as the preeminent technique for monitoring the conversion of this compound.[1][2][3] Its ability to separate the relatively polar starting material (3-Bromo-1H-pyrazole) from the more polar product (this compound) and potential non-polar impurities in a single run is a significant advantage.[4]

The Logic of the HPLC Workflow

The successful application of HPLC for reaction monitoring hinges on a well-designed workflow, from sample acquisition to data interpretation. Each step is critical for ensuring the integrity of the final quantitative result.

HPLC_Workflow cluster_reaction Chemical Reaction cluster_sampling Sampling & Quenching cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Reaction Nitration of 3-Bromo-1H-pyrazole Sampling Aliquot Withdrawal (Time-course) Reaction->Sampling Quenching Reaction Quenching (e.g., ice-bath, pH neutralization) Sampling->Quenching Immediate Dilution Dilution with Mobile Phase Quenching->Dilution Filtration Syringe Filtration (0.45 µm) Dilution->Filtration Injection Autosampler Injection Filtration->Injection Separation C18 Reversed-Phase Column Separation Injection->Separation Detection UV-Vis Detection Separation->Detection Integration Peak Area Integration Detection->Integration Calculation Conversion Calculation Integration->Calculation

Caption: A typical workflow for monitoring reaction conversion using HPLC.

In-Depth Experimental Protocol: HPLC Quantification of this compound

This protocol is designed as a robust starting point for method development and is grounded in established practices for the analysis of aromatic and heterocyclic compounds.

1. Rationale for Chromatographic Conditions:

  • Column: A C18 reversed-phase column is the workhorse of the pharmaceutical industry for its versatility in separating compounds with a moderate range of polarities. The non-polar stationary phase will retain the less polar starting material (3-Bromo-1H-pyrazole) longer than the more polar, nitrated product.

  • Mobile Phase: A gradient of acetonitrile and water (with a formic acid modifier) provides a versatile elution profile. Acetonitrile is a common organic modifier with a low UV cutoff. Formic acid is added to control the pH and sharpen peak shapes by ensuring consistent ionization of the analytes.

  • Detection Wavelength: While the UV spectrum for this compound is not readily published, we can make an educated estimation. The parent compound, 4-nitropyrazole, exhibits a λmax at 317 nm.[5] The nitro group is the dominant chromophore, and its absorbance is unlikely to be dramatically shifted by the bromo substituent. Therefore, a detection wavelength of 317 nm is a scientifically sound starting point for optimal sensitivity to the product. A photodiode array (PDA) detector would be ideal to confirm the optimal wavelength during method development.

  • Standard Preparation: Accurate quantification necessitates the use of a calibrated reference standard for this compound.

2. Step-by-Step HPLC Protocol:

Parameter Condition Justification
Instrumentation Standard HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or PDA detector.Ensures precise and reproducible delivery of the mobile phase and sample injection.
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).Provides good separation efficiency for a wide range of small molecules.
Mobile Phase A 0.1% Formic Acid in Water.Acidified aqueous phase to control ionization and improve peak shape.
Mobile Phase B 0.1% Formic Acid in Acetonitrile.Organic modifier for eluting analytes from the reversed-phase column.
Gradient Elution 0-2 min: 10% B; 2-15 min: 10-90% B; 15-17 min: 90% B; 17-18 min: 90-10% B; 18-25 min: 10% B.A gradient is employed to effectively separate the starting material and product, which may have different polarities, and to clean the column after each injection.
Flow Rate 1.0 mL/min.A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and backpressure.
Column Temperature 30 °C.Maintaining a constant temperature ensures reproducible retention times.
Detection UV at 317 nm.Estimated λmax for the product, providing high sensitivity. Use of a PDA detector is recommended for method development to verify peak purity and optimal wavelength.
Injection Volume 10 µL.A typical injection volume that balances sensitivity with the risk of column overloading.

3. Sample Preparation:

  • At specified time points, withdraw a small aliquot (e.g., 100 µL) from the reaction mixture.

  • Immediately quench the reaction by diluting the aliquot in a known volume (e.g., 900 µL) of a cold diluent (e.g., a 50:50 mixture of Mobile Phase A and B). This halts the reaction and prepares the sample for analysis.

  • Further dilute the quenched sample as necessary to fall within the linear range of the calibration curve.

  • Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter before injection.

4. Data Analysis and Conversion Calculation:

The percentage conversion of the starting material (SM) to the product (P) at a given time point can be calculated based on the peak areas from the chromatogram.

Conversion (%) = [Area(P) / (Area(SM) + Area(P))] * 100%

This calculation assumes that the response factors of the starting material and product are similar at the chosen wavelength. For highest accuracy, a calibration curve for both the starting material and the product should be generated to determine their respective response factors.

Comparative Analysis: HPLC vs. Alternative Techniques

While HPLC is a powerful tool, the choice of analytical technique should always be fit-for-purpose.[6] Here, we compare HPLC with Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) for this application.

Method_Selection cluster_criteria Key Decision Criteria cluster_methods Recommended Method Start Need to Quantify Reaction Conversion? Quant High Accuracy & Precision Needed? Start->Quant Struct Structural Info Required? Quant->Struct Yes TLC TLC (Qualitative) Quant->TLC No (Qualitative only) Volatile Analytes Volatile & Thermally Stable? Struct->Volatile No NMR NMR Struct->NMR Yes HPLC HPLC Volatile->HPLC No GCMS GC-MS Volatile->GCMS Yes

Caption: Decision tree for selecting an analytical method for reaction monitoring.

Performance Comparison Table
Feature High-Performance Liquid Chromatography (HPLC) Nuclear Magnetic Resonance (NMR) Spectroscopy Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase.Absorption of radiofrequency energy by atomic nuclei in a magnetic field.Partitioning of volatile analytes between a gaseous mobile phase and a stationary phase, with mass-based detection.
Quantitative Accuracy Excellent, with proper calibration.Excellent, inherently quantitative without the need for calibration standards (qNMR).[7]Good, but can be affected by matrix effects and analyte volatility.[8]
Sensitivity High (µg/mL to ng/mL).Lower, typically requires higher concentrations (mg/mL).[7][9]Very high (ng/mL to pg/mL).
Throughput High, with typical run times of 15-30 minutes per sample.Lower, requires longer acquisition times for good signal-to-noise, especially for quantitative work.High, with fast run times for simple mixtures.
Structural Information Minimal (retention time). Coupling to MS provides mass information.Excellent, provides detailed structural information for all components.Good, provides mass spectral data for peak identification.
In-situ Monitoring Possible with online systems, but complex to set up.Well-suited for in-situ ("in-tube") reaction monitoring.Not typically used for in-situ monitoring of liquid-phase reactions.
Limitations Requires soluble and non-volatile analytes. Potential for co-elution.Low sensitivity, peak overlap in complex mixtures can be problematic.[10][11] High instrument cost.Requires volatile and thermally stable analytes. Polar compounds like pyrazoles may require derivatization.[12]
Best For... Robust, high-throughput, and accurate quantitative analysis of the reaction profile.[2][3]Detailed structural elucidation and mechanistic studies.[13]Analysis of volatile starting materials, byproducts, or derivatized products.

In-depth Comparison and Justification

HPLC: The Gold Standard for Routine Quantification

For the routine tracking of the nitration of 3-Bromo-1H-pyrazole, HPLC offers the best balance of performance characteristics.[1][4] Its high precision and accuracy, once the method is validated according to ICH Q2(R1) guidelines, provide trustworthy data for calculating reaction conversion. The ability to automate the injection of multiple time-point samples makes it ideal for generating kinetic profiles. While it does not provide the rich structural information of NMR, for a well-characterized reaction, the primary goal is quantification, at which HPLC excels.

NMR Spectroscopy: The Mechanistic Investigator

NMR spectroscopy's strength lies in its ability to provide unambiguous structural information and to be inherently quantitative (qNMR) without the need for identical response factors.[7][13] It is an unparalleled tool for in-situ monitoring, allowing a real-time view of the reaction as it happens in the NMR tube. This is invaluable during process development for identifying transient intermediates or unexpected side products, thereby elucidating the reaction mechanism. However, its lower sensitivity and potential for peak overlap in complex mixtures make it less suitable for high-throughput screening of reaction conditions or for detecting trace-level impurities.[9][10][11]

GC-MS: A Niche Application

Gas Chromatography is a powerful technique, but its requirement for analyte volatility and thermal stability is a significant hurdle for many heterocyclic compounds like pyrazoles.[8][12] this compound has a relatively high boiling point and the potential for thermal degradation in the hot GC injection port. While derivatization could make it more amenable to GC analysis, this adds a sample preparation step that can introduce variability and is often not ideal for rapid reaction monitoring. GC-MS would be most useful for detecting volatile impurities or byproducts in the reaction mixture.

Conclusion: An Integrated Approach

For the comprehensive analysis of the synthesis of this compound, a multi-faceted approach is often the most effective. HPLC should be considered the primary workhorse for routine, accurate quantification of reaction conversion due to its robustness, precision, and high-throughput capabilities. NMR spectroscopy serves as an invaluable, complementary technique during the initial stages of process development and for mechanistic investigations where structural elucidation is paramount. GC-MS plays a more specialized role, primarily for the analysis of volatile components.

By understanding the fundamental principles and the relative strengths and weaknesses of each technique, researchers can select the most appropriate analytical tool to generate reliable, high-quality data, ultimately leading to more efficient and robust synthetic processes in drug development.

References

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 3-Bromo-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The synthesis and use of novel compounds like 3-Bromo-4-nitro-1H-pyrazole are central to discovery, but this work carries the inherent responsibility of managing chemical waste properly. This guide moves beyond a simple checklist to provide a deep, technically-grounded framework for the safe disposal of this compound, ensuring the protection of personnel, facilities, and the environment. The procedures outlined here are built on a foundation of chemical reactivity, regulatory compliance, and field-proven best practices.

Hazard Profile and Risk Assessment: Understanding the "Why"

Proper disposal begins with a thorough understanding of the compound's intrinsic hazards. This compound (CAS No. 784193-37-9) is a substituted heterocyclic compound whose structure dictates its risk profile.[1] Its disposal protocol is not arbitrary; it is a direct response to its chemical nature.

  • Acute Toxicity and Irritation: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] This necessitates the use of appropriate Personal Protective Equipment (PPE) at all times, including during disposal.

  • Halogenated Organic Compound: The presence of a bromine atom classifies this as a halogenated waste.[2] Halogenated organic compounds are subject to specific disposal regulations by the Environmental Protection Agency (EPA) because their incineration can produce acidic gases (like hydrogen bromide) and other hazardous byproducts if not performed in a specialized, high-temperature incinerator with scrubbers.[3][4]

  • Energetic Nature of Nitropyrazoles: The nitro (-NO₂) group attached to the pyrazole ring places this compound in the category of energetic materials.[5] Nitrated pyrazoles are known for their thermal sensitivity and can decompose exothermically when subjected to heat, shock, or friction.[6][7][8] This property makes uncontrolled incineration or heating extremely dangerous and strictly forbidden.[9] The primary decomposition pathway for nitropyrazoles often involves the splitting off of the nitro group, which can trigger a rapid release of energy.[6]

Key Data Summary
PropertyValueSource
CAS Number 784193-37-9[1]
Molecular Formula C₃H₂BrN₃O₂[1]
Molecular Weight 191.97 g/mol [1]
GHS Hazard Statements H302, H315, H319, H335[1]
GHS Pictogram GHS07 (Warning)[1]
Incompatible Materials Strong oxidizing agents[10][11]
Prohibited Disposal Drain disposal, standard trash, open burning, uncontrolled incineration[9][12]

The Core Directive: Segregation and Containment

The single most critical principle in hazardous waste management is segregation.[12] Improperly mixed waste streams can lead to violent chemical reactions, the generation of toxic gases, and costly, complex disposal procedures.

Causality of Segregation:

  • Preventing Reactions: Mixing halogenated compounds with other reactive wastes can lead to unpredictable and hazardous reactions.

  • Compliance and Disposal Routing: Environmental regulations mandate the separation of different waste classes.[3] Halogenated organic waste is destined for specific treatment facilities. Mixing it with non-halogenated solvents contaminates the entire volume, significantly increasing disposal costs and environmental burden.[12]

  • Energetic Hazard Mitigation: Storing energetic compounds separately from flammable materials or ignition sources is a fundamental safety requirement to prevent accidental initiation.[9][13]

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the safe handling and disposal of this compound waste, from generation to pickup.

Workflow for Compliant Disposal

G cluster_prep Preparation & Collection cluster_handling Handling & Storage cluster_disposal Final Disposal A Waste Generated (Pure compound, solutions, or contaminated items) B Select Compatible Container (Glass or HDPE, Screw Cap) A->B C Affix Hazardous Waste Tag (Fill out completely) B->C D Don PPE (Gloves, Goggles, Lab Coat) C->D E Transfer Waste in Fume Hood D->E F Securely Close Container E->F G Store in Designated SAA (Secondary Containment) F->G H Container Full or Project Complete? G->H H->G No I Submit Waste Pickup Request to EHS Office H->I Yes J EHS Collects for Proper Disposal I->J

Caption: Decision workflow for the disposal of this compound.

Experimental Protocol for Waste Handling
  • Container Selection:

    • Choose a clean, dry, and chemically compatible waste container. A borosilicate glass bottle with a PTFE-lined screw cap is ideal. High-density polyethylene (HDPE) may also be suitable for short-term accumulation.

    • Ensure the container is free of cracks or defects.[12]

    • The container size should be appropriate for the expected volume of waste to minimize headspace. However, do not fill liquid waste containers beyond 75-80% capacity to allow for vapor expansion.[14]

  • Labeling:

    • Immediately affix a "Hazardous Waste" tag, available from your institution's Environmental Health and Safety (EHS) department.[15]

    • Fill out the tag completely and legibly. Information required typically includes:

      • The full chemical name: "this compound". Avoid abbreviations or formulas.[15]

      • All components of a mixture, including solvents, with percentages.

      • The associated hazards (e.g., "Toxic," "Irritant," "Halogenated").

      • The date accumulation started.

      • The name of the Principal Investigator and laboratory location.

  • Accumulation and Storage:

    • All waste transfer operations must be conducted inside a certified chemical fume hood while wearing appropriate PPE: nitrile gloves, safety goggles, and a flame-resistant lab coat.[16]

    • Keep the waste container securely closed at all times, except when actively adding waste.[12]

    • Store the sealed container in a designated and labeled Satellite Accumulation Area (SAA).[15]

    • The SAA must be located at or near the point of generation and under the control of the laboratory personnel.

    • Ensure the waste container is within secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[16]

    • Store it segregated from incompatible materials, particularly strong oxidizing agents, acids, bases, and flammable substances.[15]

  • Final Disposal:

    • Once the container is full or the project is complete, complete the "date full" section on the waste tag.

    • Submit a chemical waste pickup request to your institution's EHS office, following their specific procedures.[17][18]

    • NEVER dispose of this compound or its containers in the regular trash, down the sanitary sewer, or by evaporation.[9][17]

Managing Spills and Contaminated Materials

Accidents require a prepared response to prevent exposure and environmental release.

  • Small Spills (in a fume hood):

    • Alert personnel in the immediate area.

    • Wearing full PPE, contain the spill with an inert absorbent material like vermiculite, clay, or sand. Do not use combustible materials like paper towels as the primary absorbent.

    • Carefully sweep the absorbed material into a designated waste container.

    • Wipe the spill area with a suitable solvent (e.g., acetone, ethanol) on a paper towel, placing the used towel into the waste container.

    • Label the container as "Spill Debris containing this compound" and dispose of it as hazardous waste.

  • Contaminated Materials:

    • All disposable items that come into direct contact with this compound, such as gloves, weigh boats, pipette tips, and paper towels, must be considered hazardous waste.

    • Collect these items in a separate, clearly labeled, sealed plastic bag or container.

    • This container should be labeled as "Solid Waste contaminated with this compound" and disposed of through EHS. Do not mix solid and liquid waste streams unless they are generated together.[12]

By adhering to these scientifically-grounded procedures, you contribute to a culture of safety and responsibility, ensuring that the pursuit of scientific discovery does not come at the cost of personal or environmental health. When in doubt, always contact your institution's EHS department for guidance.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Bromo-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential guide for the safe handling of 3-Bromo-4-nitro-1H-pyrazole. In our work as researchers and drug development professionals, the integrity of our data is matched only by the imperative of our safety. This document moves beyond a simple checklist, offering a detailed operational plan rooted in the principles of chemical causality and risk mitigation. The protocols outlined here are designed to be a self-validating system, ensuring that every step you take is grounded in authoritative safety standards.

Hazard Analysis: Understanding the Compound

This compound is a heterocyclic compound that, while valuable in synthesis, presents a distinct hazard profile that must be rigorously managed.[1][2] A thorough understanding of its risks is the foundation of an effective PPE strategy. The primary dangers are associated with its irritant properties and acute toxicity upon exposure.[3][4][5]

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as follows:

Hazard ClassificationCategoryGHS CodeSignal WordHazard Statement
Acute Toxicity, OralCategory 4H302WarningHarmful if swallowed.[3][4][6]
Acute Toxicity, DermalCategory 4H312WarningHarmful in contact with skin.[4][6]
Skin Corrosion/IrritationCategory 2H315WarningCauses skin irritation.[3][4][5][6][7]
Serious Eye Damage/IrritationCategory 2AH319WarningCauses serious eye irritation.[3][4][5][6][7]
Acute Toxicity, InhalationCategory 4H332WarningHarmful if inhaled.[4][6]
Specific Target Organ Toxicity (Single Exposure)Category 3H335WarningMay cause respiratory irritation.[3][4][5][6]

These classifications dictate a multi-faceted approach to PPE. The compound is a powder solid, which increases the risk of aerosolization and subsequent inhalation or unintended contact with skin and eyes.[6][7] Therefore, our primary goals are to prevent inhalation of dust, avoid all skin contact, and protect the eyes from particulates and potential splashes.

Core PPE Protocol: A Head-to-Toe Mandate

The selection of PPE is not arbitrary; it is a direct response to the identified hazards. For this compound, a comprehensive ensemble is required. The precautionary statement P280, "Wear protective gloves/protective clothing/eye protection/face protection," serves as our baseline.[4][7][8]

Eye and Face Protection: The First Line of Defense
  • Minimum Requirement: ANSI Z87.1-compliant or EN166-compliant safety glasses with side shields. These are mandatory for any work in the laboratory.

  • Recommended for Weighing and Transfer: Tightly fitting safety goggles.[9] Since the compound is a fine powder, dust particles can easily bypass standard safety glasses. Goggles create a seal around the eyes, offering superior protection against airborne particulates.

  • Required for Reactions and Solutions: A full-face shield worn over safety goggles.[10][11] This combination is critical when handling the compound in solution or during any process with a risk of splashing. The face shield protects the entire face from direct chemical splashes.[11]

Causality Link: The "Serious Eye Irritation" classification (H319) means that exposure can cause significant, potentially painful, and reversible damage.[3][5][6] The fine, dust-like nature of the solid necessitates a complete seal around the eyes, which goggles provide more effectively than glasses.

Skin and Body Protection: An Impermeable Barrier
  • Laboratory Coat: A flame-resistant lab coat, fully buttoned, is the minimum requirement.

  • Gloves:

    • Material: Chemical-resistant nitrile or neoprene gloves are the standard. Always check the manufacturer's compatibility chart for breakthrough times.[11]

    • Technique: Double-gloving is strongly recommended, especially during weighing and transfers. This provides an extra layer of protection and allows for the safe removal of the outer, potentially contaminated glove without exposing the skin.

  • Clothing: Wear long pants and closed-toe shoes.[12] Sandals and open-toed shoes are never permissible in a laboratory setting.[12] For large-scale operations, a chemical-resistant apron or coveralls (e.g., Tychem) should be considered.[13][14]

Causality Link: The "Harmful in contact with skin" (H312) and "Causes skin irritation" (H315) classifications indicate that the chemical can be absorbed through the skin, causing systemic effects and localized damage.[4][6] A complete barrier is non-negotiable.

Respiratory Protection: Safeguarding the Airways
  • Primary Engineering Control: All handling of this compound powder must be conducted within a certified chemical fume hood to minimize airborne concentrations.[4][6]

  • When Respirators are Required: If engineering controls are insufficient or during a spill cleanup outside of a hood, respiratory protection is mandatory. A NIOSH-approved air-purifying respirator (APR) with N95, N100, P95, or P100 particulate filters is required.[7][9] For situations with potential vapor exposure, a combination cartridge for organic vapors and particulates should be used.[13]

Causality Link: The "Harmful if inhaled" (H332) and "May cause respiratory irritation" (H335) classifications highlight a significant risk from inhaling the dust.[4][6] The small particle size allows it to penetrate deep into the respiratory tract. A fume hood is the most effective way to prevent this exposure.[15]

Operational Workflow: A Step-by-Step Safety Process

Adherence to a strict workflow ensures that safety protocols are integrated into the scientific procedure. This process minimizes the risk of exposure at every stage of handling.

G cluster_prep Preparation Phase cluster_handling Active Handling Phase (Inside Fume Hood) cluster_cleanup Decontamination & Doffing Phase prep1 1. Verify Fume Hood Certification & Airflow prep2 2. Assemble All Materials (Chemical, Glassware, Waste) prep1->prep2 prep3 3. Don Initial PPE (Lab Coat, Goggles, Single Gloves) prep2->prep3 h1 4. Don Second Pair of Gloves (Double-Gloving) prep3->h1 Enter Hood h2 5. Carefully Weigh and Transfer Chemical h1->h2 h3 6. Perform Experimental Procedure h2->h3 h4 7. Securely Close Primary Container h3->h4 c1 8. Decontaminate Work Surface & Glassware in Hood h4->c1 c2 9. Dispose of Contaminated Waste in Labeled Container c1->c2 c3 10. Remove Outer Gloves (Dispose as Hazardous Waste) c2->c3 c4 11. Exit Fume Hood Area c3->c4 c5 12. Remove PPE in Order: Lab Coat, Goggles, Inner Gloves c4->c5 c6 13. Wash Hands Thoroughly c5->c6

Caption: Workflow for Safe Handling of this compound.

Emergency & Disposal Plans

Accidental Exposure
  • Skin Contact: Immediately remove all contaminated clothing. Drench the affected skin with running water for at least 15 minutes. Seek immediate medical attention.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][6]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Call a poison center or doctor if you feel unwell.[6][16]

  • Ingestion: Wash out mouth with water. Do not induce vomiting. If conscious, give half a liter of water to drink. Seek immediate medical attention.[4]

Spill Response

For any spill, evacuate personnel from the immediate area. Avoid dust formation.[17][18] Wearing the full PPE ensemble (including respiratory protection), sweep up the spilled solid and transfer it to a closable, labeled container for disposal.[4][16] Do not discharge into drains or rivers.[4]

Waste Disposal
  • Chemical Waste: All waste containing this compound must be disposed of as hazardous chemical waste.[16]

  • Contaminated PPE: Used gloves, disposable lab coats, and any other contaminated items must be placed in a sealed, labeled bag and disposed of as hazardous waste according to institutional and local regulations.[4] Never discard contaminated PPE in the regular trash.

By integrating this comprehensive PPE and handling strategy into your daily laboratory practices, you build a culture of safety that protects not only yourself but your entire team. Trust in the process, understand the reasons behind it, and execute your research with confidence and security.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.